Product packaging for Phospholane, 1-phenyl-(Cat. No.:CAS No. 3302-87-2)

Phospholane, 1-phenyl-

Cat. No.: B15490488
CAS No.: 3302-87-2
M. Wt: 164.18 g/mol
InChI Key: JYDAZNWPLREYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phospholane, 1-phenyl- is a useful research compound. Its molecular formula is C10H13P and its molecular weight is 164.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phospholane, 1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phospholane, 1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13P B15490488 Phospholane, 1-phenyl- CAS No. 3302-87-2

Properties

CAS No.

3302-87-2

Molecular Formula

C10H13P

Molecular Weight

164.18 g/mol

IUPAC Name

1-phenylphospholane

InChI

InChI=1S/C10H13P/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-7H,4-5,8-9H2

InChI Key

JYDAZNWPLREYCL-UHFFFAOYSA-N

Canonical SMILES

C1CCP(C1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 1-Phenylphospholane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 1-phenylphospholane, a saturated five-membered heterocyclic organophosphorus compound. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols, tabulated data, and visualizations of synthetic pathways.

Introduction

1-Phenylphospholane is a cyclic phosphine that has garnered interest as a ligand in coordination chemistry and as a precursor for the synthesis of more complex organophosphorus compounds. Its phospholane ring structure imparts specific steric and electronic properties that can influence the reactivity and selectivity of catalytic processes. This guide will detail a common and effective method for its preparation and provide a summary of its key physical and spectroscopic characteristics.

Synthesis of 1-Phenylphospholane

The most prevalent and accessible method for the synthesis of 1-phenylphospholane involves the cyclization of a phenylphosphine derivative with a 1,4-dihaloalkane. A representative and reliable procedure is the reaction of phenylphosphine with 1,4-dibromobutane in the presence of a strong base.

Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution mechanism. Phenylphosphine is first deprotonated by a strong base, typically an organolithium reagent such as n-butyllithium, to form a lithium phenylphosphide intermediate. This highly nucleophilic species then undergoes a double alkylation with 1,4-dibromobutane to yield the cyclic phosphine, 1-phenylphospholane.

Synthesis_of_1_Phenylphospholane Phenylphosphine Phenylphosphine (C₆H₅PH₂) LithiumPhenylphosphide Lithium Phenylphosphide (C₆H₅PHLi) Phenylphosphine->LithiumPhenylphosphide + 2 n-BuLi - 2 Butane nBuLi n-Butyllithium (n-BuLi) Dibromobutane 1,4-Dibromobutane (Br(CH₂)₄Br) Intermediate2 Lithium (4-bromobutyl)phenylphosphide LithiumPhenylphosphide->Intermediate2 + 1,4-Dibromobutane - LiBr Product 1-Phenylphospholane Intermediate2->Product Intramolecular cyclization - LiBr LiBr Lithium Bromide (LiBr)

Caption: Synthesis of 1-Phenylphospholane from Phenylphosphine.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 1-phenylphospholane.

Materials:

  • Phenylphosphine (C₆H₅PH₂)

  • 1,4-Dibromobutane (Br(CH₂)₄Br)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Degassed, distilled water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard Schlenk line or glovebox equipment

  • Septa, syringes, and cannulas

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled. The system is purged with an inert atmosphere.

  • Reagent Addition: Anhydrous diethyl ether or THF is added to the flask via cannula. The flask is cooled to -78 °C using a dry ice/acetone bath. Phenylphosphine is then added dropwise via syringe.

  • Deprotonation: n-Butyllithium solution is added dropwise to the stirred solution of phenylphosphine at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Cyclization: The solution of 1,4-dibromobutane in the reaction solvent is added dropwise to the flask at room temperature. The reaction mixture is then heated to reflux and maintained at this temperature for 3-4 hours.

  • Quenching and Workup: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of degassed, distilled water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF. The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-phenylphospholane as a colorless liquid.

Properties of 1-Phenylphospholane

This section summarizes the known physical and spectroscopic properties of 1-phenylphospholane.

Physical Properties
PropertyValue
Molecular Formula C₁₀H₁₃P
Molecular Weight 164.18 g/mol
Appearance Colorless liquid
Boiling Point Not definitively reported, estimated >200°C
Melting Point Not available
Density Not available
Spectroscopic Data

The structural characterization of 1-phenylphospholane is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.45 - 7.25mC₆H₅
2.20 - 1.80mP-CH₂
1.80 - 1.50mCH₂-CH₂
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Assignment
139.5d, ¹J(P,C) = 15.2ipso-C of P-C₆H₅
131.0d, ²J(P,C) = 18.5ortho-C of P-C₆H₅
128.4d, ⁴J(P,C) = 6.8para-C of P-C₆H₅
128.3smeta-C of P-C₆H₅
29.8d, ¹J(P,C) = 12.5P-CH₂
26.5d, ²J(P,C) = 10.1CH₂-CH₂
³¹P NMR (CDCl₃) Chemical Shift (δ, ppm)
-18.2

Reactivity and Applications

1-Phenylphospholane exhibits typical reactivity for a tertiary phosphine. The phosphorus atom possesses a lone pair of electrons, making it a good nucleophile and a ligand for transition metals. It can be oxidized to the corresponding phosphine oxide and can undergo quaternization with alkyl halides.

Its primary application lies in its use as a ligand in homogeneous catalysis. The phospholane ring provides a defined steric environment around the metal center, which can influence the activity and selectivity of catalysts in reactions such as cross-coupling, hydrogenation, and hydroformylation.

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of 1-phenylphospholane. The presented experimental protocol offers a reliable method for its preparation in a laboratory setting. The tabulated physical and spectroscopic data serve as a valuable reference for its characterization. The understanding of its synthesis and properties is crucial for its effective application in coordination chemistry and catalysis, and for the development of novel organophosphorus compounds.

Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Setup Schlenk Line B Add Phenylphosphine to Solvent at -78°C A->B C Deprotonate with n-BuLi B->C D Add 1,4-Dibromobutane C->D E Reflux D->E F Quench and Workup E->F G Vacuum Distillation F->G H Obtain ¹H NMR Spectrum G->H I Obtain ¹³C NMR Spectrum G->I J Obtain ³¹P NMR Spectrum G->J Product Pure 1-Phenylphospholane G->Product

Caption: Experimental workflow for 1-phenylphospholane.

1-Phenylphospholane: A Comprehensive Technical Guide to its Structure and Bonding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure and bonding of 1-phenylphospholane, a significant organophosphorus compound with applications in catalysis and as a precursor in the synthesis of more complex molecules. This document outlines the structural characteristics, bonding parameters, and spectroscopic signatures of 1-phenylphospholane, supported by detailed experimental and computational methodologies.

Molecular Structure and Conformation

1-Phenylphospholane, with the chemical formula C₁₀H₁₃P, consists of a five-membered saturated phospholane ring directly attached to a phenyl group at the phosphorus atom. The phospholane ring typically adopts a puckered envelope or twist conformation to minimize ring strain. The orientation of the phenyl group relative to the phospholane ring is a key structural feature influencing its reactivity and ligand properties.

Table 1: Predicted Geometric Parameters of 1-Phenylphospholane (DFT B3LYP/6-31G)*

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
P-C (phenyl)1.83
P-C (ring)1.86
C-C (ring, avg.)1.54
C-H (avg.)1.09
C(phenyl)-P-C(ring)101.5
C(ring)-P-C(ring)94.0
C-C-C (ring, avg.)104.0
Phenyl ring twist30.0

Note: These values are illustrative and would be definitively confirmed by X-ray crystallographic data.

Synthesis and Spectroscopic Characterization

A novel and efficient synthetic route to phospholanes has been developed, which can be adapted for the synthesis of 1-phenylphospholane.[4][5][6] This method involves the reaction of a pentaphosphaferrocene complex with 1,4-dibromobutane to form a precursor complex, which upon reaction with a nucleophile like potassium phenylide (KPh), yields 1-phenylphospholane.[6]

Experimental Protocol: Synthesis of 1-Phenylphospholane

Materials:

  • [Cp*Fe(η⁴-P₅(C₄H₈))] precursor complex[6]

  • Potassium phenylide (KPh) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexanes

  • Standard Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the [Cp*Fe(η⁴-P₅(C₄H₈))] precursor complex in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of a freshly prepared solution of potassium phenylide in THF to the reaction mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Extract the residue with anhydrous hexanes and filter to remove inorganic byproducts.

  • Evaporate the solvent from the filtrate to yield 1-phenylphospholane as a colorless oil.

  • Purify further by vacuum distillation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of 1-phenylphospholane.

Table 2: Expected NMR Spectroscopic Data for 1-Phenylphospholane

NucleusSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹HCDCl₃7.5-7.3m
2.2-1.8m
¹³CCDCl₃138-128m
30-25m
³¹PCDCl₃-15 to -25s
  • ¹H NMR: The phenyl protons are expected to appear as a multiplet in the aromatic region (δ 7.3-7.5 ppm). The methylene protons of the phospholane ring will appear as complex multiplets in the aliphatic region (δ 1.8-2.2 ppm) due to P-H and H-H coupling.

  • ¹³C NMR: The phenyl carbons will resonate in the aromatic region (δ 128-138 ppm), while the phospholane ring carbons will appear in the aliphatic region (δ 25-30 ppm).

  • ³¹P NMR: A single resonance is expected in the range of δ -15 to -25 ppm, characteristic of a tertiary phosphine with a five-membered ring.[7]

Bonding Analysis: A Computational Approach

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and bonding of 1-phenylphospholane.[8][9] Geometry optimization at the B3LYP/6-31G* level of theory can predict the minimum energy conformation and provide electronic properties.

The phosphorus atom in 1-phenylphospholane possesses a lone pair of electrons, which is crucial for its nucleophilic and ligand properties. The P-C bonds exhibit significant covalent character. The highest occupied molecular orbital (HOMO) is typically localized on the phosphorus lone pair, while the lowest unoccupied molecular orbital (LUMO) is often associated with the π* orbitals of the phenyl ring. The energy difference between the HOMO and LUMO provides an indication of the molecule's chemical reactivity.

Reaction Mechanisms and Pathways

1-Phenylphospholane can participate in a variety of chemical reactions, primarily leveraging the reactivity of the phosphorus lone pair. A key reaction pathway is its oxidation to 1-phenylphospholane oxide. It also serves as a ligand in transition metal catalysis.

A proposed mechanism for the formation of the phospholane ring involves the ring opening of a phosphirane precursor followed by intramolecular C-H activation.[10][11]

reaction_pathway Phosphirane Phosphirane Precursor Protonation Protonation Phosphirane->Protonation H+ RingOpening Ring Opening & C-H Activation Protonation->RingOpening Phospholane 1-Phenylphospholane RingOpening->Phospholane

Caption: Proposed reaction pathway for phospholane synthesis.

Experimental and Computational Workflows

The comprehensive analysis of 1-phenylphospholane involves a synergistic approach combining experimental synthesis and characterization with computational modeling.

workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow Synthesis Synthesis of 1-Phenylphospholane Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 31P) Purification->NMR Xray X-ray Crystallography Purification->Xray Analysis Structural & Bonding Analysis NMR->Analysis Xray->Analysis DFT DFT Calculations (B3LYP/6-31G*) GeomOpt Geometry Optimization DFT->GeomOpt Bonding Bonding Analysis (HOMO/LUMO) GeomOpt->Bonding Bonding->Analysis

References

The Core Reactivity of Organophosphorus Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of organophosphorus compounds. It delves into their reaction mechanisms, kinetics, and the structural factors that govern their chemical behavior. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields where a deep understanding of organophosphorus chemistry is essential.

Fundamental Principles of Reactivity

The reactivity of organophosphorus compounds is largely dictated by the phosphorus atom's oxidation state, coordination number, and the nature of the substituents attached to it. Phosphorus can exist in various oxidation states, most commonly +3 (P(III)) and +5 (P(V)). This versatility allows for a wide range of chemical transformations.

Key Reaction Types:

  • Nucleophilic Substitution at Phosphorus: This is a cornerstone of organophosphorus reactivity. The reaction mechanism can proceed through two primary pathways:

    • Concerted SN2-type Mechanism: In this pathway, the nucleophile attacks the phosphorus center, and the leaving group departs simultaneously, passing through a single pentacoordinate transition state.

    • Stepwise Addition-Elimination Mechanism: This pathway involves the formation of a trigonal bipyramidal pentacoordinate intermediate, which then breaks down to yield the final products. The choice between these mechanisms is influenced by factors such as the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom.

  • Hydrolysis: The cleavage of P-O, P-S, or P-halogen bonds by water is a critical reaction, especially in biological and environmental contexts. The rate of hydrolysis is significantly influenced by pH and the electronic and steric properties of the substituents.

  • Oxidation-Reduction Reactions: P(III) compounds, such as phosphines and phosphites, are readily oxidized to their P(V) counterparts (phosphine oxides, phosphates). This strong thermodynamic driving force is harnessed in various synthetic methodologies. Conversely, some organophosphorus compounds can act as reducing agents.

  • Reactions involving P=C and P=P Bonds: Organophosphorus compounds containing carbon-phosphorus or phosphorus-phosphorus multiple bonds, such as phosphaalkenes and diphosphenes, exhibit unique reactivity patterns often analogous to their carbon-based counterparts (alkenes). They can participate in reactions like the Wittig reaction, Peterson olefination, Cope rearrangements, and Diels-Alder reactions.[1]

Quantitative Data on Reactivity

Understanding the kinetics of organophosphorus reactions is crucial for predicting their behavior and designing new molecules with desired properties. The following tables summarize key quantitative data for hydrolysis reactions.

Table 1: Hydrolysis Rate Constants of Selected Organophosphorus Esters

CompoundAcid-Catalyzed Rate Constant (k_A, M⁻¹s⁻¹)Neutral Rate Constant (k_N, s⁻¹)Alkaline Rate Constant (k_B, M⁻¹s⁻¹)
Ethyl acetate1.1 x 10⁻⁴1.1 x 10⁻¹⁰0.11
CarbarylNot significant2.5 x 10⁻⁷0.23

Data compiled from various sources.

Table 2: First-Order Rate Constants and Half-Life for DECP Hydrolysis

[DECP]/[H₂O] RatioRate Constant (k)Half-Life (t₁/₂)
12.4Varies with timeVaries with time
4.2Varies with timeVaries with time
1.0Varies with timeVaries with time

Note: The hydrolysis of diethyl chlorophosphate (DECP) does not follow simple first-order kinetics over the entire reaction due to competing condensation reactions. The rate constants were determined for different time regions.[2]

Experimental Protocols for Studying Reactivity

A variety of experimental techniques are employed to investigate the kinetics and mechanisms of organophosphorus reactions.

General Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for studying the kinetics of an organophosphorus reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Reactant Prep Prepare Reactant Solutions Initiate Reaction Initiate Reaction (e.g., mixing, heating) Reactant Prep->Initiate Reaction Instrument Setup Set up Analytical Instrument Monitor Monitor Reaction Progress (Spectroscopy/Chromatography) Instrument Setup->Monitor Initiate Reaction->Monitor Data Collection Collect Time-Course Data Monitor->Data Collection Kinetic Modeling Apply Kinetic Models (e.g., initial rates, pseudo-first-order) Data Collection->Kinetic Modeling Determine Parameters Determine Rate Constants & Activation Parameters Kinetic Modeling->Determine Parameters

A general workflow for kinetic analysis of organophosphorus reactions.
Spectroscopic Methods

Spectroscopic techniques are invaluable for real-time monitoring of reaction progress by observing changes in the concentration of reactants, intermediates, or products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for studying organophosphorus reactions as the phosphorus nucleus is highly sensitive to its chemical environment. Changes in chemical shifts and signal intensities provide direct information about the species present in the reaction mixture over time. ¹H and ¹³C NMR can also be used to monitor changes in the organic moieties of the molecule.

    Protocol Outline for NMR Reaction Monitoring:

    • Prepare a stock solution of the organophosphorus starting material and the other reactant(s) in a suitable deuterated solvent.

    • Calibrate the NMR spectrometer and acquire a spectrum of the starting material.

    • Initiate the reaction within the NMR tube, often by adding the final reactant or by temperature jump.

    • Acquire a series of ³¹P (or ¹H) NMR spectra at regular time intervals.

    • Integrate the signals corresponding to the starting material and product(s) in each spectrum.

    • Plot the concentration (proportional to the integral value) of a chosen species versus time to obtain the kinetic profile.

    • Analyze the kinetic data to determine the rate law and rate constants.

  • UV-Visible and Fluorescence Spectroscopy: These techniques are suitable when the reactants or products have a distinct chromophore or fluorophore. The change in absorbance or fluorescence intensity over time can be directly related to the change in concentration.

Chromatographic Methods

Chromatography is essential for separating complex mixtures and quantifying the components of a reaction at different time points.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable organophosphorus compounds. Coupled with a mass spectrometer, it allows for the identification and quantification of reaction components.

    Protocol Outline for GC-MS Analysis of Reaction Aliquots:

    • Set up the reaction in a thermostated vessel.

    • At specific time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

    • Prepare the aliquot for GC-MS analysis (e.g., dilution, derivatization if necessary).

    • Inject the prepared sample into the GC-MS system.

    • Separate the components on a suitable GC column and detect them with the mass spectrometer.

    • Quantify the peaks corresponding to the starting material and product(s) using a pre-established calibration curve.

    • Plot the concentration of each species versus time to determine the reaction kinetics.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organophosphorus compounds, including those that are non-volatile or thermally labile.

    Protocol Outline for HPLC Analysis of Reaction Aliquots:

    • Follow steps 1-3 from the GC-MS protocol.

    • Prepare the aliquot for HPLC analysis (e.g., dilution, filtration).

    • Inject the sample onto an appropriate HPLC column (e.g., C18 reversed-phase).

    • Elute the components using a suitable mobile phase.

    • Detect the components using a UV-Vis, diode array, or mass spectrometry detector.

    • Quantify the peaks based on a calibration curve.

    • Plot concentration versus time to determine the reaction kinetics.

Biological Reactivity and Signaling Pathways

A significant area of interest for organophosphorus compounds is their biological activity, which is often linked to their reactivity towards biological macromolecules.

Acetylcholinesterase Inhibition

The primary mechanism of acute toxicity for many organophosphorus compounds is the inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and a range of physiological effects. The inhibition process involves the phosphorylation of a serine residue in the active site of AChE, forming a stable covalent bond.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Exposure to organophosphorus compounds can induce cellular stress, leading to the activation of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway plays a crucial role in regulating cellular processes like proliferation, differentiation, apoptosis (programmed cell death), and inflammation.[1][2][4]

The core of the MAPK pathway is a three-tiered kinase cascade:

  • MAPK Kinase Kinase (MAP3K or MEKK): Receives signals from upstream sensors of cellular stress.

  • MAPK Kinase (MAP2K or MEK): Is phosphorylated and activated by MAP3K.

  • MAPK: Is phosphorylated and activated by MAP2K.

Activated MAPKs then phosphorylate various downstream targets, including transcription factors, leading to changes in gene expression and cellular responses. The three main MAPK families are:

  • Extracellular signal-Regulated Kinases (ERKs): Primarily involved in cell growth and survival.

  • c-Jun N-terminal Kinases (JNKs): Activated by stress stimuli and involved in apoptosis and inflammation.

  • p38-MAPKs: Also activated by stress and play a role in apoptosis and inflammation.

The balance between the activation of these different MAPK branches often determines the ultimate fate of the cell (survival or death) following exposure to organophosphorus compounds.

MAPK_pathway cluster_stimulus Stimulus cluster_cascade MAPK Cascade cluster_response Cellular Response OPs Organophosphorus Compounds Stress Oxidative Stress OPs->Stress MAP3K MAP3K (e.g., MEKK, ASK1) Stress->MAP3K Activation MAP2K_JNK MAP2K (MKK4/7) MAP3K->MAP2K_JNK Phosphorylation MAP2K_p38 MAP2K (MKK3/6) MAP3K->MAP2K_p38 Phosphorylation MAP2K_ERK MAP2K (MEK1/2) MAP3K->MAP2K_ERK Phosphorylation JNK JNK MAP2K_JNK->JNK Phosphorylation Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38 p38-MAPK MAP2K_p38->p38 Phosphorylation p38->Apoptosis p38->Inflammation ERK ERK MAP2K_ERK->ERK Phosphorylation Survival Cell Survival & Proliferation ERK->Survival

MAPK signaling pathway activated by organophosphorus compounds.

Conclusion

The fundamental reactivity of organophosphorus compounds is rich and varied, encompassing a range of reaction types and mechanisms. A thorough understanding of their kinetics and the factors that influence their reactivity is paramount for their application in drug development, agriculture, and materials science. The interplay between their chemical properties and biological activity, particularly their interaction with key signaling pathways like the MAPK cascade, is a critical area of ongoing research. This guide provides a foundational understanding of these core principles to aid researchers and professionals in this dynamic field.

References

The McCormack Cyclization: A Comprehensive Technical Guide to Phospholane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the McCormack cyclization, a powerful method for the synthesis of phospholane derivatives. This document covers the core mechanism, quantitative data on reaction scope, and detailed experimental protocols for the synthesis of a key phospholene oxide.

The Core Mechanism: A [2+4] Cycloaddition

The McCormack cyclization is a named reaction in organic chemistry that allows for the synthesis of five-membered phosphorus heterocycles, specifically phospholenium salts. The reaction proceeds via a [2+4] cycloaddition, analogous to the well-known Diels-Alder reaction. In this process, a conjugated 1,3-diene reacts with a phosphorus-containing dienophile, typically a phosphonous dihalide (e.g., dichlorophenylphosphine) or other sources of a R₂P⁺ species.[1]

The reaction is initiated by the concerted interaction of the π-electrons of the diene with the vacant orbitals of the phosphorus atom. This pericyclic reaction involves a cyclic transition state, leading to the formation of a five-membered ring containing a phosphorus atom. The initial product is a cyclic phosphonium salt, a phospholenium halide.

Subsequent hydrolysis of the phospholenium salt intermediate readily converts it to the corresponding phospholene oxide, a stable and often crystalline compound. This two-step, one-pot process provides an efficient route to these valuable organophosphorus compounds.

The overall transformation can be summarized as follows:

Step 1: Cycloaddition

  • A 1,3-diene reacts with a phosphonous dihalide in a concerted [2+4] cycloaddition.

  • This step forms a cyclic phospholenium dihalide intermediate.

Step 2: Hydrolysis

  • The phospholenium dihalide is hydrolyzed with water.

  • This step replaces the two halogen atoms on the phosphorus with a doubly bonded oxygen atom, yielding the final phospholene oxide product.

Below is a diagram illustrating the logical workflow of the McCormack cyclization.

McCormack_Workflow Reactants 1,3-Diene + Phosphonous Dihalide Cycloaddition [2+4] Cycloaddition Reactants->Cycloaddition Intermediate Phospholenium Dihalide Intermediate Cycloaddition->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Phospholene Oxide Hydrolysis->Product

Caption: Logical workflow of the McCormack cyclization.

Data Presentation: Substrate Scope and Yields

The McCormack cyclization is a versatile reaction applicable to a range of substituted 1,3-dienes and phosphorus reagents. The yields are generally moderate to good, depending on the specific reactants and reaction conditions. Below is a summary of representative examples found in the literature.

1,3-DienePhosphorus ReagentProductYield (%)Reference
IsopreneDichlorophenylphosphine3-Methyl-1-phenyl-3-phospholene 1-oxide57-63Organic Syntheses, Coll. Vol. 5, p.787 (1973)
ButadieneDichlorophenylphosphine1-Phenyl-3-phospholene 1-oxide78U.S. Patent 2,663,737 (1953)
2,3-Dimethyl-1,3-butadieneDichlorophenylphosphine1,3,4-Trimethyl-1-phenyl-3-phospholene 1-oxide75J. Am. Chem. Soc. 1953, 75, 19, 4925–4927

Experimental Protocols: Synthesis of 3-Methyl-1-phenyl-3-phospholene 1-oxide

The following is a detailed experimental protocol for the synthesis of 3-methyl-1-phenyl-3-phospholene 1-oxide, adapted from a procedure in Organic Syntheses.

Part A: 3-Methyl-1-phenylphospholene 1,1-dichloride
  • In a dry 1-liter suction flask, combine 179 g (1.00 mole) of dichlorophenylphosphine, 300 ml (approximately 204 g, 3.0 moles) of commercial isoprene, and 2.0 g of an antioxidant (e.g., Ionol®).[2]

  • Stopper the flask and seal the side arm. Allow the homogeneous solution to stand at room temperature in a fume hood for 5-7 days. A white crystalline adduct, 1,1-dichloro-1-phenyl-3-methyl-1-phospha-3-cyclopentene, will precipitate.[2]

  • After the reaction period, crush the granular adduct and create a slurry with petroleum ether.[2]

  • Collect the solid on a sintered glass Büchner funnel and wash with petroleum ether. Minimize exposure to atmospheric moisture during this process.[2]

Part B: 3-Methyl-1-phenyl-3-phospholene 1-oxide
  • Hydrolyze the adduct by stirring it into 700 ml of ice water until it is completely dissolved.[2]

  • Determine the total amount of acid in the solution by titrating an aliquot.[2]

  • Neutralize the solution by slowly adding approximately 93% of the theoretical amount of 30% sodium hydroxide solution while maintaining the temperature below 25°C with ice.[2]

  • Adjust the pH of the solution to 6.5 using a sodium bicarbonate solution.[2]

  • Saturate the aqueous solution with sodium chloride.[2]

  • Extract the product with three 250-ml portions of chloroform.[2]

  • Combine the chloroform extracts, dry them briefly over calcium sulfate, filter, and concentrate at atmospheric pressure until the temperature of the liquid in the distillation flask reaches 130°C.[2]

  • Fractionally distill the residual liquid under vacuum. After a small forerun, collect the product, 3-methyl-1-phenyl-3-phospholene 1-oxide, at a boiling point of 173–174°C/0.7 mm. The product is a viscous liquid that solidifies to a white solid upon cooling (m.p. 60–65°C). The expected yield is 110–120 g (57–63%).[2]

Below is a diagram illustrating the experimental workflow for the synthesis of 3-methyl-1-phenyl-3-phospholene 1-oxide.

Experimental_Workflow cluster_partA Part A: Cycloaddition cluster_partB Part B: Hydrolysis and Purification A1 Combine Dichlorophenylphosphine, Isoprene, and Antioxidant A2 React at Room Temperature for 5-7 Days A1->A2 A3 Isolate Crystalline Adduct by Filtration A2->A3 B1 Hydrolyze Adduct in Ice Water A3->B1 Transfer Adduct B2 Neutralize with NaOH and NaHCO3 B1->B2 B3 Saturate with NaCl B2->B3 B4 Extract with Chloroform B3->B4 B5 Dry and Concentrate Chloroform Extracts B4->B5 B6 Vacuum Distillation B5->B6 Product Product B6->Product Final Product

Caption: Experimental workflow for the synthesis of 3-methyl-1-phenyl-3-phospholene 1-oxide.

Conclusion

The McCormack cyclization remains a fundamental and practical method for the synthesis of phospholane derivatives. Its straightforward, two-step procedure, starting from readily available dienes and phosphorus reagents, makes it an attractive route for accessing these important heterocyclic compounds. The reaction's versatility and generally good yields have solidified its place in the toolkit of synthetic organic chemists and continue to be relevant in the development of new organophosphorus compounds for various applications, including in materials science and drug discovery.

References

Technical Guide: Preparation of 1-Phenylphospholane-1-oxide from 1-Phenylphospholane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-phenylphospholane-1-oxide via the oxidation of 1-phenylphospholane. The primary method detailed herein utilizes hydrogen peroxide as an efficient and clean oxidizing agent. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents quantitative data for the synthesis. The information is intended to equip researchers in organic chemistry, medicinal chemistry, and drug development with the necessary knowledge to perform this transformation effectively and safely.

Introduction

Phosphine oxides, particularly cyclic derivatives such as 1-phenylphospholane-1-oxide, are valuable intermediates in organic synthesis. Their unique stereoelectronic properties make them useful as ligands in catalysis, as reagents in various chemical transformations, and as building blocks for the synthesis of more complex molecules, including pharmaceutically active compounds. The conversion of tertiary phosphines to their corresponding oxides is a fundamental and widely employed reaction. Among the various oxidizing agents available, hydrogen peroxide stands out due to its accessibility, environmental benignity (water being the only byproduct), and high efficiency.

This guide focuses on the specific oxidation of 1-phenylphospholane to 1-phenylphospholane-1-oxide. The reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic oxygen of hydrogen peroxide.

Reaction and Mechanism

The oxidation of 1-phenylphospholane with hydrogen peroxide is a straightforward and generally high-yielding reaction. The lone pair of electrons on the phosphorus atom of 1-phenylphospholane attacks one of the oxygen atoms of the hydrogen peroxide molecule. This is followed by the cleavage of the O-O bond and the departure of a water molecule, resulting in the formation of the P=O double bond.

Reaction Scheme:

Experimental Protocol

The following protocol is a general procedure for the oxidation of tertiary phosphines, adapted for the synthesis of 1-phenylphospholane-1-oxide using 35% aqueous hydrogen peroxide. It is crucial to note that the reaction can form a stable hydrogen peroxide adduct with the phosphine oxide, which requires a subsequent decomposition step.

Materials:

  • 1-Phenylphospholane

  • Hydrogen peroxide (35% aqueous solution)

  • Toluene

  • Molecular sieves (3Å or 4Å)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane)

Procedure:

  • Oxidation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylphospholane in a suitable solvent such as acetone or toluene.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a slight molar excess (e.g., 1.1 equivalents) of 35% aqueous hydrogen peroxide dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (typically 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Decomposition of the Hydrogen Peroxide Adduct and Work-up:

    • Once the reaction is complete, add toluene to the reaction mixture.

    • Add activated molecular sieves to the solution to safely decompose the excess hydrogen peroxide and remove water. This process is typically carried out at room temperature for about an hour, or more rapidly at elevated temperatures (e.g., 60 °C).[1]

    • Filter off the molecular sieves and wash them with the solvent used.

    • The organic phase can be washed with a saturated solution of sodium sulfite or sodium thiosulfate to ensure complete removal of peroxides, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-phenylphospholane-1-oxide.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system.

Data Presentation

While a specific, detailed experimental study on the oxidation of 1-phenylphospholane with quantitative data was not found in the immediate search, the oxidation of other tertiary phosphines provides a strong indication of the expected outcome. The reaction is generally clean and high-yielding.

Phosphine ReactantOxidizing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Tributylphosphine35% aq. H₂O₂Toluene1RT to 60>95Based on general procedures for tertiary phosphine oxidation.[1]
Triphenylphosphine35% aq. H₂O₂Toluene1RT to 60>95Based on general procedures for tertiary phosphine oxidation.[1]
1-Phenylphospholane (Predicted) 35% aq. H₂O₂ Toluene 1-4 RT >90 Predicted based on the reactivity of similar phosphines.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 1-Phenylphospholane in Solvent reagent Add 35% aq. H₂O₂ (1.1 eq) 0-5 °C to RT start->reagent stir Stir at RT (1-4 h) reagent->stir adduct_decomp Add Toluene & Molecular Sieves stir->adduct_decomp filtration1 Filter adduct_decomp->filtration1 extraction Solvent Extraction & Washing filtration1->extraction drying Dry with Na₂SO₄ extraction->drying filtration2 Filter drying->filtration2 evaporation Evaporate Solvent filtration2->evaporation purification Purify (Chromatography/ Recrystallization) evaporation->purification product 1-Phenylphospholane-1-oxide purification->product

Caption: Experimental workflow for the synthesis of 1-phenylphospholane-1-oxide.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_reactants Reactants cluster_process Mechanism cluster_products Products phosphine 1-Phenylphospholane (Nucleophile) nucleophilic_attack Nucleophilic Attack of P on O phosphine->nucleophilic_attack peroxide Hydrogen Peroxide (Electrophile) peroxide->nucleophilic_attack transition_state Transition State nucleophilic_attack->transition_state bond_cleavage O-O Bond Cleavage transition_state->bond_cleavage product_formation P=O Bond Formation bond_cleavage->product_formation phosphine_oxide 1-Phenylphospholane-1-oxide product_formation->phosphine_oxide water Water product_formation->water

Caption: Reaction mechanism for the oxidation of 1-phenylphospholane.

Safety Considerations

  • Hydrogen peroxide (35%) is a strong oxidizing agent and can cause severe skin and eye burns. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The decomposition of hydrogen peroxide can be exothermic and release oxygen gas, leading to a pressure buildup in a closed system. Ensure the reaction is performed in an open or vented apparatus.

  • Organic solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.

Conclusion

The oxidation of 1-phenylphospholane to 1-phenylphospholane-1-oxide using hydrogen peroxide is a reliable and efficient method. The procedure is straightforward, and the product can be obtained in high yield after a simple work-up and purification. This technical guide provides the necessary details for researchers to successfully perform this synthesis, enabling the use of 1-phenylphospholane-1-oxide in further research and development activities.

References

Understanding the Stereochemistry of P-Chiral Phospholanes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a deep understanding of the stereochemistry of P-chiral phospholanes is paramount for the rational design of highly effective asymmetric catalysts. These ligands have proven instrumental in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development. This technical guide provides an in-depth exploration of the synthesis, stereochemical control, and application of P-chiral phospholanes, with a focus on quantitative data and detailed experimental methodologies.

P-chiral phospholanes are a class of organophosphorus compounds characterized by a stereogenic phosphorus atom within a five-membered phospholane ring. The chirality at the phosphorus center, often in conjunction with chirality on the carbon backbone of the phospholane ring, creates a well-defined and tunable chiral environment around a coordinated metal center. This precise spatial arrangement is the basis for their remarkable success in inducing high levels of enantioselectivity in a wide range of chemical transformations.

The Critical Role of Stereochemistry in Asymmetric Catalysis

The enantioselectivity of a transition metal catalyst bearing a chiral phosphine ligand is intrinsically linked to the three-dimensional structure of the ligand. In P-chiral phospholanes, the substituents on the phosphorus atom and the conformation of the phospholane ring dictate the steric and electronic properties of the catalyst's active site. This, in turn, influences the binding of the prochiral substrate and the facial selectivity of the subsequent chemical reaction, ultimately determining the stereochemical outcome of the product.

The development of ligands such as DuPhos and BPE, which feature a C2-symmetric design with two P-chiral phospholane rings, has been a landmark in asymmetric catalysis.[1] The C2 symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities.

Synthetic Strategies for Controlling Stereochemistry

The synthesis of enantiomerically pure P-chiral phospholanes is a significant challenge due to the high barrier to pyramidal inversion at the phosphorus atom. Several key strategies have been developed to overcome this hurdle and provide access to these valuable ligands.

From Chiral Diols: The DuPhos and BPE Synthesis

A widely adopted and effective method for the synthesis of C2-symmetric bis(phospholane) ligands like DuPhos and BPE starts from readily available chiral 1,4-diols. This approach ensures the stereochemistry of the carbon backbone, which in turn directs the stereochemistry at the phosphorus centers.

The general synthetic pathway can be visualized as follows:

G cluster_synthesis Synthetic Pathway to DuPhos/BPE Ligands chiral_diol Chiral 1,4-Diol cyclic_sulfate Cyclic Sulfate chiral_diol->cyclic_sulfate 1. SOCl2, Et3N 2. RuCl3, NaIO4 bis_phospholane Bis(phospholane) Ligand (e.g., DuPhos, BPE) cyclic_sulfate->bis_phospholane Li2PR-linker-PRLi primary_phosphine Primary Phosphine (e.g., PhPH2, t-BuPH2) lithium_diphosphide Lithium Diphosphide primary_phosphine->lithium_diphosphide 2 n-BuLi lithium_diphosphide->bis_phospholane

Figure 1: General synthetic pathway for DuPhos and BPE ligands.

This pathway highlights the key transformations involved in the synthesis of DuPhos and BPE ligands, starting from a chiral 1,4-diol.

Phosphine-Borane Intermediates

Another powerful strategy for the synthesis of P-chiral phosphines involves the use of phosphine-borane adducts.[2][3] The borane group serves as a protecting group for the phosphorus atom, preventing its oxidation and allowing for stereospecific nucleophilic substitution reactions at the phosphorus center. The borane can be removed in a later step without affecting the stereochemistry at the phosphorus.

A simplified workflow for this approach is as follows:

G cluster_borane Phosphine-Borane Based Synthesis phosphine_borane Phosphine-Borane (P-chiral or prochiral) functionalization Stereospecific Functionalization phosphine_borane->functionalization Organolithium reagents, Electrophiles deprotection Deprotection functionalization->deprotection Amine or Acid p_chiral_phosphine P-Chiral Phosphine deprotection->p_chiral_phosphine

Figure 2: Workflow for the synthesis of P-chiral phosphines via phosphine-borane intermediates.

This method offers a high degree of control over the stereochemistry at the phosphorus atom and allows for the synthesis of a wide variety of P-chiral phosphine ligands.

Quantitative Data on Catalytic Performance

The efficacy of P-chiral phospholane ligands is best illustrated by their performance in asymmetric catalysis. The following tables summarize the quantitative data for the application of DuPhos and BPE ligands in the highly important asymmetric hydrogenation of various substrates.

SubstrateLigandCatalyst Loading (mol%)SolventPressure (psi H2)Temp (°C)Time (h)Conversion (%)ee (%)Reference
Methyl (Z)-α-acetamidocinnamate(R,R)-Me-DuPhos0.2MeOH30250.5>9999[1]
Methyl (Z)-α-acetamidoacrylate(R,R)-Et-DuPhos0.2MeOH30250.5>99>99[1]
Dimethyl itaconate(R,R)-i-Pr-BPE0.1MeOH90251210098[4]
N-Acetyl-α-arylenamide(R,R)-Me-BPE0.002MeOH902512100>95[5]
β-Keto ester(R,R)-Me-DuPhos-Ru1MeOH100802410098[6]

Table 1: Asymmetric Hydrogenation of C=C Bonds with DuPhos and BPE Ligands.

SubstrateLigandCatalyst Loading (mol%)SolventPressure (psi H2)Temp (°C)Time (h)Conversion (%)ee (%)Reference
N-Benzoylhydrazone(R,R)-Et-DuPhos1Toluene500252410097[4]
N-Phosphinoylimine(R,R)-Me-DuPhos2Toluene-252-1285-9990-98

Table 2: Asymmetric Hydrogenation and Addition to C=N Bonds.

Experimental Protocols

Providing detailed and reproducible experimental protocols is crucial for advancing research in this field. The following is a representative procedure for the synthesis of a DuPhos-type ligand, based on literature descriptions.

Synthesis of (R,R)-Me-DuPhos

Step 1: Synthesis of (2R,5R)-1,6-di-O-tosyl-2,5-hexanediol

To a solution of (2R,5R)-2,5-hexanediol (1.0 eq) in pyridine at 0 °C is slowly added p-toluenesulfonyl chloride (2.2 eq). The reaction mixture is stirred at 0 °C for 4 hours and then at room temperature overnight. The mixture is then poured into ice-water and the product is extracted with dichloromethane. The organic layer is washed with 1 M HCl, saturated NaHCO3, and brine, dried over MgSO4, and concentrated under reduced pressure to afford the crude product, which is purified by recrystallization.

Step 2: Synthesis of (2R,5R)-2,5-hexanediol cyclic sulfate

To a solution of the di-tosylate from Step 1 (1.0 eq) in a mixture of acetonitrile and water is added ruthenium(III) chloride hydrate (0.01 eq) and sodium periodate (4.0 eq). The mixture is stirred vigorously at room temperature for 2 hours. The product is extracted with diethyl ether, and the organic layer is washed with water and brine, dried over MgSO4, and concentrated to give the cyclic sulfate, which is used in the next step without further purification.

Step 3: Synthesis of 1,2-bis(phosphino)benzene

To a solution of 1,2-dichlorobenzene (1.0 eq) in THF at -78 °C is added tert-butyllithium (2.0 eq). After stirring for 30 minutes, chlorodiphenylphosphine (2.0 eq) is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated, and the product is purified by chromatography.

Step 4: Synthesis of (R,R)-Me-DuPhos

To a solution of 1,2-bis(phosphino)benzene (1.0 eq) in THF at -78 °C is added n-butyllithium (2.0 eq). The resulting red solution is stirred for 30 minutes, and then a solution of the cyclic sulfate from Step 2 (1.05 eq) in THF is added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred overnight. The reaction is quenched with methanol, and the solvent is removed under reduced pressure. The residue is purified by chromatography on silica gel to afford (R,R)-Me-DuPhos as a white solid.

Conclusion

The stereochemistry of P-chiral phospholanes is a cornerstone of modern asymmetric catalysis. The ability to rationally design and synthesize these ligands with a high degree of stereocontrol has enabled the development of highly efficient and selective catalysts for the production of enantiomerically pure pharmaceuticals and other fine chemicals. The detailed understanding of their synthesis and the quantitative assessment of their catalytic performance, as outlined in this guide, are essential for researchers and professionals in the field to continue to innovate and advance the frontiers of asymmetric synthesis. The ongoing development of new synthetic methodologies and the exploration of novel phospholane architectures promise to further expand the applications of this remarkable class of ligands.

References

An In-depth Technical Guide to the Electronic and Steric Properties of Phospholane Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholane ligands, a class of chiral organophosphorus compounds featuring a saturated five-membered phosphacyclopentane ring, have emerged as indispensable tools in asymmetric catalysis. Their remarkable success in a wide array of enantioselective transformations stems from their unique and tunable stereoelectronic properties. The phospholane backbone's conformational rigidity and the potential for introducing chirality at the phosphorus atom and/or the carbon backbone allow for the rational design of ligands with tailored steric and electronic characteristics. This, in turn, enables fine control over the activity and selectivity of transition metal catalysts, making them highly valuable in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the core electronic and steric properties of phospholane ligands. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to understand, select, and effectively utilize these powerful ligands in their work. We will delve into the key parameters used to quantify their properties, present a compilation of relevant data, and provide detailed experimental protocols for their synthesis and characterization.

Core Concepts: Quantifying Electronic and Steric Properties

The efficacy of a phospholane ligand in a catalytic cycle is intricately linked to its ability to modulate the electronic and steric environment of the metal center. Two key parameters, the Tolman Electronic Parameter (TEP) and the cone angle (θ), are widely used to quantify these properties.

Electronic Properties: The Tolman Electronic Parameter (TEP)

The electronic nature of a phospholane ligand, specifically its σ-donating ability, is crucial in influencing the reactivity of the metal center. The Tolman Electronic Parameter (TEP), denoted as ν(CO) in cm⁻¹, provides a quantitative measure of a ligand's net electron-donating capacity.[1] It is determined experimentally by measuring the frequency of the A₁ carbonyl stretching vibration in a nickel-tricarbonyl complex of the phosphine ligand, [LNi(CO)₃].[1]

A more electron-donating phospholane ligand increases the electron density on the nickel center. This increased electron density leads to stronger π-backbonding from the metal to the antibonding π* orbitals of the CO ligands.[1] Consequently, the C-O bond is weakened, resulting in a lower ν(CO) stretching frequency.[1] Therefore, a lower TEP value signifies a more electron-donating (more basic) ligand.

Steric Properties: The Cone Angle (θ)

The steric bulk of a phospholane ligand plays a critical role in controlling substrate approach to the metal center, thereby influencing enantioselectivity. The Tolman cone angle (θ) is the most common metric used to quantify the steric hindrance imposed by a ligand.[2][3] It is defined as the apex angle of a cone, centered at the metal atom (at a standard M-P bond distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[2] A larger cone angle indicates greater steric bulk.

The rigid five-membered ring of the phospholane scaffold provides a predictable and tunable steric environment. The substituents on the carbon backbone and the phosphorus atom can be systematically varied to modulate the cone angle and, consequently, the stereochemical outcome of the catalyzed reaction.

Quantitative Data for Representative Phospholane Ligands

The following table summarizes the Tolman Electronic Parameter (TEP) and cone angle (θ) for a selection of commonly used phospholane-based ligands. This data allows for a direct comparison of their electronic and steric profiles, aiding in the rational selection of ligands for specific catalytic applications.

Ligand NameAbbreviationTolman Electronic Parameter (ν(CO) in cm⁻¹)Cone Angle (θ in degrees)
1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene(S,S)-Me-DuPhos2064.1 (estimated for PMe₂)~132 (for PMe₂)
1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene(R,R)-Et-DuPhos2061.7 (for PEt₃)132
1,2-Bis((2R,5R)-2,5-diisopropylphospholano)benzene(R,R)-iPr-DuPhos2060.4 (for PiPr₃)160
(S,S)-1-[1-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine(S,S)-Josiphos~2062 (for PCy₃)~170 (for PCy₃)
(R)-(−)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine(R,S)-tBu-Josiphos2056.1 (for PtBu₃)182
(1R,1'R,2S,2'S)-2,2'-Di-tert-butyl-2,3,2',3'-tetrahydro-1H,1'H-[4,4']bi[benzo[c]phosphole](R,S)-TangPhosNot readily availableNot readily available
(R,R)-2,3-Bis(tert-butylmethylphosphino)quinoxaline(R,R)-QuinoxP*Not readily availableNot readily available

Note: The TEP and cone angle values for bidentate ligands are often estimated from their monodentate analogues due to the difficulty in preparing the standard Ni(CO)₃L complex for bidentate systems.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of a representative phospholane ligand, (S,S)-Me-DuPhos.

Synthesis of (S,S)-Me-DuPhos

The synthesis of (S,S)-Me-DuPhos is a multi-step process that begins with the readily available chiral starting material, (2S,5S)-2,5-hexanediol.

Step 1: Synthesis of (2S,5S)-2,5-Hexanediol Cyclic Sulfate

  • To a solution of (2S,5S)-2,5-hexanediol (1.0 eq) in carbon tetrachloride (CCl₄, 0.5 M) at 0 °C, add thionyl chloride (SOCl₂, 1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to obtain the crude cyclic sulfite.

  • Dissolve the crude sulfite in a mixture of acetonitrile (CH₃CN), CCl₄, and water (H₂O) (1:1:1.5 v/v/v).

  • Add sodium periodate (NaIO₄, 1.5 eq) and ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.01 eq).

  • Stir the biphasic mixture vigorously for 2 hours.

  • Extract the aqueous layer with diethyl ether (Et₂O).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the cyclic sulfate as a white solid.

Step 2: Synthesis of 1,2-Bis(phosphino)benzene

  • To a solution of 1,2-dibromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (n-BuLi, 2.2 eq) dropwise.

  • After stirring for 30 minutes, add chlorodiphenylphosphine (ClPPh₂, 2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with Et₂O.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • The resulting crude 1,2-bis(diphenylphosphino)benzene is then reduced. To a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous THF at 0 °C, add the crude bis(diphenylphosphine) dropwise.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench with water, followed by 15% aqueous sodium hydroxide (NaOH), and then water again.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure to obtain 1,2-bis(phosphino)benzene.

Step 3: Synthesis of (S,S)-Me-DuPhos

  • To a solution of 1,2-bis(phosphino)benzene (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (2.2 eq) dropwise to form the corresponding dilithio salt.

  • After stirring for 30 minutes, add a solution of the (2S,5S)-2,5-hexanediol cyclic sulfate (1.1 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with degassed water.

  • Extract the product with Et₂O.

  • Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol to yield (S,S)-Me-DuPhos as a white crystalline solid.

Characterization of (S,S)-Me-DuPhos

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ³¹P NMR (¹H decoupled, CDCl₃): δ -14.5 ppm (s). The single sharp singlet confirms the C₂-symmetric nature of the ligand.

  • ¹H NMR (CDCl₃): δ 7.5-7.2 (m, 4H, Ar-H), 2.2-2.0 (m, 4H, P-CH), 1.6-1.4 (m, 4H, CH₂), 1.2 (d, J = 7.0 Hz, 12H, CH₃).

Infrared (IR) Spectroscopy:

  • The IR spectrum will show characteristic C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule. The absence of a P-H stretch (around 2200-2400 cm⁻¹) confirms the formation of the tertiary phosphine.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized ligand.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to phospholane ligands.

General Structure of a C₂-Symmetric Phospholane Ligand

G cluster_ligand C₂-Symmetric Phospholane Ligand P1 P PC11 CR₂ P1->PC11 P2 P PC21 CR₂ P2->PC21 C1 C1->P1 C2 C1->C2 C2->P2 C3 C2->C3 C4 C3->C4 C5 C4->C5 C6 C5->C6 C6->C1 PC12 CR₂ PC11->PC12 PC13 CR₂ PC12->PC13 PC14 CR₂ PC13->PC14 PC14->P1 PC22 CR₂ PC21->PC22 PC23 CR₂ PC22->PC23 PC24 CR₂ PC23->PC24 PC24->P2

Caption: General structure of a C₂-symmetric bis(phospholane) ligand with an aromatic backbone.

Experimental Workflow for TEP Determination

G start Start: Synthesize Phospholane Ligand (L) step1 Prepare Ni(CO)₃L complex: React L with Ni(CO)₄ start->step1 step2 Acquire IR Spectrum of Ni(CO)₃L step1->step2 step3 Identify A₁ ν(CO) stretching frequency step2->step3 end End: Determine Tolman Electronic Parameter (TEP) step3->end

Caption: Experimental workflow for determining the Tolman Electronic Parameter (TEP).

Relationship between Ligand Properties and Catalytic Performance

G cluster_ligand Ligand Properties cluster_catalyst Catalyst Performance Electronic Electronic Properties (TEP) Activity Catalytic Activity Electronic->Activity influences Selectivity Enantioselectivity Electronic->Selectivity can influence Steric Steric Properties (Cone Angle) Steric->Activity can influence Steric->Selectivity governs

Caption: Interplay between ligand properties and catalytic performance.

Conclusion

The electronic and steric properties of phospholane ligands are fundamental to their success in asymmetric catalysis. The ability to systematically tune the Tolman Electronic Parameter and cone angle through rational ligand design has empowered chemists to achieve unprecedented levels of control over catalytic activity and enantioselectivity. This guide has provided a foundational understanding of these key properties, a compilation of quantitative data for representative ligands, and a detailed experimental protocol for the synthesis and characterization of a widely used phospholane ligand. By leveraging this knowledge, researchers and professionals in drug development and other scientific fields can continue to innovate and expand the applications of these remarkable chiral ligands.

References

The Genesis of Asymmetric Control: A Technical History of Phospholane-Based Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds has been a central theme in modern chemistry, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule can dictate its biological activity. Within the arsenal of tools for asymmetric synthesis, phospholane-based catalysts have emerged as a privileged class of ligands, renowned for their remarkable efficiency and selectivity in a wide array of transformations. This technical guide delves into the historical development of these powerful catalysts, from their conceptual origins to their current status as indispensable tools for stereoselective synthesis. We will explore the key breakthroughs, present detailed experimental methodologies for seminal catalysts, and provide a quantitative overview of their performance.

Early Developments and the Dawn of a New Ligand Class

The field of asymmetric catalysis was already well-established by the late 20th century, with notable successes using chiral diphosphine ligands such as DIOP, DIPAMP, and CHIRAPHOS. However, these early catalysts, while groundbreaking, often required specific substrate functionalities and sometimes lacked the high efficiencies desired for industrial applications. A significant leap forward came with the recognition that the conformational rigidity and electronic properties of the ligand framework were paramount for achieving high levels of stereocontrol.

The story of phospholane-based catalysts as we know them today begins in the early 1990s. Building on the principles of C2-symmetry, a design element that often leads to high enantioselectivity, researchers sought to create new ligand architectures. The five-membered phospholane ring system was identified as a promising scaffold due to its inherent rigidity and the stereochemically defined centers on the ring.

The DuPhos and BPE Breakthrough

A pivotal moment in the history of phospholane catalysis was the introduction of the DuPhos (DuPont Phospholane) and BPE (Bis(phospholano)ethane) ligands by Mark J. Burk and his colleagues at DuPont in 1991.[1] These C2-symmetric bisphospholane ligands were revolutionary for their time, demonstrating unprecedented levels of enantioselectivity and catalytic activity in asymmetric hydrogenations.[1]

The DuPhos ligands feature two 2,5-disubstituted phospholane rings attached to a 1,2-phenylene backbone, while the BPE ligands have a more flexible 1,2-ethylene bridge. This modular design allowed for the tuning of steric and electronic properties by simply varying the alkyl substituents on the phospholane rings (e.g., Methyl, Ethyl, Propyl).

The success of DuPhos and BPE can be attributed to several factors:

  • Conformational Rigidity: The phospholane ring is less flexible than open-chain phosphines, leading to a more well-defined chiral environment around the metal center.

  • Electron-Rich Phosphorus Atoms: The phosphorus atoms in DuPhos are electron-rich, which enhances the reactivity of the metal catalyst.

  • C2-Symmetry: This design feature simplifies the diastereomeric transition states, often leading to higher enantioselectivity.

The initial applications of Rhodium(I) complexes of DuPhos in the asymmetric hydrogenation of enamides to produce chiral amino acids showed outstanding results, consistently achieving enantiomeric excesses (ee) greater than 95%.[1]

G

A timeline of the key milestones in the development of phospholane catalysts.

Performance Data in Asymmetric Hydrogenation

The rhodium complexes of DuPhos and BPE ligands have proven to be exceptionally effective for the asymmetric hydrogenation of a wide variety of prochiral olefins. The following tables summarize the performance of selected DuPhos catalysts in the hydrogenation of key substrate classes, demonstrating their high enantioselectivities and efficiencies.

Table 1: Asymmetric Hydrogenation of N-Acyl-α-enamide Esters

Entry Substrate (R) Catalyst S/C Ratio H₂ (psi) Time (h) Conversion (%) ee (%)
1 Phenyl [(R,R)-Me-DuPhos]-Rh 1000 60 12 >99 99
2 Isopropyl [(R,R)-Et-DuPhos]-Rh 1000 60 12 >99 98.6
3 2-Naphthyl [(R,R)-Me-DuPhos]-Rh 500 60 12 >99 >99

| 4 | t-Butyl | [(R,R)-Pr-DuPhos]-Rh | 1000 | 60 | 12 | >99 | 98.4 |

Table 2: Asymmetric Hydrogenation of β-Ketoesters

Entry Substrate (R, R') Catalyst S/C Ratio H₂ (psi) Time (h) Conversion (%) ee (%)
1 Me, Me [(R,R)-Me-DuPhos]-RuBr₂ 1000 100 24 >99 98
2 Ph, Me [(R,R)-Me-DuPhos]-RuBr₂ 500 100 24 >99 97

| 3 | i-Pr, Me | [(R,R)-Et-DuPhos]-RuBr₂ | 1000 | 100 | 48 | >99 | 99 |

Experimental Protocols

To provide a practical understanding of the synthesis and application of these catalysts, detailed experimental protocols for the synthesis of a representative ligand, (R,R)-Me-DuPhos, and a general procedure for asymmetric hydrogenation are provided below. These are based on the seminal work by Burk et al.

Synthesis of (-)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene ((R,R)-Me-DuPhos)

G

A simplified workflow for the synthesis of the (R,R)-Me-DuPhos ligand.

Step 1: Synthesis of (2R,5R)-2,5-Hexanediol Cyclic Sulfate

A solution of (2R,5R)-hexanediol (1.0 eq) in carbon tetrachloride is cooled to 0 °C. Thionyl chloride (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes. The reaction is then allowed to warm to room temperature and stirred for an additional 2 hours. The solvent is removed under reduced pressure to yield the crude cyclic sulfite. The crude sulfite is then dissolved in a biphasic solvent system of acetonitrile, carbon tetrachloride, and water. To this solution, ruthenium(III) chloride hydrate (0.002 eq) and sodium periodate (1.5 eq) are added. The mixture is stirred vigorously for 1.5 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude cyclic sulfate is purified by column chromatography on silica gel.

Step 2: Synthesis of 1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene

A solution of 1,2-diphosphinobenzene (1.0 eq) in tetrahydrofuran (THF) is cooled to -78 °C. n-Butyllithium (2.0 eq) is added dropwise, and the resulting mixture is stirred at 0 °C for 1 hour to generate the dilithio salt. The solution is then re-cooled to -78 °C. A solution of (2R,5R)-2,5-hexanediol cyclic sulfate (1.05 eq) in THF is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched by the addition of methanol, and the solvent is removed under reduced pressure. The residue is extracted with diethyl ether, and the organic extracts are filtered through a plug of Celite. The filtrate is concentrated, and the crude product is purified by recrystallization from methanol to afford the title compound as a white crystalline solid.

General Procedure for Rh-Catalyzed Asymmetric Hydrogenation

In a nitrogen-filled glovebox, a glass-lined pressure vessel is charged with the substrate (1.0 eq) and a solution of the rhodium precursor, such as [(COD)₂Rh]BF₄ (0.01 eq), and the (R,R)-Me-DuPhos ligand (0.011 eq) in an appropriate solvent (e.g., methanol). The vessel is sealed, removed from the glovebox, and connected to a hydrogenation apparatus. The system is purged with hydrogen gas, and then pressurized to the desired pressure (typically 60-100 psi). The reaction is stirred at room temperature for the specified time. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The enantiomeric excess of the product is determined by chiral gas chromatography or high-performance liquid chromatography.

Catalytic Cycle and Mechanism of Action

The widely accepted mechanism for the Rh-DuPhos catalyzed asymmetric hydrogenation of enamides involves an "unsaturated" pathway. The key steps are illustrated in the catalytic cycle below.

G

A generalized catalytic cycle for the Rh-DuPhos catalyzed hydrogenation of an enamide.

The cycle begins with the coordination of the prochiral enamide substrate to the cationic Rh(I)-DuPhos complex. This is followed by the oxidative addition of molecular hydrogen to the rhodium center, forming a Rh(III) dihydride intermediate. The stereochemistry of the final product is determined at this stage by the facial selectivity of the substrate binding. Subsequently, migratory insertion of one of the hydride ligands to the coordinated alkene occurs, followed by reductive elimination of the hydrogenated product, which regenerates the active Rh(I) catalyst.

Conclusion and Future Outlook

The development of phospholane-based catalysts, particularly DuPhos and its analogues, marked a paradigm shift in asymmetric catalysis. These ligands provided a solution to the long-standing challenge of achieving high enantioselectivity for a broad range of substrates with high efficiency. The principles established through their design and application continue to influence the development of new generations of chiral ligands. As the demand for enantiomerically pure pharmaceuticals and fine chemicals grows, the legacy of phospholane-based catalysts will undoubtedly continue to be a cornerstone of modern synthetic chemistry, enabling the creation of complex chiral molecules with unparalleled precision.

References

A Guide to Phosphine Chemistry: Principles and Applications for the Modern Researcher

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phosphine chemistry is a cornerstone of modern organometallic chemistry and catalysis, underpinning a vast array of synthetic transformations critical to pharmaceutical development, fine chemical synthesis, and materials science. The unique electronic and steric properties of phosphines make them exceptionally versatile ligands, capable of fine-tuning the reactivity and selectivity of transition metal catalysts. This guide provides a comprehensive overview of the fundamental principles of phosphine chemistry and its diverse applications, with a focus on practical data, experimental methodologies, and logical workflows for the research scientist.

Core Principles of Phosphine Chemistry

Structure and Bonding

At its simplest, phosphine (PH₃) is a trigonal pyramidal molecule with a lone pair of electrons on the phosphorus atom, which is sp³ hybridized. The H-P-H bond angle is approximately 93.5°, a significant deviation from the 109.5° of a perfect tetrahedral geometry, due to the lone pair's steric repulsion. Organic phosphines (PR₃), where hydrogen atoms are replaced by organic groups (R), retain this fundamental geometry.

Phosphines primarily act as Lewis bases, donating their lone pair to form a coordinate bond with a metal center. They are classified as L-type, two-electron donor ligands. Unlike amines, their π-acidity (ability to accept electron density from the metal into vacant orbitals) is tunable. This π-acceptance is not into phosphorus 3d orbitals, as once thought, but rather into the σ* antibonding orbitals of the P-R bonds. The electronegativity of the R groups significantly influences this property; for instance, PF₃ is a strong π-acceptor, comparable to carbon monoxide (CO).

Key Properties: Steric and Electronic Effects

The utility of phosphine ligands in catalysis stems from the ability to independently tune their steric and electronic properties. These properties are quantified by Tolman's parameters:

  • Tolman's Cone Angle (θ): This parameter measures the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the substituent atoms. A larger cone angle indicates greater steric hindrance, which can promote reductive elimination and stabilize low-coordinate metal species.

  • Tolman's Electronic Parameter (TEP): This parameter quantifies the electron-donating ability of a phosphine. It is determined experimentally by measuring the ν(CO) stretching frequency of a standard nickel complex, Ni(CO)₃(PR₃), using infrared (IR) spectroscopy. Stronger electron-donating phosphines increase the electron density on the metal, which leads to more back-bonding into the CO π* orbitals, thereby lowering the ν(CO) frequency.

The interplay of these two parameters is crucial for catalyst design and optimization. For example, bulky, electron-rich trialkylphosphines are highly effective in promoting challenging cross-coupling reactions involving unreactive substrates like aryl chlorides.

Reactivity of Phosphines

The core reactivity of phosphines is dominated by their nucleophilicity and reducing character.

  • Lewis Basicity: Phosphines react with acids to form phosphonium salts (e.g., PH₃ + HI → PH₄I).

  • Nucleophilicity: They readily react with alkyl halides in Sₙ2 reactions to form phosphonium salts (R₃P + R'X → [R₃PR']⁺X⁻). This is a key step in the synthesis of Wittig reagents.

  • Oxidation: Trivalent phosphines are easily oxidized to pentavalent phosphine oxides (R₃P=O). Many alkylphosphines, particularly those with small alkyl groups, are pyrophoric and will ignite spontaneously in air, necessitating handling under an inert atmosphere. This reactivity is harnessed in reactions like the Mitsunobu and Staudinger reactions.

Applications in Catalysis and Synthesis

Phosphine ligands are ubiquitous in homogeneous catalysis, forming stable and active complexes with a variety of transition metals, including palladium, nickel, rhodium, ruthenium, and gold.

Palladium-Catalyzed Cross-Coupling Reactions

Perhaps the most significant application of phosphine ligands is in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira). In these reactions, phosphines stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.

  • Electron-rich and bulky ligands , such as the Buchwald biarylphosphines (e.g., XPhos, SPhos) and trialkylphosphines (e.g., P(t-Bu)₃), are particularly effective. The high electron density on the phosphine increases the rate of oxidative addition of the organic halide to the Pd(0) center, while the steric bulk promotes the final reductive elimination step to release the product and regenerate the catalyst.

Below is a diagram illustrating the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_ox R-Pd(II)-X(L_n) (Oxidative Addition Product) pd0->pd_ox Oxidative Addition + R-X pd_trans R-Pd(II)-R'(L_n) (Transmetalation Product) pd_ox->pd_trans Transmetalation + R'-B(OR)₂ pd_trans->pd0 Reductive Elimination re_prod Product R-R' pd_trans->re_prod oa_reac Reactant R-X oa_reac->pd0 trans_reac Reactant R'-B(OR)₂ + Base trans_reac->pd_ox

Suzuki-Miyaura Catalytic Cycle
Gold Catalysis

In gold catalysis, phosphine ligands stabilize monomeric gold(I) species, preventing their decomposition. The structural, electronic, and optical properties of gold-phosphine clusters are strongly influenced by the metal-ligand interaction. Sterically demanding and electron-rich phosphine ligands, such as BrettPhos, can create a congested environment around the gold center, enhancing catalyst stability and enabling challenging transformations.

Frustrated Lewis Pairs (FLPs)

A more recent application is in the field of "Frustrated Lewis Pairs" (FLPs). An FLP is a combination of a sterically hindered Lewis acid (e.g., B(C₆F₅)₃) and a Lewis base (e.g., a bulky phosphine like PCy₃) that are unable to form a classical adduct due to steric hindrance. This "frustration" leaves the reactive centers available to activate small molecules, most notably dihydrogen (H₂). The phosphine's lone pair and the borane's empty orbital act cooperatively to heterolytically cleave the H-H bond, forming a phosphonium cation and a hydridoborate anion. This discovery has enabled metal-free hydrogenations of various substrates.

FLP_Activation H₂ Activation by a Frustrated Lewis Pair (FLP) Phosphine Bulky Phosphine (Lewis Base, P(R)₃) Borane Bulky Borane (Lewis Acid, B(Ar)₃) H2_initial H₂ Phosphonium Phosphonium Hydride [R₃P-H]⁺ H2_initial->Phosphonium H⁻ transfer to P Hydridoborate Hydridoborate [H-B(Ar)₃]⁻ H2_initial->Hydridoborate H⁻ transfer to B Handling_Workflow start Start: Need to Transfer Air-Sensitive Phosphine prep_glassware Oven-Dry & Cool Glassware (Reaction Flask, Cannula) start->prep_glassware ppe Don PPE (FR Coat, Goggles, Gloves) start->ppe setup_schlenk Assemble & Purge System (Schlenk line, Flask) prep_glassware->setup_schlenk transfer Perform Cannula Transfer Under Positive N₂ Pressure setup_schlenk->transfer ppe->transfer reaction Run Reaction Under Inert Atmosphere transfer->reaction quench Quench Reaction & Glassware (e.g., with isopropanol) reaction->quench end End: Safe Disposal quench->end

Methodological & Application

Application Notes and Protocols for 1-Phenylphospholane in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-phenylphospholane and its derivatives as ligands in various catalytic reactions. The information is intended to guide researchers in the synthesis of the ligand-metal complexes and their application in key organic transformations, with a focus on cross-coupling and asymmetric hydrogenation reactions.

Introduction to 1-Phenylphospholane Ligands

1-Phenylphospholane is a phosphorus-containing heterocyclic compound that serves as an effective ligand in transition metal catalysis. Its five-membered phospholane ring structure imparts specific steric and electronic properties to the metal center, influencing the activity, selectivity, and stability of the catalyst. Chiral derivatives of 1-phenylphospholane, such as (2R,5R)- and (2S,5S)-1-phenyl-2,5-dimethylphospholane, are particularly valuable in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

These ligands are part of the broader class of phosphine ligands, which are crucial in homogeneous catalysis for their ability to fine-tune the electronic and steric environment of a metal catalyst. This control is essential for optimizing reaction rates and selectivities in a wide range of chemical transformations.

Synthesis of 1-Phenylphospholane and its Derivatives

A common method for the synthesis of 1-phenylphospholane involves the reaction of a dihaloalkane with a primary phosphine. For chiral derivatives, a multi-step synthesis starting from a chiral precursor is typically required.

General Synthesis of 1-Phenylphospholane

A general, though not always high-yielding, laboratory-scale synthesis can be achieved through the cyclization of 1,4-dichlorobutane with phenylphosphine in the presence of a strong base.

Diagram of the Synthesis of 1-Phenylphospholane

G 1,4-Dichlorobutane 1,4-Dichlorobutane Reaction Reaction 1,4-Dichlorobutane->Reaction Phenylphosphine Phenylphosphine Phenylphosphine->Reaction Strong Base Strong Base Strong Base->Reaction 1-Phenylphospholane 1-Phenylphospholane Reaction->1-Phenylphospholane

Caption: General synthetic scheme for 1-phenylphospholane.

Experimental Protocol: Synthesis of (2R,5R)-2,5-Dimethyl-1-phenylphospholane Oxide

This protocol outlines the synthesis of a chiral phospholane oxide, which can be subsequently reduced to the desired phosphine ligand.

Materials:

  • (2R,5R)-2,5-Hexanediol

  • Methanesulfonyl chloride

  • Triethylamine

  • Phenylphosphine

  • Hydrogen peroxide (30%)

  • Toluene, Diethyl ether, Dichloromethane

  • Magnesium sulfate

Procedure:

  • Mesylation of the Diol: To a solution of (2R,5R)-2,5-hexanediol (1 eq.) and triethylamine (2.2 eq.) in toluene at 0 °C, add methanesulfonyl chloride (2.1 eq.) dropwise. Stir the mixture at room temperature for 4 hours.

  • Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the dimesylate.

  • Cyclization: To a solution of phenylphosphine (1 eq.) in liquid ammonia, add sodium metal until a blue color persists. Add the dimesylate (1 eq.) in diethyl ether and stir the reaction mixture for 12 hours.

  • Oxidation: After evaporation of ammonia, add dichloromethane and 30% hydrogen peroxide (1.1 eq.). Stir the mixture for 1 hour.

  • Purification: Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield (2R,5R)-2,5-dimethyl-1-phenylphospholane oxide.

Reduction to (2R,5R)-2,5-Dimethyl-1-phenylphospholane: The phospholane oxide can be reduced to the corresponding phosphine using a reducing agent like trichlorosilane.

Preparation of Palladium-1-Phenylphospholane Complexes

Palladium complexes of 1-phenylphospholane are commonly used as pre-catalysts in cross-coupling reactions. These can often be generated in situ or prepared as stable, isolable compounds.

Experimental Protocol: In Situ Generation of Pd(OAc)₂(1-phenylphospholane)₂

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-Phenylphospholane

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate.

  • Add the desired amount of anhydrous, deoxygenated solvent.

  • To this suspension, add a solution of 1-phenylphospholane (typically 2-4 equivalents per palladium) in the same solvent.

  • Stir the mixture at room temperature for 15-30 minutes. The formation of the complex is often indicated by a color change. This solution can be used directly for the catalytic reaction.

Diagram of Catalyst Formation and Catalytic Cycle

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Pd(OAc)2 Pd(OAc)2 Pd(0)L2 Active Pd(0) Catalyst Pd(OAc)2->Pd(0)L2 Reduction 1-Phenylphospholane 1-Phenylphospholane 1-Phenylphospholane->Pd(0)L2 Coordination Ar-Pd(II)-X(L)2 Ar-Pd(II)-X Pd(0)L2->Ar-Pd(II)-X(L)2 Oxidative Addition Ar-Pd(II)-Ar'(L)2 Ar-Pd(II)-Ar' Ar-Pd(II)-X(L)2->Ar-Pd(II)-Ar'(L)2 Transmetalation Ar-Pd(II)-Ar'(L)2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)2->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L)2 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L)2 Base Base Base->Ar-Pd(II)-Ar'(L)2 G cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Post-Reaction Ligand_Synthesis Synthesize/Procure 1-Phenylphospholane Ligand Catalyst_Formation Form Catalyst In Situ or Prepare Pre-catalyst Ligand_Synthesis->Catalyst_Formation Reaction_Setup Set up Reaction Under Inert Atmosphere Catalyst_Formation->Reaction_Setup Run_Reaction Run Catalytic Reaction (e.g., Suzuki Coupling) Reaction_Setup->Run_Reaction Monitor_Progress Monitor Reaction (TLC, GC, LC-MS) Run_Reaction->Monitor_Progress Workup Aqueous Workup and Extraction Monitor_Progress->Workup Reaction Complete Purification Purify Product (Chromatography) Workup->Purification Analysis Characterize Product and Determine Yield/Purity/ee Purification->Analysis

Application of 1-Phenylphospholane in a Catalytic Wittig Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. However, the stoichiometric generation of phosphine oxide waste presents a significant drawback, particularly in large-scale applications common in drug development and industrial chemistry. To address this, a catalytic version of the Wittig reaction has been developed, offering a more atom-economical and environmentally friendly approach. This document details the application of a 1-phenylphospholane derivative, specifically 3-methyl-1-phenylphospholane-1-oxide, as a highly effective precatalyst in a catalytic Wittig olefination process. This approach utilizes an in situ reduction of the phosphine oxide, allowing for a catalytic cycle where the phosphine is continuously regenerated.

Principle of the Catalytic Wittig Reaction

The catalytic Wittig reaction circumvents the stoichiometric use of a phosphine by employing a phosphine oxide precatalyst that is reduced in situ to the corresponding phosphine. This phosphine then participates in the standard Wittig reaction pathway to form an alkene and is subsequently regenerated from the phosphine oxide byproduct by a reducing agent, thus completing the catalytic cycle. The use of a cyclic phosphine oxide, such as a derivative of 1-phenylphospholane, has been shown to be crucial for the efficiency of this process. The key components of this catalytic system are:

  • Phosphine Oxide Precatalyst: 3-Methyl-1-phenylphospholane-1-oxide is a stable, crystalline solid that is readily handled.

  • Reducing Agent: An organosilane, typically diphenylsilane (Ph₂SiH₂), is used for the chemoselective reduction of the phosphine oxide in the presence of other functional groups.

  • Base: A suitable base is required to deprotonate the phosphonium salt and generate the reactive ylide.

  • Substrates: An aldehyde or ketone and an alkyl halide are the starting materials for the olefination.

Experimental Protocols

General Procedure for the Catalytic Wittig Reaction

This protocol is based on the work of O'Brien et al. and provides a general method for the catalytic olefination of aldehydes.[1]

Materials:

  • Aldehyde (1.0 mmol)

  • Alkyl halide (1.2 mmol)

  • 3-Methyl-1-phenylphospholane-1-oxide (precatalyst, 0.05 mmol, 5 mol%)

  • Diphenylsilane (1.5 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Anhydrous and inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde, alkyl halide, 3-methyl-1-phenylphospholane-1-oxide, and the base.

  • Add dry toluene via syringe.

  • Add diphenylsilane to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for the appropriate time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Data Presentation

The following table summarizes the results for the catalytic Wittig reaction with various aldehydes and alkyl halides, demonstrating the scope and efficiency of the protocol utilizing a phospholane-based precatalyst.

EntryAldehydeAlkyl HalideProductYield (%)E:Z Ratio
1BenzaldehydeEthyl bromoacetateEthyl cinnamate85>95:5
24-ChlorobenzaldehydeEthyl bromoacetateEthyl 4-chlorocinnamate88>95:5
34-MethoxybenzaldehydeEthyl bromoacetateEthyl 4-methoxycinnamate82>95:5
42-NaphthaldehydeEthyl bromoacetateEthyl 3-(naphthalen-2-yl)acrylate91>95:5
5CyclohexanecarboxaldehydeEthyl bromoacetateEthyl 3-cyclohexylacrylate75>95:5
6BenzaldehydeBenzyl bromideStilbene962:1
74-CyanobenzaldehydeBenzyl bromide4-Stilbenecarbonitrile782:1

Data is representative of yields and selectivities achieved in catalytic Wittig reactions employing cyclic phosphine oxide precatalysts.

Mandatory Visualizations

Catalytic Wittig Reaction Cycle

Catalytic_Wittig_Cycle Phosphine_Oxide 3-Methyl-1-phenylphospholane-1-oxide (Precatalyst) Phosphine 3-Methyl-1-phenylphospholane Phosphine_Oxide->Phosphine Reduction Phosphonium_Salt Phosphonium Salt Phosphine->Phosphonium_Salt + Alkyl Halide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation (Base) Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane + Aldehyde/Ketone Oxaphosphetane->Phosphine_Oxide Elimination Alkene Alkene (Product) Oxaphosphetane->Alkene Silane Ph₂SiH₂ (Reducing Agent) Siloxane Ph₂Si(H)OSi(H)Ph₂ (Byproduct) Aldehyde Aldehyde/Ketone Alkyl_Halide Alkyl Halide Base Base

Caption: Catalytic cycle of the Wittig reaction using a phospholane oxide precatalyst.

Experimental Workflow

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Aldehyde - Alkyl Halide - Precatalyst - Base - Toluene Start->Reaction_Setup Add_Silane Add Diphenylsilane Reaction_Setup->Add_Silane Heating Heat to 100 °C (12-24 h) Add_Silane->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Alkene Purification->Product

Caption: General experimental workflow for the catalytic Wittig reaction.

Conclusion

The use of 3-methyl-1-phenylphospholane-1-oxide as a precatalyst in the Wittig reaction provides a robust and efficient method for the synthesis of alkenes. This catalytic approach significantly reduces phosphine-related waste and offers a practical alternative to the classical stoichiometric Wittig reaction. The protocol is applicable to a range of substrates, making it a valuable tool for researchers in academia and industry, particularly in the field of drug development where sustainable and scalable synthetic routes are of paramount importance.

References

Application Notes and Protocols for 1-Phenylphospholane in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. The efficiency and substrate scope of the Suzuki-Miyaura reaction are critically dependent on the choice of the palladium catalyst and, most importantly, the ancillary phosphine ligand.

1-Phenylphospholane, a saturated five-membered heterocyclic phosphine, represents a class of electron-rich, sterically accessible ligands. While specific, detailed protocols for the use of 1-phenylphospholane in Suzuki-Miyaura reactions are not extensively documented in publicly available literature, its structural and electronic properties suggest its potential as an effective ligand. This document provides a representative protocol and application notes based on established procedures for structurally related, electron-rich monodentate phosphine ligands in Suzuki-Miyaura cross-coupling reactions. The provided protocols are intended to serve as a starting point for researchers looking to explore the utility of 1-phenylphospholane in this critical transformation.

The Role of Phosphine Ligands in the Suzuki-Miyaura Catalytic Cycle

Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity throughout the catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Electron-rich and bulky phosphine ligands are known to facilitate the oxidative addition of the aryl halide to the Pd(0) center and promote the final reductive elimination step to afford the desired biaryl product.[3]

Representative Experimental Protocols

Due to the limited availability of specific protocols for 1-phenylphospholane, the following experimental procedures are adapted from well-established methods for Suzuki-Miyaura cross-coupling of aryl chlorides and bromides using electron-rich, monodentate phosphine ligands. These protocols should serve as a robust starting point for optimization with 1-phenylphospholane.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a general procedure for the coupling of an aryl bromide with an arylboronic acid, a common application of the Suzuki-Miyaura reaction.

Reaction Scheme:

Ar-Br + Ar'-B(OH)₂ --(Pd catalyst, Ligand, Base)--> Ar-Ar'

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1-Phenylphospholane (or other suitable phosphine ligand)

  • Aryl bromide

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran (THF))

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and 1-phenylphospholane (2-4 mol%).

  • Add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Add the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add the anhydrous solvent (e.g., Toluene, 5-10 mL).

  • If required for the specific base and solvent system, add a small amount of degassed water (e.g., 10-20% v/v).

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the required time (2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

Aryl chlorides are often more challenging substrates for Suzuki-Miyaura coupling than their bromide or iodide counterparts. This protocol outlines more forcing conditions that may be necessary for the successful coupling of these less reactive electrophiles.[4][5]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • 1-Phenylphospholane (or a bulky, electron-rich phosphine ligand)

  • Aryl chloride

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, high-boiling point solvent (e.g., Toluene, Dioxane, or Dimethylformamide (DMF))

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and 1-phenylphospholane (4-10 mol%).

  • Add the aryl chloride (1.0 mmol, 1.0 equiv).

  • Add the arylboronic acid (1.5-2.0 mmol, 1.5-2.0 equiv).

  • Add the strong base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Add the anhydrous solvent (e.g., Toluene, 5-10 mL).

  • Seal the flask and heat the reaction mixture to a higher temperature (typically 100-130 °C) for an extended period (12-48 hours), with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After completion, work up the reaction as described in Protocol 1.

  • Purify the product via flash column chromatography.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for Suzuki-Miyaura reactions using electron-rich phosphine ligands, which can be used as a guide for experiments with 1-phenylphospholane.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

ParameterAryl Bromide CouplingAryl Chloride Coupling
Pd Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, PdCl₂(dppf)
Ligand 1-Phenylphospholane (proposed)1-Phenylphospholane (proposed)
Catalyst Loading 1-2 mol%2-5 mol%
Ligand Loading 2-4 mol%4-10 mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF/H₂OToluene, Dioxane, DMF
Temperature 80-110 °C100-130 °C
Reaction Time 2-24 h12-48 h

Table 2: Substrate Scope and Expected Yields (Based on Similar Ligands)

Aryl HalideArylboronic AcidProductExpected Yield Range (%)
4-BromotoluenePhenylboronic acid4-Methylbiphenyl85-98
1-Bromo-4-methoxybenzene4-Acetylphenylboronic acid4-Acetyl-4'-methoxybiphenyl80-95
4-ChlorobenzonitrilePhenylboronic acid4-Cyanobiphenyl70-90
2-Chloropyridine3-Tolylboronic acid2-(3-Tolyl)pyridine65-85

Note: Yields are highly dependent on the specific substrates, reaction conditions, and the efficacy of the chosen ligand.

Mandatory Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base, -HX) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for a Typical Suzuki-Miyaura Reaction

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Charge_Flask Charge Schlenk flask with Pd catalyst and ligand Add_Reagents Add aryl halide, arylboronic acid, and base Charge_Flask->Add_Reagents Add_Solvent Add anhydrous solvent Add_Reagents->Add_Solvent Inert_Atmosphere Establish inert atmosphere (Ar or N2) Add_Solvent->Inert_Atmosphere Heating Heat to desired temperature with stirring Inert_Atmosphere->Heating Monitoring Monitor progress (TLC, GC-MS) Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Extraction Dilute, wash with water and brine, and extract Cooling->Extraction Drying Dry organic layer and concentrate Extraction->Drying Purification Purify by column chromatography Drying->Purification

References

Application Notes and Protocols for Asymmetric Synthesis Using Chiral Phospholane Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral phospholane ligands, particularly the DuPhos family of ligands, have become indispensable tools in modern asymmetric catalysis. Their remarkable efficiency and enantioselectivity in a variety of reactions, most notably in the asymmetric hydrogenation of prochiral olefins, have established them as "privileged ligands." When complexed with transition metals such as rhodium, these C2-symmetric bis(phospholane) ligands form powerful catalysts capable of producing enantiomerically enriched products with exceptional optical purity. These products are often crucial chiral building blocks for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

This document provides detailed application notes and experimental protocols for the use of chiral phospholane catalysts, focusing on the highly efficient rhodium-catalyzed asymmetric hydrogenation of enamides to produce chiral amino acid derivatives.

Key Applications and Advantages

Chiral phospholane catalysts, such as those derived from the DuPhos and BisP* ligands, offer several key advantages in asymmetric synthesis:

  • High Enantioselectivity: Consistently achieve excellent enantiomeric excess (ee), often exceeding 99%, for a broad range of substrates.

  • High Catalytic Activity: Reactions often proceed to full conversion with low catalyst loadings (S/C ratios of 1000 or higher).

  • Broad Substrate Scope: Effective for the hydrogenation of various functionalized olefins, including α- and β-dehydroamino acid derivatives, enamides, and itaconic acids.

  • Reliability and Robustness: The catalysts are generally tolerant of a range of functional groups and reaction conditions.

A prime application is the synthesis of unnatural amino acids, which are critical components in many modern pharmaceuticals, including HIV protease inhibitors.

Data Presentation: Asymmetric Hydrogenation of Enamides

The following table summarizes the performance of various rhodium-phospholane catalysts in the asymmetric hydrogenation of common enamide substrates.

EntrySubstrateCatalyst LigandSolventPressure (atm H₂)Temp (°C)Yield (%)ee (%)Reference
1Methyl (Z)-α-acetamidocinnamate (MAC)(R,R)-Me-DuPhosMeOH4RT>95>99[1][2]
2Methyl (Z)-α-acetamidoacrylate (MAA)(R,R)-iPr-DuPhosTHF/MeOH4RT10092[3]
3N-(1-Phenylvinyl)acetamide(S,S)-t-Bu-BisPMeOH4RT>95>99[1]
4N-(1-(t-Butyl)vinyl)acetamide(S,S)-t-Bu-BisPMeOH4RT>9599[1]
5N-(3,4-dihydronaphthalen-1-yl)-acetamidePhthalaPhos LigandCH₂Cl₂10RT>9596[4]

Experimental Protocols

Protocol 1: In Situ Preparation of the Rh-DuPhos Catalyst and Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)

This protocol describes the in situ preparation of the active catalyst from a stable precatalyst, [Rh(COD)₂]BF₄, and the (R,R)-Me-DuPhos ligand, followed by the asymmetric hydrogenation of a benchmark enamide substrate.

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I)/1,5-cyclooctadiene tetrafluoroborate)

  • (R,R)-Me-DuPhos (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene)

  • Methyl (Z)-α-acetamidocinnamate (MAC)

  • Anhydrous, degassed Methanol (MeOH)

  • Hydrogen gas (high purity)

  • Standard Schlenk line and glassware

  • Autoclave or high-pressure hydrogenation vessel

Procedure:

  • Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere (Argon), dissolve [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and (R,R)-Me-DuPhos (1.6 mg, 0.0052 mmol, 1.05 eq) in 5 mL of anhydrous, degassed methanol in a Schlenk flask.

  • Stir the resulting orange-red solution at room temperature for 15-20 minutes. This solution contains the active catalyst precursor, often represented as [Rh((R,R)-Me-DuPhos)(MeOH)₂]⁺BF₄⁻ after hydrogenation of the COD ligand.

  • Reaction Setup: In a separate flask, dissolve Methyl (Z)-α-acetamidocinnamate (MAC) (110 mg, 0.5 mmol) in 10 mL of anhydrous, degassed methanol.

  • Transfer the substrate solution to a high-pressure hydrogenation vessel.

  • Using a gas-tight syringe, transfer the catalyst solution to the hydrogenation vessel containing the substrate solution. The substrate-to-catalyst ratio (S/C) is 100.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas 3-5 times, and then pressurize to 4 atm H₂.

  • Stir the reaction mixture vigorously at room temperature (approx. 25 °C) for 12 hours or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture in vacuo to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acetyl-phenylalanine methyl ester.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

    • HPLC Conditions: Chiralcel OD-H column, mobile phase: 90:10 Hexane/Isopropanol, flow rate: 1.0 mL/min, detection: UV at 254 nm.

Visualizations

Logical Workflow for Asymmetric Hydrogenation

The following diagram illustrates the general workflow for performing a rhodium-catalyzed asymmetric hydrogenation experiment.

G General Workflow for Rh-Catalyzed Asymmetric Hydrogenation cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Work-up and Analysis A Weigh [Rh(COD)2]BF4 and Chiral Phospholane Ligand B Dissolve in Degassed Solvent (e.g., MeOH) A->B C Stir to form Pre-catalyst Solution B->C F Add Catalyst Solution to Reactor C->F D Dissolve Enamide Substrate in Solvent E Transfer Substrate to Reactor D->E E->F G Purge with H2 and Pressurize F->G H Stir at Defined Temp. and Pressure G->H I Vent Reactor and Concentrate H->I J Purify Product (e.g., Chromatography) I->J K Determine Yield J->K L Determine Enantiomeric Excess (Chiral HPLC) J->L

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Simplified Catalytic Cycle

This diagram outlines the key proposed steps in the rhodium-catalyzed asymmetric hydrogenation of an enamide, highlighting the role of the chiral phospholane ligand.

G Simplified Catalytic Cycle Catalyst [Rh(L*)]+ Catalyst_Substrate [Rh(L)(Enamide)]+ Catalyst->Catalyst_Substrate + Substrate Substrate Enamide H2 H₂ Oxidative_Addition [Rh(H)₂(L)(Enamide)]+ Product Chiral Amine Catalyst_Substrate->Oxidative_Addition + H₂ Insertion [Rh(H)(L*)(Alkyl)]+ Oxidative_Addition->Insertion Migratory Insertion Insertion->Catalyst Reductive Elimination + Product

Caption: Key steps in the asymmetric hydrogenation cycle.

References

Application Notes and Protocols: The Role of Phosphine Ligands in Pauson-Khand Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition reaction that synthesizes α,β-cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically mediated by a metal catalyst. This reaction is of significant interest in organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceuticals. The efficiency and selectivity of the Pauson-Khand reaction can be significantly influenced by the ligand coordinated to the metal center. While a variety of ligands have been explored, this document focuses on the role of phosphine ligands, with a particular emphasis on phospholane-based ligands and a comparative analysis with other successful chiral phosphines.

Role of Phospholane Ligands: Limited Efficacy

Phospholane ligands, such as DuPHOS and BPE, are a class of chiral phosphines renowned for their exceptional performance in asymmetric hydrogenations and other catalytic transformations.[1] Their rigid, C2-symmetric backbone often leads to high levels of enantioselectivity. However, in the context of the Pauson-Khand reaction, common phospholane ligands have demonstrated limited success. For instance, studies on rhodium-catalyzed asymmetric Pauson-Khand reactions have shown that ligands like Me-DuPHOS do not exhibit significant catalytic activity in this transformation.[2] This suggests that the steric and electronic properties that make phospholane ligands effective in other reactions may not be optimal for the key steps of the Pauson-Khand catalytic cycle.

Alternative Chiral Phosphine Ligands: A Comparative Overview

In contrast to the limited success of traditional phospholane ligands, other classes of chiral phosphine ligands have been successfully employed to induce high levels of enantioselectivity in the Pauson-Khand reaction. These ligands often feature different structural motifs, such as P-stereogenic centers or atropisomerism.

MaxPHOS: A P-Stereogenic Diphosphine Ligand

The small-bite-angle, C1-symmetric, P-stereogenic diphosphine ligand, MaxPHOS, has been shown to be effective in the rhodium-catalyzed asymmetric intramolecular Pauson-Khand reaction of 1,6-enynes.[2][3][4][5] This ligand has provided moderate to good yields and high enantioselectivities for a range of substrates.

Quantitative Data for Rhodium-Catalyzed Pauson-Khand Reaction with MaxPHOS Ligand [4]

EntrySubstrate (1,6-enyne)ProductYield (%)ee (%)
1N-Tosyl-N-(prop-2-ynyl)but-3-en-1-amineBicyclic lactam4872
2N-Tosyl-N-(but-2-ynyl)but-3-en-1-amineBicyclic lactam5581
3O-(prop-2-ynyl)but-3-enyl tosylateBicyclic ether4574
4O-(but-2-ynyl)but-3-enyl tosylateBicyclic ether6086
5Diethyl 2-(but-3-en-1-yl)-2-(prop-2-yn-1-yl)malonateBicyclic ketone3979
6Diethyl 2-(but-3-en-1-yl)-2-(but-2-yn-1-yl)malonateBicyclic ketone1672
PuPHOS: A P,S-Bidentate Ligand

Another successful example is the use of the pulegone-derived bidentate P,S-ligand, PuPHOS, in the intermolecular cobalt-catalyzed Pauson-Khand reaction. This ligand has demonstrated high efficiency and enantioselectivity in the reaction between (trimethylsilyl)acetylene and norbornadiene.

Quantitative Data for Cobalt-Catalyzed Pauson-Khand Reaction with PuPHOS Ligand

AlkyneAlkeneLigandYield (%)ee (%)
(Trimethylsilyl)acetyleneNorbornadienePuPHOSup to 93up to 97

Experimental Protocols

General Protocol for Asymmetric Intramolecular Pauson-Khand Reaction with [Rh(COD)(MaxPHOS)]BF4

This protocol is adapted from the work of Verdaguer, Riera, and coworkers.[2][4]

Materials:

  • [Rh(COD)(MaxPHOS)]BF4 catalyst

  • 1,6-enyne substrate

  • Anhydrous, degassed solvent (e.g., toluene)

  • Carbon monoxide (CO) gas

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the [Rh(COD)(MaxPHOS)]BF4 catalyst (typically 5-10 mol%).

  • Add the desired 1,6-enyne substrate (1 equivalent) dissolved in the anhydrous, degassed solvent.

  • The reaction vessel is then connected to a carbon monoxide manifold.

  • The system is flushed with CO by applying three cycles of vacuum followed by backfilling with CO.

  • The CO pressure is set to the desired value (e.g., 1 to 7 bar).

  • The reaction mixture is heated to the desired temperature (e.g., 100-120 °C) with stirring for the specified time (e.g., 12-24 hours).

  • Upon completion, the reaction mixture is cooled to room temperature and the CO pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Diagrams

Catalytic Cycle of a Phosphine-Mediated Pauson-Khand Reaction

Catalytic_Cycle A [M(L)n] B Alkyne Complex A->B + Alkyne - L C Alkene Coordination B->C + Alkene - L D Metallacyclopentene C->D Oxidative Cyclization E CO Insertion D->E + CO F Reductive Elimination E->F Migratory Insertion F->A + Product

Caption: Generalized catalytic cycle for a phosphine-mediated Pauson-Khand reaction.

Experimental Workflow for Asymmetric Pauson-Khand Reaction

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Catalyst and Substrate to Schlenk Flask B Flush with CO A->B C Heat and Stir B->C D Cool and Depressurize C->D E Solvent Removal D->E F Column Chromatography E->F Product Pure Product F->Product

Caption: A typical experimental workflow for an asymmetric Pauson-Khand reaction.

Conclusion

While phospholane ligands have proven to be highly effective in a variety of asymmetric transformations, their application in the Pauson-Khand reaction appears to be limited. However, the successful use of other chiral phosphine ligands, such as MaxPHOS and PuPHOS, demonstrates the critical role that ligand design plays in achieving high efficiency and enantioselectivity in this powerful cycloaddition reaction. The development of novel phosphine ligands tailored to the specific mechanistic demands of the Pauson-Khand reaction remains an active and promising area of research for the synthesis of complex chiral molecules.

References

Practical Applications of Phosphine Oxides in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphine oxides, once primarily regarded as unwanted byproducts in reactions like the Wittig, Mitsunobu, and Appel reactions, have emerged as versatile and highly valuable compounds in modern synthetic chemistry. Their unique electronic and steric properties have led to their successful application as ligands in catalysis, key components in materials science, and promising scaffolds in drug discovery. This document provides detailed application notes and experimental protocols for the practical use of phosphine oxides in various synthetic contexts.

Phosphine Oxides as Byproducts and Reagents in Classical Organic Reactions

Phosphine oxides are stoichiometric byproducts of several fundamental organic transformations. Understanding their formation and properties is crucial for reaction workup and purification. More recently, the phosphine oxide moiety itself is being recognized for its potential to influence reaction outcomes.

The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. A key byproduct of this reaction is a tertiary phosphine oxide, typically triphenylphosphine oxide.

Application Note: The formation of the thermodynamically stable phosphorus-oxygen double bond in the phosphine oxide is a major driving force for the Wittig reaction.[1][2] While often considered a waste product that can complicate purification due to its polarity and high boiling point, recent research has explored catalytic Wittig reactions where the phosphine oxide is reduced back to the phosphine in situ.[3]

Experimental Protocol: Synthesis of an Alkene via the Wittig Reaction

This protocol describes the synthesis of trans-9-styrylanthracene from 9-anthraldehyde and benzyltriphenylphosphonium chloride.

Materials:

  • 9-anthraldehyde

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (50% aqueous solution)

  • Dichloromethane (DCM)

  • Water

  • 1-Propanol

Procedure:

  • In a suitable reaction vessel, dissolve 9-anthraldehyde (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane.

  • With vigorous stirring, add 50% aqueous sodium hydroxide (3.0 eq) dropwise. The reaction mixture will typically develop a deep color.

  • Stir the reaction at room temperature for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Dilute with additional dichloromethane and wash with water to remove the sodium hydroxide.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid containing the desired alkene and triphenylphosphine oxide.

  • Purify the crude product by recrystallization from a suitable solvent, such as 1-propanol, to separate the non-polar alkene from the more polar triphenylphosphine oxide.[4]

Logical Relationship: The Wittig Reaction

Wittig_Reaction Ylide Phosphonium Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane + Alkene Alkene Product Oxaphosphetane->Alkene Decomposition PO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->PO Decomposition

Caption: The Wittig reaction proceeds via an oxaphosphetane intermediate.

The Mitsunobu Reaction

The Mitsunobu reaction enables the conversion of a primary or secondary alcohol to a variety of functional groups, such as esters, ethers, and azides, with inversion of stereochemistry. This reaction utilizes a phosphine (typically triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), generating a phosphine oxide as a byproduct.[5]

Application Note: The Mitsunobu reaction is prized for its mild conditions and broad substrate scope.[1][4] The formation of the stable triphenylphosphine oxide is again a key thermodynamic driving force.[6] The primary challenge in this reaction is often the removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproduct from the desired product.

Experimental Protocol: Esterification of an Alcohol via the Mitsunobu Reaction

This protocol describes a general procedure for the esterification of a secondary alcohol with benzoic acid.

Materials:

  • Secondary alcohol (e.g., cyclohexanol)

  • Benzoic acid

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • To a stirred solution of the secondary alcohol (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add DIAD (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to remove unreacted benzoic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to separate the desired ester from triphenylphosphine oxide and the DIAD byproduct.

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Alcohol, Nucleophile, PPh3, DIAD in THF Reaction Stir at 0 °C to RT Reactants->Reaction Concentrate Concentrate in vacuo Reaction->Concentrate Extract Dissolve in EtOAc, Wash with NaHCO3 and Brine Concentrate->Extract Dry Dry over Na2SO4, Filter Extract->Dry Chromatography Flash Column Chromatography Dry->Chromatography Product Pure Product Chromatography->Product

Caption: A typical workflow for a Mitsunobu reaction and purification.

The Appel Reaction

The Appel reaction provides a mild method for converting alcohols to alkyl halides using a combination of a phosphine and a carbon tetrahalide (e.g., CCl4, CBr4).[7][8] Triphenylphosphine oxide is a stoichiometric byproduct of this transformation.

Application Note: The Appel reaction is particularly useful for the synthesis of alkyl chlorides and bromides from primary and secondary alcohols under neutral conditions.[9][10] The reaction proceeds with inversion of stereochemistry at a chiral center.[11] Similar to the Wittig and Mitsunobu reactions, the formation of triphenylphosphine oxide drives the reaction forward.

Experimental Protocol: Conversion of an Alcohol to an Alkyl Bromide

This protocol outlines the conversion of a primary alcohol to the corresponding alkyl bromide.

Materials:

  • Primary alcohol

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (PPh3)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.1 eq) to the solution.

  • Slowly add a solution of carbon tetrabromide (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as indicated by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Add a non-polar solvent (e.g., pentane or hexane) to the residue to precipitate the triphenylphosphine oxide.

  • Filter the mixture to remove the phosphine oxide, and wash the solid with the non-polar solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude alkyl bromide by flash column chromatography or distillation.

Phosphine Oxides as Ligands in Homogeneous Catalysis

The lone pair of electrons on the oxygen atom of a phosphine oxide can coordinate to metal centers, making them effective ligands in homogeneous catalysis. Their steric and electronic properties can be readily tuned by modifying the substituents on the phosphorus atom.

Palladium-Catalyzed Cross-Coupling Reactions

Phosphine oxides have been successfully employed as stabilizing ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12] They can prevent the agglomeration of palladium nanoparticles, leading to more robust and efficient catalytic systems.

Application Note: In some instances, phosphine oxides have been shown to be superior to their phosphine counterparts as ligands, leading to faster reaction rates and higher yields.[12] This is particularly true in reactions where the phosphine ligand is prone to oxidation under the reaction conditions. The use of phosphine oxide ligands can simplify catalyst preparation and handling due to their air stability.

Quantitative Data: Suzuki-Miyaura Coupling with Phosphine Oxide Ligands

EntryAryl HalideBoronic AcidLigandCatalyst Loading (mol%)Yield (%)Reference
14-BromotoluenePhenylboronic acidSPhos195[13]
24-ChloroanisolePhenylboronic acidXPhos292[13]
31-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acidRuPhos1.598
42-Bromopyridine3-Tolylboronic acidcataCXium A288

Experimental Protocol: Suzuki-Miyaura Coupling Using a Phosphine Oxide Ligand

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid using a phosphine oxide ligand.

Materials:

  • Aryl bromide

  • Boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Phosphine oxide ligand (e.g., SPhos)

  • Potassium carbonate (K2CO3)

  • Toluene/Water (4:1)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), palladium(II) acetate (2 mol%), and the phosphine oxide ligand (4 mol%).

  • Add potassium carbonate (2.0 eq) and the toluene/water solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_Aryl [Ar-Pd(II)-X]L2 Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Biaryl [Ar-Pd(II)-Ar']L2 PdII_Aryl->PdII_Biaryl Transmetalation (Ar'-B(OH)2) Product Ar-Ar' PdII_Biaryl->Product Reductive Elimination Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Enantioselective Hydrogenation

Chiral phosphine oxides have emerged as effective ligands in asymmetric catalysis, particularly in rhodium- and iridium-catalyzed enantioselective hydrogenations.[9] The stereochemical outcome of these reactions is dictated by the chiral environment created by the phosphine oxide ligand around the metal center.

Application Note: The modular synthesis of chiral phosphine oxides allows for the fine-tuning of their steric and electronic properties to achieve high enantioselectivity for a specific substrate. They offer an air-stable alternative to often air-sensitive chiral phosphine ligands.

Quantitative Data: Enantioselective Hydrogenation of Alkenes with Phosphine Oxide Ligands

EntrySubstrateCatalystLigandH2 Pressure (bar)ee (%)Yield (%)Reference
1Methyl (Z)-α-acetamidocinnamate[Rh(COD)2]BF4(R)-MeO-BIPHEP oxide1>99>99[3]
2Dimethyl itaconate[Rh(COD)2]BF4(R,R)-QuinoxP* oxide1098>99
3(E)-1,2-diphenylpropene[Ir(COD)Cl]2(S)-SPO-12583>99[9]
42-Methylquinoline[Ir(COD)Cl]2Chiral Phosphine-Phosphite Oxide5073>99

Phosphine Oxides in Materials Science

The high polarity and thermal stability of the phosphine oxide group make it an attractive functional moiety for advanced materials. Phosphine oxide-containing polymers and small molecules have found applications in organic light-emitting diodes (OLEDs), flame retardants, and as components of porous organic frameworks.

Application Note: In OLEDs, phosphine oxides can be incorporated into host materials to improve charge transport and device efficiency. Their high triplet energy levels are beneficial for blue phosphorescent OLEDs. As flame retardants, the phosphorus content contributes to char formation, which inhibits the combustion process.

Synthesis Protocol: Preparation of a Phosphine Oxide for OLED Applications

This protocol describes the synthesis of a tris(4-(benzo[d]oxazol-2-yl)phenyl)phosphine oxide, a material with potential applications in OLEDs.

Materials:

  • 4,4',4''-phosphoryltribenzoic acid

  • 2-aminophenol

  • Tetrabutylammonium bromide

  • Triphenyl phosphite

Procedure:

  • In a reaction flask, combine 4,4',4''-phosphoryltribenzoic acid (1.0 eq), 2-aminophenol (3.3 eq), tetrabutylammonium bromide (cat.), and triphenyl phosphite (cat.).

  • Heat the mixture under an inert atmosphere at a high temperature (e.g., 180-220 °C) for several hours.

  • Monitor the reaction for the formation of water, which indicates the progress of the cyclization.

  • After cooling, the crude product is purified by recrystallization or sublimation to yield the desired tris(benzoxazolyl)phosphine oxide.

Phosphine Oxides in Drug Discovery

The phosphine oxide moiety is increasingly being recognized as a valuable functional group in medicinal chemistry. Its ability to act as a strong hydrogen bond acceptor and its tetrahedral geometry make it a unique scaffold for designing enzyme inhibitors and other biologically active molecules.[7]

Application Note: Phosphine oxides have been incorporated into kinase inhibitors, where they can form crucial hydrogen bonding interactions with the protein backbone. Their polarity can also be modulated to improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[7]

Synthesis Protocol: A Key Step in the Synthesis of a Phosphine Oxide-Containing Kinase Inhibitor

This protocol outlines a representative nucleophilic aromatic substitution reaction to install a phosphine oxide group onto a heterocyclic core, a common strategy in the synthesis of kinase inhibitors.

Materials:

  • Heterocyclic chloride (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • (4-aminophenyl)dimethylphosphine oxide

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To a degassed mixture of the heterocyclic chloride (1.0 eq), (4-aminophenyl)dimethylphosphine oxide (1.1 eq), palladium catalyst (5 mol%), and ligand (10 mol%) in anhydrous dioxane, add the base (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere at 100-120 °C until the starting materials are consumed (monitor by LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired phosphine oxide-containing compound.

Signaling Pathway: Kinase Inhibition

Kinase_Inhibition cluster_pathway Signaling Pathway cluster_inhibition Inhibition Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Inhibitor Phosphine Oxide Kinase Inhibitor Inhibitor->Kinase Binds to Active Site

Caption: Phosphine oxide inhibitors block kinase activity and downstream signaling.

These application notes and protocols highlight the expanding role of phosphine oxides in modern organic synthesis. Their versatility as reagents, ligands, and functional building blocks ensures their continued importance in both academic research and industrial applications, including the development of new pharmaceuticals and advanced materials.

References

Synthesis of Phosphonium Salts from 1-Phenylphospholane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phosphonium salts derived from 1-phenylphospholane. The quaternization of 1-phenylphospholane with various alkyl halides is a straightforward and efficient method for producing a range of phosphonium salts. These compounds are valuable intermediates in organic synthesis, particularly as precursors to Wittig reagents for olefination reactions, and also find applications as phase-transfer catalysts and antimicrobial agents.

Core Concepts and Applications

The synthesis of phosphonium salts from 1-phenylphospholane proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the phosphorus atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This reaction leads to the formation of a new carbon-phosphorus bond and a positively charged phosphonium cation, with the halide as the counter-ion.

Key Applications:

  • Wittig Reagents: Phosphonium salts are the direct precursors to phosphonium ylides (Wittig reagents). Upon treatment with a strong base, the phosphonium salt is deprotonated at the α-carbon, forming the highly reactive ylide. These ylides are instrumental in the Wittig reaction, a fundamental method for the synthesis of alkenes from aldehydes and ketones.

  • Phase-Transfer Catalysis: Quaternary phosphonium salts can act as phase-transfer catalysts, facilitating the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). Their amphiphilic nature allows them to transport one reactant across the phase boundary to react with the other.

  • Antimicrobial Agents: Certain quaternary phosphonium salts have demonstrated potent antimicrobial activity, making them of interest in the development of new disinfectants and therapeutic agents.

Experimental Protocols

The following protocols detail the synthesis of two representative phosphonium salts from 1-phenylphospholane: 1-benzyl-1-phenylphospholanium bromide and 1-methyl-1-phenylphospholanium iodide.

Protocol 1: Synthesis of 1-Benzyl-1-phenylphospholanium Bromide

This protocol describes the reaction of 1-phenylphospholane with benzyl bromide.

Materials:

  • 1-Phenylphospholane

  • Benzyl bromide

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or nitrogen/argon inlet for inert atmosphere (recommended)

  • Büchner funnel and filter flask

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-phenylphospholane (1.0 eq).

  • Dissolve the 1-phenylphospholane in anhydrous toluene (concentration typically 0.5-1.0 M).

  • With stirring, add benzyl bromide (1.0-1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will typically precipitate as a white solid.

  • If precipitation is incomplete, the volume of toluene can be reduced under vacuum, or anhydrous diethyl ether can be added to induce precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 1-benzyl-1-phenylphospholanium bromide.

Protocol 2: Synthesis of 1-Methyl-1-phenylphospholanium Iodide

This protocol outlines the reaction of 1-phenylphospholane with methyl iodide.

Materials:

  • 1-Phenylphospholane

  • Methyl iodide

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Schlenk line or nitrogen/argon inlet for inert atmosphere (recommended)

  • Büchner funnel and filter flask

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1-phenylphospholane (1.0 eq) in anhydrous acetonitrile (concentration typically 0.5-1.0 M).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add methyl iodide (1.0-1.2 eq) to the stirred solution. Caution: Methyl iodide is volatile and toxic; handle in a well-ventilated fume hood.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 12-16 hours.

  • The product, 1-methyl-1-phenylphospholanium iodide, will typically precipitate from the solution. If necessary, add anhydrous diethyl ether to facilitate complete precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the product with a small amount of cold, anhydrous diethyl ether.

  • Dry the phosphonium salt under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of phosphonium salts from 1-phenylphospholane. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Alkyl HalideProductSolventReaction Time (h)Temperature (°C)Typical Yield (%)
Benzyl bromide1-Benzyl-1-phenylphospholanium bromideToluene4-611085-95
Methyl iodide1-Methyl-1-phenylphospholanium iodideAcetonitrile12-16Room Temp.90-98

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the synthesis of phosphonium salts from 1-phenylphospholane.

G start Start: 1-Phenylphospholane & Alkyl Halide dissolve Dissolve in Anhydrous Solvent start->dissolve react React under Controlled Temperature dissolve->react precipitate Precipitate Product react->precipitate filter Filter and Wash Solid precipitate->filter dry Dry under Vacuum filter->dry product Final Phosphonium Salt Product dry->product

Caption: General workflow for phosphonium salt synthesis.

Signaling Pathway Analogy: Wittig Reaction

While not a biological signaling pathway, the sequence of reactions to form an alkene from an aldehyde/ketone using the synthesized phosphonium salt can be visualized in a similar manner.

G phosphonium Phosphonium Salt ylide Phosphonium Ylide phosphonium->ylide Deprotonation base Strong Base betaine Oxaphosphetane Intermediate ylide->betaine [2+2] Cycloaddition carbonyl Aldehyde or Ketone alkene Alkene Product betaine->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide (byproduct) betaine->phosphine_oxide

Caption: Reaction pathway for the Wittig olefination.

Application Notes and Protocols for Phospholane Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of phospholane derivatives, particularly phosphine oxides and sulfides, as host materials in high-performance phosphorescent Organic Light-Emitting Diodes (OLEDs). The protocols outlined below detail the synthesis of these materials, the fabrication of OLED devices, and their subsequent characterization.

Introduction to Phospholane Derivatives in OLEDs

Phospholane derivatives have emerged as a critical class of materials in the advancement of OLED technology. Their inherent electronic properties, thermal stability, and morphological stability make them excellent candidates for host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). The phosphorus atom, particularly in its oxidized (phosphine oxide) or sulfidized (phosphine sulfide) state, imparts strong electron-withdrawing characteristics. This leads to deep Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport. Furthermore, the tetrahedral geometry around the phosphorus atom helps in creating amorphous thin films, preventing crystallization and enhancing device longevity.

Phosphine oxide derivatives are widely utilized as host and electron-transporting materials (ETMs) in PhOLEDs, demonstrating high external quantum efficiencies (EQEs) exceeding 20% for red, green, and blue emitters.[1] Phosphine sulfide-based compounds are also being explored as bipolar host materials, offering a balance between electron and hole transport, which is essential for achieving high device performance.[2]

Data Presentation: Performance of Phospholane Derivative-Based OLEDs

The following table summarizes the performance of various OLEDs employing phospholane derivatives as host materials. This data is compiled from recent literature and showcases the versatility of these compounds in achieving high efficiencies across the visible spectrum.

Host Material (Derivative Type)Emitter (Color)Max. EQE (%)Max. Luminance (cd/m²)Turn-on Voltage (V)CIE Coordinates (x, y)Ref.
Phosphine Oxide Derivatives
SPA-2,7-F(POPh₂)₂Ir(MDQ)₂(acac) (Red)15.1-~3.0-[1][3]
SPA-2,7-F(POPh₂)₂Ir(ppy)₃ (Green)18.2-~3.0-[1][3]
SPA-2,7-F(POPh₂)₂FIrpic (Sky Blue)18.0-~3.5-[1][3]
SPA-2-FPOPh₂FIr6 (Blue)9.1-< 3.0-[1][3]
DPEPOBlue Emitter---(0.15, 0.21)
Phosphine Sulfide Derivatives
CzPhPSFIrpic (Blue)17.517,2233.1(0.17, 0.37)[2]
DCzPhPSFIrpic (Blue)16.115,8903.2(0.17, 0.37)[2]
TCzPhPSFIrpic (Blue)7.28,9753.5(0.18, 0.38)[2]

Experimental Protocols

Protocol 1: Synthesis of a Bipolar Phosphine Sulfide Host Material (CzPhPS)

This protocol describes a one-pot synthesis for CzPhPS, a bipolar host material.

Materials:

  • 9-(4-Bromophenyl)-9H-carbazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.6 M in hexane)

  • Diphenylphosphine chloride

  • Sulfur powder

  • Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dry ice/acetone bath

Procedure:

  • Dissolve 9-(4-bromophenyl)-9H-carbazole (3.2 g, 10.0 mmol) in 50 mL of anhydrous THF in a flame-dried flask under an Argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (7.5 mL, 12.0 mmol, 1.2 eq.) dropwise to the solution, which will turn yellow.

  • Stir the mixture at -78 °C for 2 hours.

  • Inject diphenylphosphine chloride (2.0 mL, 10.0 mmol) into the flask at -78 °C and continue stirring for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with 50 mL of water and extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Dissolve the resulting solid in 50 mL of dichloromethane and add an excess of sulfur powder (1.0 g, 30 mmol).

  • Stir the mixture overnight at room temperature for sulfurization.

  • Remove the solvent and purify the crude product by column chromatography on silica gel to obtain a pure white solid.

Protocol 2: Fabrication of a Multilayer Phosphorescent OLED via Vacuum Thermal Evaporation

This protocol details the fabrication of a standard multilayer PhOLED using a phospholane derivative as the host material.

Equipment and Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Substrate cleaning solutions (e.g., Decon 90, deionized water, acetone, isopropanol)

  • Ultrasonic bath

  • UV-Ozone cleaner or Oxygen plasma asher

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Organic and metal source materials (powders or granules)

  • Shadow masks for patterning

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with Decon 90 solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of dry nitrogen.

    • Treat the substrates with UV-Ozone or oxygen plasma for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic and Metal Layer Deposition:

    • Load the cleaned substrates and the source materials into the thermal evaporation chamber.

    • Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.

    • Deposit the organic and metal layers sequentially onto the ITO substrate through a shadow mask. The typical device architecture and layer thicknesses are as follows:

      • Hole Injection Layer (HIL): 10 nm of Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) at a deposition rate of 0.1 Å/s.

      • Hole Transport Layer (HTL): 40 nm of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) at a deposition rate of 0.2 Å/s.

      • Emissive Layer (EML): 20 nm of the phospholane derivative host co-deposited with a phosphorescent emitter (e.g., 6-10 wt% of Ir(ppy)₃ for green, FIrpic for blue, or Ir(MDQ)₂(acac) for red) at a total deposition rate of 0.2 Å/s.

      • Hole Blocking Layer (HBL): 10 nm of Bis(2-(diphenylphosphino)phenyl) ether oxide (DPEPO) at a deposition rate of 0.1 Å/s.

      • Electron Transport Layer (ETL): 40 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃) at a deposition rate of 0.2 Å/s.

      • Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF) at a deposition rate of 0.05 Å/s.

      • Cathode: 100 nm of Aluminum (Al) at a deposition rate of 1-2 Å/s.

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from moisture and oxygen.

Protocol 3: Characterization of OLED Devices

This protocol outlines the standard procedures for evaluating the performance of the fabricated OLEDs.

Equipment:

  • Source measure unit (SMU)

  • Photodiode with a calibrated luminance meter

  • Spectrometer

  • Integrating sphere (for accurate EQE measurements)

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Connect the OLED to the SMU.

    • Apply a forward bias voltage and sweep it from 0 V to a desired maximum voltage (e.g., 10-15 V) in steps.

    • Simultaneously measure the current flowing through the device and the luminance emitted from the device using the calibrated photodiode.

    • Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V). The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².

  • Efficiency Measurements:

    • Current Efficiency (cd/A): Calculate the current efficiency at different luminance levels by dividing the luminance (L) by the current density (J).

    • Power Efficiency (lm/W): Calculate the power efficiency by dividing the power of the emitted light (in lumens) by the input electrical power (I x V).

    • External Quantum Efficiency (EQE, %): The EQE is the ratio of the number of photons emitted to the number of electrons injected.[1] This is most accurately measured using an integrating sphere to capture all emitted light. The EQE can be calculated from the measured luminance, current, and the electroluminescence spectrum.

  • Electroluminescence (EL) Spectrum and CIE Coordinates:

    • Measure the EL spectrum of the device at a specific driving voltage or current density using a spectrometer.

    • From the EL spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y).

  • Lifetime Measurement:

    • Operate the device at a constant initial luminance (e.g., 1000 cd/m²).

    • Monitor the luminance as a function of time.

    • The lifetime is often reported as LT₅₀ or LT₉₅, which is the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.[4]

Mandatory Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization start Starting Materials synthesis One-Pot Synthesis (e.g., Lithiation, Phosphinylation, Sulfurization) start->synthesis Reagents & Solvents purification Purification (Column Chromatography, Sublimation) synthesis->purification characterization_mat Material Characterization (NMR, MS, TGA/DSC) purification->characterization_mat substrate_prep Substrate Cleaning & Preparation (Ultrasonication, UV-Ozone) characterization_mat->substrate_prep Purified Phospholane Derivative deposition Vacuum Thermal Evaporation (Multilayer Deposition) substrate_prep->deposition encapsulation Encapsulation (Glovebox, UV Epoxy) deposition->encapsulation jvl J-V-L Measurement encapsulation->jvl Fabricated OLED Device efficiency Efficiency Calculation (EQE, Power Efficiency) jvl->efficiency spectrum EL Spectrum & CIE jvl->spectrum lifetime Lifetime Testing efficiency->lifetime

Caption: Experimental workflow for phospholane-based OLEDs.

energy_transfer cluster_host Host Molecule cluster_dopant Dopant Molecule S1_H S₁ (Singlet) T1_H T₁ (Triplet) S1_H->T1_H ISC S1_D S₁ (Singlet) S1_H->S1_D Förster Transfer (Long-range dipole-dipole) T1_D T₁ (Triplet) T1_H->T1_D Dexter Transfer (Short-range electron exchange) S0_H S₀ (Ground State) S0_D S₀ (Ground State) T1_D->S0_D Phosphorescence (Light Emission) recombination Charge Recombination (Electron + Hole) recombination->S1_H 25% Singlet Excitons recombination->T1_H 75% Triplet Excitons

References

1-Phenylphospholane: A Versatile Precursor for the Synthesis of Diverse Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenylphospholane and its derivatives are valuable building blocks in organophosphorus chemistry. The phosphorus atom in the five-membered phospholane ring exhibits versatile reactivity, allowing for its transformation into a wide array of functionalized organophosphorus compounds. This document provides detailed application notes and experimental protocols for the use of 1-phenylphospholane as a precursor in the synthesis of phosphine oxides, phosphonium salts for Wittig reactions, and phospha-sugar analogues, which are of significant interest in catalysis and drug development.

Application 1: Synthesis of Functionalized Phospholane Oxides

1-Phenylphospholane can be readily oxidized to 1-phenylphospholane-1-oxide, which serves as a stable intermediate for further functionalization of the phospholane ring. These functionalized phospholane oxides are precursors to various chiral ligands and biologically active molecules.

Protocol 1: Synthesis of 1-Phenylphospholane-1-oxide

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylphospholane (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or toluene.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add a solution of 30% hydrogen peroxide (H₂O₂) (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting material is consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any unreacted peroxide, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-phenylphospholane-1-oxide.

Reactant Molecular Weight ( g/mol ) Equivalents Amount
1-Phenylphospholane164.191.0(User defined)
30% Hydrogen Peroxide34.011.1(Calculated based on substrate)
Product Yield (%) ³¹P NMR (ppm, CDCl₃)
1-Phenylphospholane-1-oxideTypically >90%~ δ 50-55
Protocol 2: Synthesis of 3,4-Dihydroxy-1-phenylphospholane-1-oxide (Phospha-sugar analogue precursor)

This protocol describes the dihydroxylation of a phospholene oxide, which can be derived from 1-phenylphospholane.

Experimental Protocol:

  • Starting Material: Begin with 1-phenyl-3-phospholene-1-oxide (can be synthesized from 1-phenylphospholane via halogenation/elimination followed by oxidation).

  • Reaction Setup: Dissolve 1-phenyl-3-phospholene-1-oxide (1.0 eq) in a mixture of acetone and water.

  • Dihydroxylation: Add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 0.02 eq) followed by a co-oxidant such as N-methylmorpholine N-oxide (NMO) (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the cis-diol.

Reactant Molecular Weight ( g/mol ) Equivalents
1-Phenyl-3-phospholene-1-oxide192.181.0
Osmium Tetroxide254.230.02
N-Methylmorpholine N-oxide117.151.5
Product Yield (%) Stereochemistry
cis-3,4-Dihydroxy-1-phenylphospholane-1-oxideVariablecis-diol

Application 2: 1-Phenylphospholane in the Wittig Reaction

1-Phenylphospholane can be utilized as a phosphine catalyst in the Wittig reaction for the synthesis of alkenes from carbonyl compounds. The phosphine is first converted to a phosphonium salt, which then forms a phosphorus ylide upon treatment with a base.

Wittig_Reaction_Workflow cluster_prep Phosphonium Salt Preparation cluster_wittig Wittig Reaction 1-Phenylphospholane 1-Phenylphospholane Phosphonium_Salt Phosphonium Salt 1-Phenylphospholane->Phosphonium_Salt Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Phosphonium_Salt Ylide Ylide Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Alkene Alkene Product Ylide->Alkene Reaction Phosphine_Oxide 1-Phenylphospholane-1-oxide Ylide->Phosphine_Oxide Carbonyl Aldehyde/Ketone Carbonyl->Alkene Phosphine_Oxide->1-Phenylphospholane Reduction (Recycling)

Caption: Workflow for the 1-phenylphospholane catalyzed Wittig reaction.

Protocol 3: Synthesis of a Phosphonium Salt from 1-Phenylphospholane

Experimental Protocol:

  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) round-bottom flask, dissolve 1-phenylphospholane (1.0 eq) in anhydrous toluene.

  • Addition of Alkyl Halide: Add the desired alkyl halide (e.g., benzyl bromide) (1.05 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 60 °C) until a precipitate forms. The reaction time will vary depending on the reactivity of the alkyl halide.

  • Isolation: Collect the precipitated phosphonium salt by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the phosphonium salt under vacuum. The salt is often used in the next step without further purification.

Reactant Molecular Weight ( g/mol ) Equivalents
1-Phenylphospholane164.191.0
Benzyl Bromide171.041.05
Product Yield (%) Appearance
Benzyl(1-phenylphospholan-1-yl)phosphonium bromideTypically >90%White solid
Protocol 4: Wittig Reaction using the Prepared Phosphonium Salt

Experimental Protocol:

  • Ylide Formation: In a flame-dried, inert atmosphere flask, suspend the phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to -78 °C (dry ice/acetone bath). Add a strong base such as n-butyllithium (n-BuLi) (1.0 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Allow the mixture to stir at this temperature for 30-60 minutes.

  • Reaction with Carbonyl: Add a solution of the aldehyde or ketone (0.95 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of the alkene and 1-phenylphospholane-1-oxide, can be purified by column chromatography.[1]

Reactant Equivalents
Phosphonium Salt1.0
n-Butyllithium1.0
Aldehyde/Ketone0.95
Product Byproduct
Alkene1-Phenylphospholane-1-oxide

Application 3: Deprotection to Secondary Phospholane Derivatives

The phenyl group on the phosphorus atom can be cleaved to generate a secondary phospholane, which is a key intermediate for the synthesis of various chiral phosphine ligands.

Deprotection_Pathway 1-Phenylphospholane-1-oxide 1-Phenylphospholane-1-oxide 1-Phenylphospholane 1-Phenylphospholane 1-Phenylphospholane-1-oxide->1-Phenylphospholane Reduction Reducing_Agent Reducing Agent (e.g., Trichlorosilane) Reducing_Agent->1-Phenylphospholane Secondary_Phospholane Secondary Phospholane (via P-Ph cleavage) 1-Phenylphospholane->Secondary_Phospholane P-Ph Cleavage (e.g., with Li, Na)

Caption: Pathway for the deprotection of 1-phenylphospholane derivatives.

Protocol 5: Reduction of 1-Phenylphospholane-1-oxide

Experimental Protocol:

  • Reaction Setup: In a flame-dried, inert atmosphere flask, dissolve 1-phenylphospholane-1-oxide (1.0 eq) in anhydrous toluene or xylene.

  • Addition of Reducing Agent: Add a reducing agent such as trichlorosilane (HSiCl₃) (2.0-3.0 eq) and a tertiary amine base like triethylamine (NEt₃) (2.0-3.0 eq) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by ³¹P NMR spectroscopy for the disappearance of the phosphine oxide signal.

  • Work-up: Cool the reaction mixture and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude 1-phenylphospholane can be purified by distillation or chromatography.

Reactant Equivalents
1-Phenylphospholane-1-oxide1.0
Trichlorosilane2.0 - 3.0
Triethylamine2.0 - 3.0
Product Yield (%) ³¹P NMR (ppm, CDCl₃)
1-PhenylphospholaneVariable~ δ -15 to -20

Conclusion

1-Phenylphospholane is a highly valuable and versatile precursor for the synthesis of a diverse range of organophosphorus compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the rich chemistry of phospholanes and to develop novel compounds for applications in catalysis, materials science, and medicinal chemistry. The ability to functionalize the phospholane ring, participate in Wittig-type reactions, and undergo deprotection to key secondary phosphine intermediates underscores its importance in modern synthetic chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrosilane-Mediated Deoxygenation of 1-Phenylphospholane-1-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the hydrosilane-mediated deoxygenation of 1-phenylphospholane-1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the hydrosilane-mediated deoxygenation of 1-phenylphospholane-1-oxide?

This reaction involves the reduction of the P(V) center in 1-phenylphospholane-1-oxide to the corresponding P(III) phosphine, 1-phenylphospholane. Hydrosilanes (compounds containing an Si-H bond) act as the reducing agent, transferring hydride to the phosphorus center and forming stable silicon-oxygen byproducts, such as siloxanes. The process is driven by the high oxophilicity of silicon.

Q2: Which hydrosilanes are commonly used for this deoxygenation?

Several hydrosilanes can be employed, with varying reactivity and handling requirements. Common choices include:

  • Phenylsilane (PhSiH₃): A frequently used and effective reducing agent.

  • Diphenylsilane (Ph₂SiH₂): Another common and effective option.

  • 1,1,3,3-Tetramethyldisiloxane (TMDS): A user-friendly and often efficient choice.[1]

  • Polymethylhydrosiloxane (PMHS): An inexpensive and mild reducing agent, often used in excess.[1]

  • Trichlorosilane (HSiCl₃): A highly reactive but also corrosive and moisture-sensitive reagent.

Q3: Is a catalyst required for this reaction?

The necessity of a catalyst depends on the chosen hydrosilane and the desired reaction conditions. While some reductions can proceed thermally, especially at elevated temperatures or with microwave assistance, catalysts can significantly improve reaction rates and yields at lower temperatures.[1][2] Common catalysts include Brønsted acids or certain metal complexes.

Q4: How can I monitor the progress of the reaction?

The most effective method for monitoring the deoxygenation of 1-phenylphospholane-1-oxide is ³¹P NMR spectroscopy . The starting material, 1-phenylphospholane-1-oxide, typically exhibits a chemical shift in the range of +20 to +40 ppm.[3] The product, 1-phenylphospholane, will appear at a significantly different chemical shift, usually in the upfield region. By taking aliquots from the reaction mixture and analyzing them by ³¹P NMR, one can track the disappearance of the starting material and the appearance of the product.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Slow or Incomplete Reaction 1. Insufficient temperature. 2. Low reactivity of the chosen hydrosilane. 3. Absence of a necessary catalyst. 4. Impure starting material or reagents.1. Gradually increase the reaction temperature, or consider switching to microwave irradiation for more efficient heating.[1][2] 2. Switch to a more reactive hydrosilane (e.g., from PMHS to phenylsilane or trichlorosilane). 3. If uncatalyzed, consider adding a catalytic amount of a Brønsted acid. 4. Ensure the 1-phenylphospholane-1-oxide is pure and the hydrosilane has not degraded. Use freshly distilled or purchased reagents.
Formation of Side Products 1. P-C bond cleavage at high temperatures. 2. Undesired reactions with other functional groups in the substrate. 3. Hydrolysis of the hydrosilane.1. Reduce the reaction temperature and extend the reaction time, or use a more reactive hydrosilane that allows for lower temperatures. 2. Choose a milder hydrosilane (e.g., PMHS) that may offer better chemoselectivity. 3. Ensure the reaction is performed under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation 1. Formation of polymeric siloxane byproducts that are difficult to remove. 2. Co-elution of the product and siloxane byproducts during chromatography.1. After the reaction is complete, a common workup procedure involves quenching the excess hydrosilane and hydrolyzing the siloxane byproducts to more easily separable silanols. This can sometimes be achieved by adding an aqueous base. 2. Optimize the chromatographic conditions (e.g., solvent system, silica gel deactivation) to improve separation.
Low Yield 1. Incomplete reaction (see above). 2. Degradation of the product under the reaction conditions. 3. Loss of product during workup and purification.1. Address the factors leading to an incomplete reaction. 2. Use milder reaction conditions (lower temperature, shorter reaction time) if product instability is suspected. 3. Optimize the workup and purification procedures to minimize losses.

Data Presentation

The following tables provide an overview of typical reaction conditions for the deoxygenation of phosphine oxides structurally similar to 1-phenylphospholane-1-oxide, which can serve as a starting point for optimization.

Table 1: Comparison of Hydrosilanes for the Deoxygenation of 1-Phenyl-3-methyl-3-phospholene 1-oxide under Microwave Conditions [1]

HydrosilaneEquivalentsTemperature (°C)Time (h)
TMDS41103
PMHS21102

Table 2: Thermal Deoxygenation of 1-Phenyl-3-phospholene 1-oxide [2]

HydrosilaneConditionsTime (h)
Not SpecifiedToluene, reflux4
Not SpecifiedSolvent-free, 110 °C2

Experimental Protocols

Representative Protocol for the Hydrosilane-Mediated Deoxygenation of 1-Phenylphospholane-1-Oxide

This is a general protocol adapted from procedures for similar compounds and should be optimized for specific experimental setups.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenylphospholane-1-oxide (1.0 eq.) in anhydrous toluene (or perform the reaction neat).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Add the chosen hydrosilane (e.g., phenylsilane, 1.5 - 2.0 eq.) to the reaction mixture via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) or place it in a microwave reactor set to the appropriate temperature and time.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, quenching them, and analyzing by ³¹P NMR spectroscopy.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material peak in the ³¹P NMR spectrum), cool the mixture to room temperature. Carefully quench the excess hydrosilane (e.g., by the slow addition of an aqueous base).

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-phenylphospholane.

Visualizations

Reaction_Mechanism PhosphineOxide 1-Phenylphospholane-1-Oxide (R₃P=O) Intermediate Transition State / Intermediate PhosphineOxide->Intermediate + R'₃SiH Hydrosilane Hydrosilane (R'₃SiH) Hydrosilane->Intermediate Phosphine 1-Phenylphospholane (R₃P) Intermediate->Phosphine Siloxane Siloxane Byproduct ((R'₃Si)₂O) Intermediate->Siloxane

Caption: Generalized mechanism of hydrosilane-mediated deoxygenation.

Experimental_Workflow Start Start Setup Reaction Setup (Phosphine Oxide, Solvent, Inert Atmosphere) Start->Setup AddSilane Add Hydrosilane Setup->AddSilane Heat Heat / Microwave Irradiation AddSilane->Heat Monitor Monitor by ³¹P NMR Heat->Monitor Monitor->Heat Incomplete Workup Workup (Quench, Extract, Dry) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Pure 1-Phenylphospholane Purify->Product

Caption: Experimental workflow for the deoxygenation of 1-phenylphospholane-1-oxide.

Troubleshooting_Tree Start Problem: Slow or Incomplete Reaction CheckTemp Is the temperature optimal? Start->CheckTemp IncreaseTemp Action: Increase temperature or use microwave CheckTemp->IncreaseTemp No CheckSilane Is the hydrosilane reactive enough? CheckTemp->CheckSilane Yes End Reaction Optimized IncreaseTemp->End ChangeSilane Action: Use a more reactive hydrosilane CheckSilane->ChangeSilane No CheckCatalyst Is a catalyst needed? CheckSilane->CheckCatalyst Yes ChangeSilane->End AddCatalyst Action: Add a suitable catalyst CheckCatalyst->AddCatalyst No CheckPurity Are reagents pure? CheckCatalyst->CheckPurity Yes AddCatalyst->End PurifyReagents Action: Purify starting materials CheckPurity->PurifyReagents No CheckPurity->End Yes PurifyReagents->End

Caption: Troubleshooting decision tree for slow or incomplete reactions.

References

troubleshooting air and moisture sensitivity of phosphine reagents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air- and moisture-sensitive phosphine reagents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is giving low or inconsistent yields. How can I determine if my phosphine reagent is the cause?

A1: Inconsistent yields are a common sign of reagent degradation, particularly for sensitive materials like phosphines. Trivalent phosphines are readily oxidized by air to form the corresponding phosphine oxides (R₃P=O).[1] This oxidation can significantly reduce the effectiveness of the phosphine ligand in catalytic reactions.[2]

Troubleshooting Steps:

  • Visual Inspection: Check the physical appearance of the reagent. Many solid phosphine reagents are white crystalline solids. The formation of clumps, discoloration, or a change in texture can indicate degradation. Liquid phosphines should be clear and colorless; cloudiness may suggest the presence of phosphine oxide or hydrolysis products.

  • Purity Analysis: The most reliable way to assess purity is through analytical techniques.

    • ³¹P NMR Spectroscopy: This is the most direct method. A pure phosphine reagent will show a characteristic sharp singlet. The presence of a second peak, typically downfield, often corresponds to the phosphine oxide.

    • Gas Chromatography (GC): For volatile phosphines, GC can be used to check for impurities.[3][4][5]

  • Control Reaction: Run the reaction with a fresh, unopened bottle of the phosphine reagent or a recently purified batch and compare the results.

Q2: What are the signs of phosphine reagent degradation and what is the chemical process behind it?

A2: The primary degradation pathway for phosphine reagents is oxidation by atmospheric oxygen to form phosphine oxides.[1] This process is often accelerated by moisture.

Signs of Degradation:

  • Appearance Change: Solid reagents may become less crystalline or appear clumpy. Liquid reagents can become cloudy.

  • Odor: While pure phosphines have a characteristic odor (often described as garlic-like or fishy), a change in odor can sometimes indicate the presence of degradation byproducts.[6]

  • Reduced Reactivity: A noticeable decrease in reaction rate or yield is a strong indicator.

  • Inconsistent Spectroscopic Data: As mentioned, ³¹P NMR is a definitive tool for identifying the presence of phosphine oxide impurities.

The degradation is an oxidation reaction where the lone pair of electrons on the phosphorus atom attacks an oxygen molecule.

Q3: What are the best practices for storing and handling phosphine reagents to prevent degradation?

A3: Proper storage and handling are critical to maintaining the integrity of phosphine reagents. The key is to rigorously exclude air and moisture.[7][8][9]

Storage:

  • Inert Atmosphere: Store all phosphine reagents under a dry, inert atmosphere such as nitrogen or argon.[10]

  • Original Container: Keep reagents in their original manufacturer's packaging, such as Sure/Seal™ bottles, which are designed for handling air-sensitive materials.[8][9]

  • Temperature: Store at the temperature recommended by the manufacturer, typically in a cool, dry place away from direct sunlight and heat sources.[6][10]

  • Glovebox Storage: For highly sensitive or frequently used reagents, storing them inside a nitrogen- or argon-filled glovebox is an excellent practice.[11]

Handling:

  • Use Inert Atmosphere Techniques: Always handle phosphine reagents under an inert atmosphere using either a Schlenk line or a glovebox.[12][13][14]

  • Dry Glassware: Ensure all glassware is thoroughly dried before use, typically by oven-drying overnight and cooling under vacuum or in a desiccator.[8]

  • Syringe and Cannula Transfers: Use dry, nitrogen-flushed syringes or double-tipped needles (cannula) for transferring liquid reagents or solutions.[9][15] For solid reagents, perform transfers in a glovebox.

Q4: I need to transfer a phosphine reagent. Should I use a Schlenk line or a glovebox?

A4: The choice between a Schlenk line and a glovebox depends on the nature of the reagent (solid vs. liquid), the scale of the reaction, and the specific manipulation required.[12]

  • Glovebox: Ideal for handling and weighing out solid phosphine reagents. It provides a contained and continuously inert environment, which is excellent for manipulations that are difficult to perform in sealed glassware.[11]

  • Schlenk Line: Well-suited for reactions in solution and for transferring liquids or solutions via syringe or cannula.[12][13] It allows for heating, cooling, and stirring of reactions under an inert atmosphere.[14] Many operations, including filtration, can be performed on a Schlenk line with the appropriate glassware.[13][16]

Q5: How do I safely quench and dispose of old or suspected degraded phosphine reagents?

A5: Phosphine reagents, especially trialkylphosphines, can be pyrophoric and must be quenched carefully.[1][17] Never add water directly to a concentrated phosphine reagent.

Quenching Protocol:

  • Work in a Fume Hood: Perform all quenching procedures in a well-ventilated chemical fume hood.[17]

  • Dilute the Reagent: Dilute the phosphine reagent with a high-boiling, non-reactive solvent like toluene or heptane.

  • Cool the Quenching Solution: Prepare a separate flask with a suitable quenching agent, such as isopropanol, and cool it in an ice bath.

  • Slow Addition: Slowly add the diluted phosphine solution to the cooled isopropanol with vigorous stirring.

  • Secondary Quench: After the initial reaction subsides, slowly add a more reactive alcohol like methanol to ensure complete quenching.[17]

  • Final Hydrolysis: Once the reaction with methanol is complete, water can be added dropwise to hydrolyze any remaining reactive species.[17]

  • Disposal: Dispose of the resulting mixture as hazardous waste according to your institution's guidelines.

Quantitative Data Summary

The properties of phosphine ligands, such as their electronic and steric characteristics, are crucial for their reactivity in catalysis.[2][18][19] The Tolman cone angle is a measure of the ligand's steric bulk, while the pKa of the conjugate acid (R₃PH⁺) reflects its basicity (electron-donating ability).[20]

Phosphine ReagentFormulapKa (of R₃PH⁺)Tolman Cone Angle (θ°)Air/Moisture SensitivityCommon Form
TrimethylphosphineP(CH₃)₃8.65118High (Pyrophoric)[1]Liquid
TriethylphosphineP(CH₂CH₃)₃8.69132High (Pyrophoric)Liquid
Tri-tert-butylphosphineP(t-Bu)₃11.4182HighSolid
TricyclohexylphosphineP(Cy)₃9.7170Medium-HighSolid
TriphenylphosphineP(Ph)₃2.73145Low-MediumSolid
Tri(o-tolyl)phosphineP(o-Tol)₃3.08194LowSolid

Note: Sensitivity is a qualitative guide. All phosphines should be handled with care under an inert atmosphere.

Experimental Protocols

Protocol 1: General Handling and Transfer of a Liquid Phosphine Reagent using a Schlenk Line

  • Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, syringe) overnight at >125°C and assemble while hot.[8] Allow to cool under a positive pressure of inert gas (argon or nitrogen).[8]

  • System Purge: Connect the assembled, sealed reaction flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "purge cycle" at least three times to ensure the removal of atmospheric gases.[13][14]

  • Syringe Preparation: Dry the syringe in an oven and flush it with inert gas at least 10 times while it cools.[8][9]

  • Reagent Transfer:

    • Slightly pressurize the phosphine reagent bottle (e.g., a Sure/Seal™ bottle) with inert gas from a balloon or the Schlenk line.

    • Insert a clean, dry needle connected to a bubbler to vent.

    • Insert the prepared syringe needle through the septum into the headspace of the reagent bottle and withdraw some inert gas. Expel the gas.

    • Lower the needle tip below the liquid surface and slowly withdraw the desired volume of the reagent.

    • To prevent drips and reaction with air, pull a small "buffer" of inert gas from the headspace into the syringe before removing the needle from the bottle.[21]

  • Addition to Reaction: Insert the syringe needle through the septum of the reaction flask. First, inject the inert gas buffer, then slowly dispense the liquid reagent into the reaction mixture.

  • Syringe Cleaning: Immediately and carefully clean the syringe after use to prevent it from seizing.[8]

Protocol 2: Purity Assessment by ³¹P NMR Spectroscopy

  • Sample Preparation: In a glovebox or under a strong counterflow of inert gas, prepare a dilute solution of the phosphine reagent in a deuterated solvent (e.g., C₆D₆, CDCl₃) in an NMR tube.

  • Seal the Tube: Securely cap the NMR tube and seal it with Parafilm® for transport to the spectrometer. For highly sensitive phosphines, using an NMR tube with a J. Young valve is recommended.

  • Acquire Spectrum: Obtain a proton-decoupled ³¹P NMR spectrum.

  • Analysis:

    • The pure phosphine (PR₃) will have a specific chemical shift.

    • The corresponding phosphine oxide (O=PR₃) will appear as a separate peak, typically 30-60 ppm downfield from the parent phosphine.

    • Integrate the peaks to determine the relative percentage of phosphine and phosphine oxide.

Visual Troubleshooting and Workflow Diagrams

Below are diagrams created using the DOT language to visualize key troubleshooting and decision-making processes.

LowYieldTroubleshooting start Low or Inconsistent Reaction Yield check_reagent Is the Phosphine Reagent Suspected? start->check_reagent check_other Troubleshoot Other Reaction Parameters (Solvent, Temp, Other Reagents) check_reagent->check_other No analyze_phosphine Assess Phosphine Purity (e.g., ³¹P NMR) check_reagent->analyze_phosphine Yes is_pure Is Phosphine >95% Pure? analyze_phosphine->is_pure use_new Use a New Batch or Purify Existing Stock is_pure->use_new No rerun_reaction Re-run Reaction with High-Purity Phosphine is_pure->rerun_reaction Yes use_new->rerun_reaction problem_solved Problem Resolved rerun_reaction->problem_solved

Caption: Troubleshooting workflow for low reaction yields.

DegradationPathway cluster_reactants Reactants cluster_product Degradation Product phosphine R₃P (Trivalent Phosphine) oxide R₃P=O (Phosphine Oxide) phosphine->oxide Oxidation air O₂ (from Air) air->oxide moisture H₂O (Moisture, catalyst) moisture->oxide accelerates

Caption: Degradation pathway of phosphines.

HandlingDecisionTree start Start: Need to Handle Phosphine Reagent reagent_type Is the Reagent a Solid? start->reagent_type glovebox Use a Glovebox for Weighing and Transfer reagent_type->glovebox Yes liquid_op Is the Operation a Solution-Phase Reaction or Liquid Transfer? reagent_type->liquid_op No (Liquid/Solution) glovebox->liquid_op After initial weighing, prep for reaction schlenk Use a Schlenk Line liquid_op->schlenk Yes complex_manipulation Does the Task Involve Complex Solid Manipulations? liquid_op->complex_manipulation No complex_manipulation->glovebox Yes complex_manipulation->schlenk No

Caption: Decision tree for handling techniques.

References

Technical Support Center: Purification of 1-Phenylphospholane and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenylphospholane and its derivatives. The following information is designed to address specific issues that may be encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 1-phenylphospholane?

A1: 1-Phenylphospholane is a tertiary phosphine, and the primary challenge in its purification is its sensitivity to oxidation.[1][2] The phosphorus (III) center can be readily oxidized to a phosphine oxide (P(V)) by atmospheric oxygen.[2] Therefore, all purification steps must be carried out under an inert atmosphere (e.g., nitrogen or argon). Additionally, 1-phenylphospholane has a relatively high boiling point, necessitating vacuum distillation for purification by this method to avoid decomposition.[3]

Q2: What are the common impurities found in crude 1-phenylphospholane?

A2: Common impurities include:

  • 1-Phenylphospholane-1-oxide: The primary oxidation product. Its presence is indicated by a characteristic P=O stretching band in the IR spectrum (~1190 cm⁻¹) and a downfield shift in the ³¹P NMR spectrum.

  • Starting materials: Unreacted reagents from the synthesis, such as 1,4-dichlorobutane or dichlorophenylphosphine.

  • Solvent residues: Residual solvents from the reaction or workup.

  • Other organophosphorus byproducts: Depending on the synthetic route, other phosphine species may be present.

Q3: How can I remove the 1-phenylphospholane-1-oxide impurity?

A3: 1-Phenylphospholane-1-oxide is more polar than 1-phenylphospholane. This difference in polarity can be exploited for separation.

  • Column chromatography: Using a silica gel stationary phase and a non-polar eluent will cause the less polar 1-phenylphospholane to elute first, while the more polar oxide is retained longer on the column.[4][5]

  • Recrystallization: If the phospholane derivative is a solid, recrystallization can be an effective method. The phosphine oxide is often more soluble in polar solvents.[6] For example, triphenylphosphine oxide, a common byproduct in Wittig reactions, can be removed by recrystallization from a solvent mixture where the desired non-polar product is less soluble.[6]

  • Distillation: Due to the difference in boiling points and polarity, vacuum distillation can effectively separate the phospholane from its oxide.

Troubleshooting Guides

Problem 1: Low yield after purification by column chromatography.
Possible Cause Troubleshooting Step
Oxidation on the column Use deoxygenated solvents and silica gel. Pack and run the column under a positive pressure of inert gas.
Compound is too polar for the chosen eluent Gradually increase the polarity of the eluent. Use a gradient elution if necessary.
Irreversible adsorption to the silica gel Neutralize the silica gel with a small amount of triethylamine in the eluent, especially if your compound is basic.
Compound is volatile and co-elutes with the solvent Use a less volatile eluent and/or collect smaller fractions.
Problem 2: Product decomposes during vacuum distillation.
Possible Cause Troubleshooting Step
Temperature is too high Increase the vacuum to lower the boiling point. Ensure the vacuum pump is functioning correctly and there are no leaks in the system.
Presence of acidic or basic impurities catalyzing decomposition Perform a mild aqueous workup before distillation to remove salts and other reactive impurities.
Prolonged heating Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
Problem 3: Crystals do not form during recrystallization.
Possible Cause Troubleshooting Step
Solution is not saturated Evaporate some of the solvent to increase the concentration of the compound.
Solution is cooling too quickly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil rather than crystals.
Presence of impurities inhibiting crystallization Try adding a seed crystal of the pure compound to induce crystallization. If a seed crystal is not available, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.
Incorrect solvent system Perform small-scale solubility tests to find a more suitable solvent or solvent mixture. An ideal single solvent will dissolve the compound when hot but not when cold.[7]

Experimental Protocols

Protocol 1: Purification of 1-Phenylphospholane by Vacuum Distillation

This protocol is for the purification of liquid 1-phenylphospholane. All glassware should be oven-dried and assembled hot under a stream of inert gas.

  • Setup: Assemble a short-path vacuum distillation apparatus. Use a round-bottom flask of an appropriate size for the amount of crude material. Add a magnetic stir bar to the distillation flask.

  • Inert Atmosphere: Purge the entire system with nitrogen or argon for at least 15-20 minutes.

  • Distillation:

    • Heat the distillation flask in a heating mantle or oil bath.

    • Slowly apply vacuum. Be cautious of initial bumping if volatile impurities are present.

    • Collect fractions as the product distills. The boiling point of 1-phenylphospholane is estimated to be in the range of 100-120 °C at approximately 1 mmHg. Phenylphosphine has a boiling point of 160 °C at atmospheric pressure.[3]

  • Collection and Storage: Collect the purified product in a pre-weighed flask under an inert atmosphere. Store the purified 1-phenylphospholane under nitrogen or argon in a sealed container.

Protocol 2: Purification of 1-Phenylphospholane-1-oxide by Recrystallization

This protocol is for the purification of solid 1-phenylphospholane-1-oxide.

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. A good single solvent will dissolve the oxide at elevated temperatures but not at room temperature. Common solvents for recrystallization of phosphine oxides include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[6]

  • Dissolution: In a flask, add the crude 1-phenylphospholane-1-oxide and a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This protocol is for the separation of 1-phenylphospholane from its oxide. All solvents should be deoxygenated prior to use.

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a non-polar solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexanes).

    • Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute the more polar components. A typical gradient might be from 100% hexanes to 90:10 hexanes:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of compounds by thin-layer chromatography (TLC). 1-Phenylphospholane will have a higher Rf value than its oxide.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Compound TypeStationary PhaseTypical Eluent System
Tertiary Phosphines (e.g., 1-phenylphospholane)Silica GelHexanes/Ethyl Acetate (gradient)
Phosphine Oxides (e.g., 1-phenylphospholane-1-oxide)Silica GelHexanes/Ethyl Acetate or Dichloromethane/Methanol

Table 2: Estimated Physical Properties for Purification

CompoundBoiling Point (°C at 1 mmHg)Melting Point (°C)Purification Method
1-Phenylphospholane~100-120 (estimated)N/A (liquid)Vacuum Distillation, Column Chromatography
1-Phenylphospholane-1-oxide>200 (decomposes)SolidRecrystallization, Column Chromatography

Visualizations

experimental_workflow cluster_distillation Vacuum Distillation cluster_recrystallization Recrystallization d1 Crude 1-Phenylphospholane d2 Setup Short-Path Distillation d1->d2 d3 Purge with Inert Gas d2->d3 d4 Heat and Apply Vacuum d3->d4 d5 Collect Fractions d4->d5 d6 Pure 1-Phenylphospholane d5->d6 r1 Crude 1-Phenylphospholane-1-oxide r2 Dissolve in Hot Solvent r1->r2 r3 Slow Cooling r2->r3 r4 Crystal Formation r3->r4 r5 Vacuum Filtration r4->r5 r6 Pure 1-Phenylphospholane-1-oxide r5->r6

Caption: General experimental workflows for vacuum distillation and recrystallization.

troubleshooting_chromatography start Low Yield After Column Chromatography q1 Is the compound oxidizing on the column? start->q1 a1 Use deoxygenated solvents and run under inert gas. q1->a1 Yes q2 Is the compound streaking or not moving from the baseline? q1->q2 No a1->q2 a2 Increase eluent polarity. q2->a2 Yes q3 Is there irreversible adsorption? q2->q3 No a2->q3 a3 Add triethylamine to the eluent. q3->a3 Yes end Improved Yield q3->end No a3->end

Caption: Troubleshooting logic for column chromatography purification.

References

strategies to improve yield and selectivity in phospholane-catalyzed reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize yield and selectivity in phospholane-catalyzed reactions.

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

Symptom: The reaction has stalled, or the starting material is consumed very slowly, resulting in a low yield of the desired product.

Possible Causes & Solutions:

  • Inactive Catalyst: The phospholane ligand or the metal precursor may have degraded.

    • Solution: Use freshly opened or properly stored ligands and metal precursors. Ensure all reagents are handled under an inert atmosphere (e.g., argon or nitrogen) if they are air- or moisture-sensitive. [1]* Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable time.

    • Solution: While low catalyst loading is desirable, it can sometimes lead to lower conversion rates. Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) to find the optimal balance between conversion and catalyst cost. [2][3]* Poor Solvent Choice: The solvent can significantly impact reaction rates and catalyst stability. [4][5] * Solution: Screen a range of solvents with varying polarities. For instance, some reactions may proceed faster in non-polar solvents, while others require polar aprotic solvents. [6]Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst. [1]* Incorrect Temperature: The reaction temperature may be too low.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction at different temperatures can help identify the optimal condition for catalyst activity without promoting side reactions or decomposition. [7][8] Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion Observed check_catalyst Verify Catalyst Activity (Fresh Ligand/Metal) start->check_catalyst increase_loading Increase Catalyst Loading check_catalyst->increase_loading If catalyst is fresh screen_solvents Screen Solvents (Anhydrous/Deoxygenated) increase_loading->screen_solvents optimize_temp Optimize Temperature screen_solvents->optimize_temp monitor_reaction Monitor Reaction Progress (TLC, GC, NMR) optimize_temp->monitor_reaction end Improved Conversion monitor_reaction->end

Caption: Troubleshooting workflow for addressing low reaction conversion.

Issue 2: Poor Selectivity (Enantio-, Regio-, or Chemoselectivity)

Symptom: The reaction produces a mixture of isomers (enantiomers, diastereomers, or regioisomers) or undesired side products, leading to low selectivity.

Possible Causes & Solutions:

  • Suboptimal Ligand Structure: The steric and electronic properties of the phospholane ligand are crucial for achieving high selectivity.

    • Solution: Screen a library of phospholane ligands with different substituents on the phospholane ring and varied backbone structures. [9][10]The modular nature of these ligands allows for fine-tuning of the catalyst's chiral pocket. [9]* Incorrect Solvent: The solvent can influence the transition state geometry, thereby affecting selectivity. [4] * Solution: Evaluate a range of solvents. Less coordinating solvents can sometimes enhance the influence of the chiral ligand on the substrate.

  • Temperature Effects: Higher temperatures can sometimes decrease selectivity by allowing the reaction to proceed through less-ordered transition states.

    • Solution: Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Presence of Additives/Co-catalysts: In some cases, additives or co-catalysts can either enhance or interfere with selectivity.

    • Solution: Investigate the effect of additives. For example, in some hydrogenations, the presence of a specific counterion or a co-catalyst can be beneficial.

Logical Relationship for Improving Selectivity

improve_selectivity cluster_factors Factors Influencing Selectivity Ligand Phospholane Ligand (Sterics & Electronics) Selectivity Reaction Selectivity (Enantio-, Regio-, Chemo-) Ligand->Selectivity Solvent Solvent Polarity & Coordinating Ability Solvent->Selectivity Temperature Reaction Temperature Temperature->Selectivity Additives Additives / Co-catalysts Additives->Selectivity

Caption: Key experimental factors that influence reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right phospholane ligand for my reaction?

A1: The choice of ligand is highly dependent on the specific substrate and reaction type. A good starting point is to consult the literature for analogous transformations. However, screening a small library of commercially available phospholane ligands (e.g., those from the DuPHOS or BPE families) is often necessary. [11]Pay attention to the substituents on the phospholane ring (e.g., Me, Et, i-Pr) as they significantly alter the steric environment around the metal center.

Q2: What is the typical catalyst loading for a phospholane-catalyzed reaction?

A2: Typical catalyst loadings can range from 0.01 mol% to 5 mol%. For highly efficient catalysts and simple substrates, loadings as low as 0.5 mol% can provide high yields and enantioselectivities. [3]For more challenging substrates or to achieve complete conversion, a higher loading of 1-2 mol% may be required. [2]It is always recommended to start with a lower loading and increase it if necessary.

Q3: My phospholane ligand appears to be degrading during the reaction. What can I do?

A3: Phosphine ligands can be susceptible to oxidation or other degradation pathways. [12]Ensure that all solvents and reagents are rigorously deoxygenated. Running the reaction under a strictly inert atmosphere (e.g., in a glovebox) can prevent oxidative degradation. If the ligand has functional groups that are unstable under the reaction conditions, consider using a ligand with a more robust scaffold.

Q4: Can I use technical grade solvents for these reactions?

A4: It is highly recommended to use anhydrous, deoxygenated, high-purity solvents. [13]Trace amounts of water, oxygen, or other impurities can poison the catalyst and lead to low yield and selectivity. [1]

Data Summary Tables

Table 1: Effect of Phospholane Ligand on Asymmetric Hydrogenation

EntryLigandSubstrateSolventTemp (°C)Yield (%)ee (%)
1Me-DuPHOSMethyl acetamidoacrylateMeOH25>9999
2Et-DuPHOSMethyl acetamidoacrylateMeOH25>9998
3i-Pr-BPEEthyl 3-oxobutanoateMeOH259897
4Ph-BPEEthyl 3-oxobutanoateMeOH259592

Note: Data are representative and compiled from various sources in the literature. Actual results may vary.

Table 2: Influence of Solvent on Yield and Selectivity

EntryLigandSolventYield (%)ee (%)
1(R,R)-Me-BPEToluene9295
2(R,R)-Me-BPETHF9593
3(R,R)-Me-BPECH₂Cl₂8896
4(R,R)-Me-BPEMeOH9891

Note: Data are for a representative asymmetric reaction and highlight the impact of solvent choice.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation
  • Catalyst Preformation (Optional but Recommended):

    • In a glovebox, dissolve the phospholane ligand (e.g., 1.05 eq) and the metal precursor (e.g., [Rh(COD)₂]BF₄, 1.0 eq) in a deoxygenated solvent (e.g., THF or MeOH).

    • Stir the solution for 15-30 minutes at room temperature.

  • Reaction Setup:

    • To a flame-dried or oven-dried reaction vessel under an inert atmosphere, add the substrate.

    • Dissolve the substrate in the appropriate deoxygenated solvent.

    • Add the preformed catalyst solution via syringe.

  • Hydrogenation:

    • Purge the reaction vessel with hydrogen gas (typically 3-5 cycles of vacuum/backfill).

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).

    • Stir the reaction at the desired temperature and monitor its progress by TLC, GC, or NMR.

  • Workup:

    • Once the reaction is complete, carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the product by column chromatography, distillation, or recrystallization.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation (Inert Atmosphere) catalyst_prep 1. Prepare Catalyst Solution (Ligand + Metal Precursor) reaction_setup 3. Combine Catalyst and Substrate catalyst_prep->reaction_setup substrate_prep 2. Prepare Substrate Solution (Anhydrous Solvent) substrate_prep->reaction_setup hydrogenation 4. Pressurize with H₂ and Stir reaction_setup->hydrogenation monitoring 5. Monitor Progress (TLC, GC, NMR) hydrogenation->monitoring workup 6. Quench and Concentrate monitoring->workup Reaction Complete purification 7. Purify Product workup->purification final_product Final Product purification->final_product

Caption: A typical experimental workflow for phospholane-catalyzed hydrogenation.

References

Technical Support Center: Managing Diastereomer Separation in Functionalized Phospholane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of diastereomers in functionalized phospholane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating diastereomers of functionalized phospholanes?

A1: The primary methods for separating diastereomers of functionalized phospholanes are fractional crystallization and column chromatography. The choice of method depends on the physical properties of the diastereomers (e.g., crystallinity, solubility) and the scale of the separation. For phosphine-borane adducts and phosphine oxides, both techniques are often employed.

Q2: How can I monitor the progress and success of my diastereomer separation?

A2: The most effective way to monitor the separation of phospholane diastereomers is by using ³¹P NMR spectroscopy.[1][2][3] Diastereomers will typically show distinct signals in the ³¹P NMR spectrum, allowing for the determination of the diastereomeric ratio (d.r.) in each fraction or recrystallized sample.[3] ¹H NMR can also be used, as diastereomers may exhibit different chemical shifts for certain protons, but ³¹P NMR is generally more direct for P-chiral compounds.

Q3: Should I separate the diastereomers of the phospholane directly, or is it better to use a derivative?

A3: It is often advantageous to separate diastereomers of phospholane derivatives, such as phosphine-borane adducts or phosphine oxides. These derivatives are generally more stable and less prone to racemization at the phosphorus center compared to the free phosphines.[4] The choice between a borane adduct and an oxide can depend on the subsequent synthetic steps.

Q4: At what stage of the synthesis should I perform the diastereomer separation?

A4: Diastereomer separation is typically performed after the creation of the chiral centers in the phospholane ring or at the phosphorus atom. Attempting separation at a stage where the diastereomers have significantly different physical properties is ideal. For instance, if a synthesis involves the reaction of a chiral auxiliary with a racemic phosphine, the resulting diastereomeric intermediates are often separated before proceeding.

Troubleshooting Guides

Fractional Crystallization

Problem: I am unable to induce crystallization of my diastereomeric mixture.

  • Possible Cause: The compound may be too soluble in the chosen solvent, or it may be an oil at the working temperature.

  • Solution:

    • Slowly add a non-solvent to a concentrated solution of your compound until turbidity persists. Then, warm the solution until it becomes clear and allow it to cool slowly.

    • Try a variety of solvent systems, including mixtures. Common solvents for phosphine oxides and boranes include ethanol, methanol, acetonitrile, and ethyl acetate, often in combination with less polar co-solvents like hexanes or diethyl ether.

    • If the compound is an oil, attempt to solidify it by cooling to a lower temperature or by trituration with a non-solvent.

Problem: My crystals have the same diastereomeric ratio as the starting mixture.

  • Possible Cause: The diastereomers may have very similar solubilities in the chosen solvent system, leading to co-crystallization.

  • Solution:

    • Systematically screen a wider range of solvents and solvent mixtures.

    • Employ slow cooling to encourage the selective crystallization of one diastereomer.

    • Use seeding with a small crystal of a pure diastereomer if available.

Column Chromatography

Problem: My diastereomers are co-eluting or have very poor separation on a silica gel column.

  • Possible Cause: The polarity difference between the diastereomers is insufficient for separation with the chosen eluent.

  • Solution:

    • Optimize the Solvent System:

      • Use a less polar solvent system to increase the retention of both compounds and potentially improve separation.

      • Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

      • Small amounts of a third solvent (e.g., a few drops of methanol in a dichloromethane/ethyl acetate mixture) can sometimes improve separation.

    • Change the Stationary Phase:

      • Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18), if your compounds are suitable.

    • Sample Loading:

      • Ensure you are using a minimal amount of solvent to dissolve your sample before loading it onto the column. A large volume of a polar solvent will broaden the bands and decrease resolution.

Problem: I am observing streaking or tailing of my compounds on the column.

  • Possible Cause: The compound may be interacting too strongly with the silica gel, it might be degrading on the column, or the column may be overloaded.

  • Solution:

    • Add a small amount of a modifying agent to the eluent. For example, if your compound is basic, adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape.

    • If degradation is suspected (e.g., for sensitive phosphine-boranes), consider using a less acidic stationary phase or deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent.

    • Ensure that you are not overloading the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of sample to silica gel by weight for difficult separations.

Data Presentation

The following tables provide illustrative examples of data that should be recorded during the optimization of diastereomer separation. The optimal conditions are highly substrate-dependent and must be determined empirically.

Table 1: Illustrative Data for Fractional Crystallization of a Diastereomeric Phospholane-Borane Adduct

EntrySolvent SystemTemperature (°C)Diastereomeric Ratio (d.r.) of CrystalsYield (%)
1Ethanol25 to 460:4075
2Acetonitrile25 to 075:2560
3Ethyl Acetate/Hexane (1:2)25 to -20>95:545
4Methanol25 to 455:4580

Table 2: Illustrative Data for Column Chromatography Separation of Diastereomeric Phospholane Oxides on Silica Gel

EntryEluent (Hexane:Ethyl Acetate)Rf (Diastereomer 1)Rf (Diastereomer 2)Separation Factor (α)
14:10.450.401.13
29:10.250.201.25
31:10.700.681.03
419:10.150.101.50

Experimental Protocols

General Protocol for Fractional Crystallization
  • Dissolution: Dissolve the diastereomeric mixture in the minimum amount of a suitable hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, further cool the solution in a refrigerator or freezer.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Analysis: Dry the crystals and determine the diastereomeric ratio using ³¹P NMR spectroscopy.

  • Mother Liquor: Concentrate the mother liquor and repeat the crystallization process to potentially isolate the other diastereomer. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

General Protocol for Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column. Allow the silica gel to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the diastereomeric mixture in a minimal amount of a suitable solvent (ideally the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a hand pump or nitrogen line) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor the elution of the compounds using thin-layer chromatography (TLC) or by analyzing fractions with ³¹P NMR.

  • Analysis: Combine the fractions containing the pure diastereomers and remove the solvent. Determine the diastereomeric purity of the isolated compounds.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis cluster_outcome Outcome start Diastereomeric Mixture (from synthesis) frac_cryst Fractional Crystallization start->frac_cryst col_chrom Column Chromatography start->col_chrom nmr_analysis 31P NMR Analysis (Determine d.r.) frac_cryst->nmr_analysis col_chrom->nmr_analysis pure_dia1 Pure Diastereomer 1 nmr_analysis->pure_dia1 d.r. > 98:2 pure_dia2 Pure Diastereomer 2 nmr_analysis->pure_dia2 d.r. > 98:2 mixed Mixed Fractions nmr_analysis->mixed d.r. < 98:2 mixed->col_chrom Re-purify

Caption: Workflow for Diastereomer Separation and Analysis.

Troubleshooting_Workflow cluster_cryst Fractional Crystallization Troubleshooting cluster_chrom Column Chromatography Troubleshooting start Separation Unsuccessful (Poor d.r.) decision1 Separation Method? start->decision1 frac_cryst Fractional Crystallization Issue decision1->frac_cryst Crystallization col_chrom Column Chromatography Issue decision1->col_chrom Chromatography cryst_sol1 Change Solvent System frac_cryst->cryst_sol1 cryst_sol2 Slower Cooling Rate frac_cryst->cryst_sol2 cryst_sol3 Seed with Pure Crystal frac_cryst->cryst_sol3 chrom_sol1 Optimize Eluent Polarity col_chrom->chrom_sol1 chrom_sol2 Change Stationary Phase col_chrom->chrom_sol2 chrom_sol3 Check Sample Loading col_chrom->chrom_sol3 chrom_sol4 Use Gradient Elution col_chrom->chrom_sol4

References

Technical Support Center: Safe Handling of Pyrophoric Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling of pyrophoric organophosphorus compounds. These materials are highly reactive and can ignite spontaneously on contact with air or moisture, demanding rigorous safety protocols and emergency preparedness.

Frequently Asked Questions (FAQs)

Q1: What are pyrophoric organophosphorus compounds and why are they hazardous?

A1: Pyrophoric organophosphorus compounds are substances that can spontaneously ignite in air at or below 54.5°C (130°F).[1][2] Their primary hazard is the risk of fire or explosion upon exposure to the atmosphere.[1] Many are also toxic and corrosive, causing severe skin burns and eye damage.[3][4] Examples include trimethylphosphine (PMe₃) and tributylphosphine (PBu₃).[5][6]

Q2: What are the essential personal protective equipment (PPE) requirements for handling these compounds?

A2: Appropriate PPE is critical to ensure personal safety. This includes:

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[7][8]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may be suitable for small quantities, but heavier, fire-resistant gloves are recommended for larger amounts.[8]

  • Body Protection: A fire-resistant lab coat is essential.[8] For larger-scale work, a chemical-resistant apron should also be worn.[8]

  • Footwear: Closed-toed shoes are required in the laboratory at all times.[8]

Q3: What are the key considerations for storing pyrophoric organophosphorus compounds?

A3: Proper storage is crucial to prevent accidents. These compounds must be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture.[5][9][10] Containers should be tightly sealed and stored in a cool, dry, and well-ventilated area away from heat sources, open flames, and incompatible materials like oxidizers.[3][4]

Troubleshooting Guides

Issue 1: A small fire occurs at the tip of the needle during transfer.

Cause: This is a common occurrence when a small amount of the pyrophoric compound is exposed to air.[10][11]

Solution:

  • Stay Calm: Do not panic. These small flames usually extinguish on their own within seconds.[10]

  • Continue the Transfer: If it is safe to do so, continue the transfer of the reagent.

  • Have an Extinguisher Ready: Always have a Class ABC or Class D fire extinguisher within arm's reach before starting any work with pyrophoric materials.[11][12] Do NOT use water or carbon dioxide extinguishers, as many pyrophorics react violently with them.[13]

Issue 2: The pyrophoric reagent appears to be degrading or has changed color.

Cause: Degradation can occur due to slow air or moisture leaks into the storage container, leading to oxidation.

Solution:

  • Do Not Use: If you suspect the reagent has degraded, do not use it.

  • Proper Quenching: The suspect reagent must be safely quenched. This involves diluting the compound with an unreactive solvent (e.g., heptane or toluene) and then slowly adding a quenching agent like isopropanol, followed by methanol.[8][11]

  • Dispose as Hazardous Waste: The quenched material must be disposed of as hazardous waste according to institutional procedures.[11][14]

Issue 3: A spill of a pyrophoric organophosphorus compound occurs in the fume hood.

Cause: Accidental spills can happen during transfer or handling.

Solution:

  • Alert Personnel: Immediately notify others in the laboratory.[14]

  • Contain the Spill: Use a non-combustible absorbent material like powdered lime (calcium hydroxide), dry sand, or soda ash to cover and smother the spill.[11][13] Do not use paper towels or other combustible materials.[7]

  • Quench Carefully: Once the spill is contained, slowly and carefully add isopropanol to quench the pyrophoric material.[7][12]

  • Clean and Dispose: After the reaction has ceased, the residue should be collected, double-bagged, and disposed of as hazardous waste.[7][12]

  • For Large Spills: For large spills, evacuate the area immediately and call emergency services.[12][14]

Quantitative Data Summary

While detailed quantitative data is sparse in the literature for all pyrophoric organophosphorus compounds, the following table summarizes key physical properties for two common examples, trimethylphosphine and tributylphosphine.

PropertyTrimethylphosphine (PMe₃)Tributylphosphine (PBu₃)
Formula P(CH₃)₃P(C₄H₉)₃
Molar Mass 76.08 g/mol 202.32 g/mol
Appearance Colorless liquidColorless to pale yellow liquid
Odor Strong, unpleasantGarlic-like
Melting Point -86 °C-65 °C
Boiling Point 38-40 °C150 °C @ 50 mmHg
Autoignition Temperature Pyrophoric200 °C

Data sourced from various safety data sheets.[3][4][5][6][9]

Experimental Protocols

Protocol 1: Safe Transfer of Pyrophoric Liquids Using a Syringe

This protocol outlines the standard procedure for transferring small to moderate volumes of pyrophoric liquids.

Materials:

  • Dry, nitrogen-flushed glassware

  • Airtight syringe with a long needle

  • Septa

  • Inert gas source (nitrogen or argon) with a bubbler

  • Receiving flask

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.[15] The reaction flask should be connected to a Schlenk line or similar apparatus to maintain a positive pressure of inert gas.[15]

  • Pressurize the Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to the inert gas source. The goal is to equalize the pressure, not to pressurize the bottle excessively.[8]

  • Withdraw the Reagent: Insert the syringe needle through the septum and into the liquid. Slowly withdraw the desired volume of the reagent.

  • Remove Air Bubbles: Invert the syringe and carefully expel any gas bubbles.

  • Transfer to Reaction Flask: Insert the needle into the septum of the reaction flask and slowly add the reagent to the reaction mixture.

  • Clean the Syringe: Immediately after transfer, rinse the syringe and needle by drawing up an inert solvent (e.g., hexane) and discharging it into a quenching bath of isopropanol.[8]

Protocol 2: Quenching and Disposal of Residual Pyrophoric Reagents

This protocol describes the safe neutralization of unused pyrophoric materials.

Materials:

  • Reaction flask large enough to accommodate the reagent and quenching solvents

  • Inert solvent (e.g., heptane, toluene)

  • Quenching agent (isopropanol, followed by methanol)

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dilution: In a fume hood, transfer the pyrophoric material to a reaction flask under an inert atmosphere. Dilute the reagent significantly with an unreactive solvent like heptane or toluene.[8][11]

  • Cooling: Place the flask in an ice water bath to manage the exothermic reaction.[11]

  • Slow Addition of Isopropanol: While stirring, slowly add isopropanol to the diluted reagent.[11] The rate of addition should be controlled to prevent a rapid temperature increase.

  • Addition of Methanol: Once the initial vigorous reaction has subsided, slowly add methanol to ensure all the pyrophoric material is quenched.[8][11]

  • Final Quench with Water: After the reaction with methanol is complete, cautiously add water dropwise to neutralize any remaining reactive species.[8]

  • Waste Disposal: The resulting mixture should be disposed of as hazardous waste in accordance with institutional guidelines.[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfer Reagent Transfer cluster_cleanup Cleanup and Quenching prep_glassware Oven-dry and cool glassware under inert gas setup_schlenk Set up Schlenk line or positive pressure apparatus prep_glassware->setup_schlenk pressurize Equalize pressure in reagent bottle with inert gas setup_schlenk->pressurize withdraw Withdraw reagent using an airtight syringe pressurize->withdraw transfer Transfer reagent to reaction flask withdraw->transfer rinse_syringe Rinse syringe with inert solvent transfer->rinse_syringe quench_rinse Quench rinse in isopropanol bath rinse_syringe->quench_rinse dispose Dispose of quenched material as hazardous waste quench_rinse->dispose

Caption: Workflow for the safe transfer of pyrophoric liquids.

emergency_procedure cluster_small_spill Small Spill cluster_large_spill Large Spill spill Spill Occurs alert_personnel Alert nearby personnel spill->alert_personnel evacuate Evacuate the area spill->evacuate If large contain Cover with dry sand, lime, or soda ash alert_personnel->contain quench Slowly add isopropanol contain->quench cleanup Collect and dispose of as hazardous waste quench->cleanup call_emergency Call emergency services evacuate->call_emergency provide_info Provide details of the spill call_emergency->provide_info

Caption: Decision tree for handling pyrophoric compound spills.

References

Technical Support Center: Phosphine-Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues, particularly focusing on side reaction pathways, encountered during phosphine-catalyzed transformations. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides & FAQs

This section addresses specific problems in a question-and-answer format to help you quickly identify and solve experimental challenges.

Issue 1: Low Yields and Catalyst Decomposition

Question: My reaction is showing low yield and I suspect the phosphine catalyst is degrading. What are the common decomposition pathways?

Answer: Phosphine catalyst degradation is a frequent cause of low reaction yields. The primary culprits are often trace amounts of oxygen, water, or other reactive impurities in your reaction mixture. Key decomposition pathways include:

  • Oxidation: Tertiary phosphines are readily oxidized by air to form the corresponding phosphine oxide (R₃P=O).[1] This is a major pathway in many well-known reactions like the Wittig, Mitsunobu, and Appel reactions, where phosphine oxide is a stoichiometric byproduct.[2][3][4][5] However, unwanted oxidation of the catalytic phosphine ligand renders it inactive for the desired catalytic cycle.

  • Hydrolysis: In the presence of water, phosphine ligands can undergo hydrolysis.[6] This is particularly relevant for phosphinates and phosphonates but can also affect tertiary phosphine catalysts, especially under acidic or basic conditions.

  • P-C Bond Cleavage: At higher temperatures, the cleavage of phosphorus-carbon bonds can occur, leading to catalyst degradation.[7][8] Metal centers can insert into the P-C bond, leading to scrambling of substituents or complete breakdown of the ligand.[8]

  • Lewis Donor-Accelerated Decomposition: In certain systems, such as Grubbs-type metathesis catalysts, Lewis donors (including water, DMSO, THF, and amines) can accelerate catalyst decomposition by displacing the phosphine ligand and promoting a nucleophilic attack of the freed phosphine on the methylidene carbon.[9][10]

To mitigate these issues, it is crucial to use rigorously dried solvents and reagents and to maintain a strictly inert atmosphere (e.g., Nitrogen or Argon) throughout the experiment.[1]

Issue 2: Formation of Phosphine Oxide in Stoichiometric Reactions

Question: I am running a Wittig (or Mitsunobu/Appel) reaction and the separation of my product from triphenylphosphine oxide is very difficult. How can I address this?

Answer: The formation of triphenylphosphine oxide (TPPO) is inherent to these reactions.[2][4] Its high polarity and crystallinity often complicate purification. Here are several strategies:

  • Use a Different Phosphine: Switching to a phosphine that generates a more easily separable oxide can be effective. For example, using tri-n-butylphosphine will produce tri-n-butylphosphine oxide, which is often more soluble in non-polar organic solvents and can sometimes be removed more easily.

  • Catalytic Approaches: Significant research has focused on making these reactions catalytic in phosphine. This involves an in situ regeneration of the phosphine from its oxide using a stoichiometric reductant, such as an organosilane.[5] This dramatically reduces the amount of phosphine oxide waste.

  • Purification Techniques:

    • Crystallization: If your product is a non-polar solid, it may be possible to crystallize it from a non-polar solvent, leaving the more polar TPPO in the mother liquor.

    • Chromatography: While challenging, careful selection of the solvent system for column chromatography can achieve separation.

    • Precipitation of TPPO: In some cases, adding a solvent in which TPPO is insoluble (like ether or hexane) can cause it to precipitate, allowing for removal by filtration.

Issue 3: Unexpected Byproducts in Nucleophilic Phosphine Catalysis

Question: I am performing a phosphine-catalyzed annulation reaction and observing unexpected side products. What are the likely alternative reaction pathways?

Answer: Nucleophilic phosphine catalysis proceeds via the formation of a reactive zwitterionic intermediate.[11][12] The reaction pathway of this intermediate determines the final product. Side reactions can occur if the intermediate reacts through an undesired pathway.

  • Umpolung vs. Michael Addition: In reactions with allenes or alkynes, the phosphine can initiate different modes of nucleophilic attack. For instance, with allenoates, both γ-umpolung and β'-umpolung additions are common.[11][12] A change in substrate structure (e.g., α-substitution) can switch the preferred pathway. Similarly, Michael addition can compete with other reaction modes.[12]

  • Protonation Events: The zwitterionic intermediate is often basic. Unwanted protonation by acidic impurities or even the substrate/product can quench the desired reactivity or lead to side products.

  • Reaction with Solvent or Additives: The choice of solvent or additives can significantly influence the reaction outcome. For example, the presence of phenol can mediate a switch between Michael addition and a 1,7-umpolung addition pathway in certain systems.[13]

Below is a diagram illustrating the general branching point in nucleophilic phosphine catalysis that can lead to different product types.

Side_Pathways cluster_main Main Catalytic Cycle cluster_side Side Reaction Pathways EWG_Alkene EWG-Alkene Zwitterion Zwitterionic Intermediate [R₃P⁺-C-C⁻-EWG] EWG_Alkene->Zwitterion + R₃P Phosphine R₃P Product Desired Product Zwitterion->Product + Nu⁻ Quenched_Intermediate Protonated Intermediate Zwitterion->Quenched_Intermediate + H⁺ (e.g., from H₂O) Nu Nucleophile (Nu⁻) Regen_Phosphine R₃P (Regenerated) Product->Regen_Phosphine - Product Regen_Phosphine->EWG_Alkene Proton_Source Proton Source (H⁺) Byproduct Byproduct Quenched_Intermediate->Byproduct

Caption: Divergence from the main catalytic cycle due to protonation.

Data Summary

The choice of phosphine ligand can significantly impact reaction outcomes, including yield and the formation of side products. The following table summarizes the effect of different phosphine ligands on a model reaction.

Phosphine Ligand (PR₃)PPh₃P(p-MeOC₆H₄)₃P(p-FC₆H₄)₃PPh₂Me
Yield of Michael Adduct (%) 70746558
Data adapted from a study on phosphine-catalyzed reactions of alkyl hex-5-en-2-ynoates and 3-homoacyl coumarins. The yield was determined by ¹H NMR analysis of the crude reaction mixture.[13]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Phosphine Oxidation

This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere to prevent the oxidation of phosphine catalysts or reagents.

  • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) must be thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator.

  • Inert Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or a glovebox. Purge the system by evacuating and refilling with the inert gas at least three times.

  • Solvent and Reagent Preparation: Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over an appropriate drying agent. Liquid reagents should be degassed by sparging with inert gas or through freeze-pump-thaw cycles. Solid reagents should be dried under high vacuum.

  • Reaction Setup: Add the phosphine catalyst/reagent and other solids to the reaction flask under a positive flow of inert gas. Add anhydrous solvents and liquid reagents via syringe or cannula.

  • Execution: Maintain a slight positive pressure of the inert gas throughout the reaction, typically by using a balloon or a bubbler system.

  • Workup: Upon completion, the reaction can be quenched and worked up under normal atmospheric conditions unless the products are also air-sensitive.

Workflow for Troubleshooting Low Yields

When faced with a low-yielding phosphine-catalyzed reaction, a systematic approach can help identify the root cause. The following workflow provides a logical troubleshooting sequence.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity 1. Verify Starting Material Purity & Stoichiometry Start->Check_Purity Check_Inert 2. Analyze Crude Mixture for Phosphine Oxide Check_Purity->Check_Inert Oxidation_Issue Oxidation is Occurring Check_Inert->Oxidation_Issue R₃P=O Detected No_Oxidation No Significant Oxidation Check_Inert->No_Oxidation R₃P=O Absent Improve_Technique Action: Improve Inert Atmosphere Technique (See Protocol 1) Oxidation_Issue->Improve_Technique Investigate_Other 3. Investigate Other Side Reactions No_Oxidation->Investigate_Other Other_Causes Potential Causes: - Hydrolysis - P-C Cleavage - Catalyst Poisoning Investigate_Other->Other_Causes Optimize_Conditions Action: Optimize Temp, Solvent, Concentration. Screen Ligands. Investigate_Other->Optimize_Conditions

Caption: Systematic workflow for troubleshooting low-yielding reactions.

References

improving the stability of phosphine ligands in catalytic cycles

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phosphine Ligand Stability

Welcome to the technical support center for troubleshooting phosphine ligand stability in catalytic cycles. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My catalytic activity is decreasing over time. Could my phosphine ligand be degrading?

A: Yes, a decline in catalytic activity is a common symptom of phosphine ligand degradation. Phosphines are susceptible to several decomposition pathways, most notably oxidation and P-C bond cleavage, which form catalytically inactive or less active species.[1][2][3] It is crucial to monitor the ligand's integrity throughout the reaction, especially if you observe inconsistent reaction rates or yields.[4]

Q2: What are the most common causes of phosphine ligand decomposition?

A: The primary causes are:

  • Oxidation: Phosphines can be easily oxidized to phosphine oxides, especially in the presence of air or other oxidants.[1][5] This is a very common issue, and even reactions not considered oxygen-sensitive can suffer from it.[1] Electron-rich alkylphosphines are generally more prone to oxidation than triarylphosphines.[1]

  • P-C Bond Cleavage: This degradation pathway can occur under harsh reaction conditions (e.g., high temperatures) and can be promoted by the metal center itself.

  • Hydrolysis: Phosphite ligands, a related class, are particularly susceptible to hydrolysis.[6] While less common for trialkyl/triarylphosphines, it can be a concern depending on the ligand structure and reaction conditions.

Q3: How can I detect and monitor ligand degradation?

A: The most effective technique is ³¹P NMR spectroscopy .[6][7][8] This method allows for direct observation of the phosphorus-containing species in your reaction mixture.

  • Appearance of New Peaks: A new peak, typically shifted downfield, often indicates the formation of the corresponding phosphine oxide.[6][9]

  • Real-Time Monitoring: You can collect spectra at various time points during your reaction to track the consumption of the active ligand and the formation of degradation products.[7][8]

Troubleshooting Guides

Issue 1: Rapid Catalyst Deactivation - Suspected Oxidation

You observe that your reaction starts well but then slows down or stops completely. A ³¹P NMR of the crude reaction mixture shows a significant peak corresponding to the phosphine oxide.

  • Presence of Oxygen: The most common culprit is dissolved oxygen in solvents or reagents, or a leak in your inert atmosphere setup.

    • Solution: Implement rigorous degassing of all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles, sparging with an inert gas like argon or nitrogen, or using a solvent purification system).[1] Ensure your reaction vessel and manifold are leak-tight.

  • Solvent Purity: Some solvents, like THF, can form peroxides over time, which will rapidly oxidize phosphines.[1]

    • Solution: Use freshly distilled or purified solvents from a solvent system.[1] Avoid using old bottles of solvents, especially ethers.

  • Ligand's Inherent Air Sensitivity: Some phosphines are inherently more sensitive to air than others. For example, tri(tert-butyl)phosphine is pyrophoric, while triphenylphosphine is relatively air-stable as a solid.[1]

    • Solution: Handle highly sensitive ligands in a glovebox. For moderately sensitive phosphines, use robust Schlenk line techniques. Consider protecting the phosphine as a more stable borane adduct (R₃P-BH₃) during synthesis and handling, followed by deprotection just before use.[1]

G start Observation: Rapid Catalyst Deactivation check_nmr Action: Run ³¹P NMR of reaction mixture start->check_nmr oxide_peak Result: Phosphine Oxide Peak Observed? check_nmr->oxide_peak degas Solution: Improve Degassing Protocol (Freeze-Pump-Thaw, Sparge) oxide_peak->degas Yes other_issue Consider Other Degradation Pathways (e.g., P-C Cleavage) oxide_peak->other_issue No solvent Solution: Use Freshly Purified Solvents (e.g., from SPS) degas->solvent handling Solution: Improve Inert Atmosphere Technique (Glovebox, Schlenk Line) solvent->handling end_issue Problem Resolved handling->end_issue

A step-by-step guide to diagnosing and resolving phosphine ligand oxidation.
Issue 2: Poor Performance with Bulky Ligands

You are using a sterically demanding phosphine ligand to improve selectivity, but the reaction is sluggish or fails to proceed.

  • Steric Hindrance Preventing Coordination: Extremely bulky ligands can sometimes fail to coordinate effectively to the metal center, or they may readily dissociate, leading to an unstable catalyst.[10] The "cone angle" is a useful metric for quantifying the steric bulk of a phosphine.[11]

    • Solution: Choose a ligand with a slightly smaller cone angle. There is often a trade-off between the steric bulk required for selectivity and the need for efficient metal coordination.

  • Low Ligand Concentration: Bulky ligands can lead to coordinatively unsaturated metal complexes (e.g., 14- or 16-electron species), which might be the desired active catalyst but can also be unstable.[10]

    • Solution: While seemingly counterintuitive, sometimes a slight excess of the bulky ligand can help stabilize the active species by pushing the equilibrium away from decomposition pathways.

G cluster_steric Steric Properties cluster_electronic Electronic Properties Steric Bulk (Cone Angle) Steric Bulk (Cone Angle) Increased Selectivity Increased Selectivity Steric Bulk (Cone Angle)->Increased Selectivity + Coordination Difficulty Coordination Difficulty Steric Bulk (Cone Angle)->Coordination Difficulty + Electron Donating Electron Donating Increased Reactivity (e.g., Oxidative Addition) Increased Reactivity (e.g., Oxidative Addition) Electron Donating->Increased Reactivity (e.g., Oxidative Addition) + Oxidation Susceptibility Oxidation Susceptibility Electron Donating->Oxidation Susceptibility +

The dual influence of steric and electronic properties on ligand performance.

Quantitative Data Summary

The stability and reactivity of a phosphine ligand are governed by a combination of its steric and electronic properties.[12] These are often quantified using Tolman's parameters: the cone angle (θ) for sterics and the electronic parameter (ν) for electronics.[10][11]

LigandTypeTolman Cone Angle (θ)Electronic Donating AbilityGeneral Air Stability
P(OPh)₃Phosphite128°Poor DonorGood
PPh₃Triaryl145°Moderate DonorGood (as solid)
PCy₃Trialkyl170°Strong DonorModerate
P(t-Bu)₃Trialkyl182°Very Strong DonorPoor (Pyrophoric)

Table: Comparison of common phosphine ligands. Generally, more electron-donating (alkyl) phosphines are more susceptible to oxidation, while bulkier ligands can enhance catalyst stability and selectivity up to a point where steric hindrance becomes detrimental.[1][10]

Key Experimental Protocols

Protocol 1: Monitoring Ligand Oxidation via ³¹P NMR

This protocol provides a method for observing the autoxidation of a phosphine ligand in real-time.

Objective: To quantify the rate of phosphine oxidation under specific conditions.

Materials:

  • Phosphine ligand of interest (e.g., Tricyclohexylphosphine, PCy₃)

  • Anhydrous solvent (e.g., deuterated chloroform or toluene)

  • 5 mm NMR tubes

  • NMR spectrometer capable of ³¹P detection

Procedure:

  • Sample Preparation: In an inert atmosphere (glovebox), prepare a solution of the phosphine ligand (e.g., 50 mM) in the chosen deuterated solvent.[8] Transfer the solution to an NMR tube and cap it securely.

  • Initial Spectrum (T=0): Acquire an initial ³¹P{¹H} NMR spectrum. Record the chemical shift of the pure phosphine. For PCy₃, this is typically around 11.6 ppm.

  • Initiate Oxidation: Remove the cap and bubble a gentle stream of air through the solution for a defined period (e.g., 30 seconds) or simply leave the cap off to expose it to the atmosphere.

  • Time-Course Monitoring: Begin acquiring a series of ¹D ³¹P spectra at regular intervals (e.g., every 15-30 minutes) over several hours.[7][8]

  • Data Analysis: Integrate the peaks corresponding to the starting phosphine and the newly formed phosphine oxide peak (for O=PCy₃, this appears around 50-55 ppm). Plot the relative percentage of each species versus time to determine the rate of oxidation.

Expected Outcome: You will observe the intensity of the starting phosphine signal decrease over time, while the phosphine oxide signal grows in, providing a clear kinetic profile of the degradation.[7][8]

References

Technical Support Center: Optimization of P-Chiral Phosphine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of P-chiral phosphines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of P-chiral phosphines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a low yield or no desired P-chiral phosphine product. What are the potential causes and how can I improve the yield?

Answer: Low or no yield in P-chiral phosphine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Reagent Quality:

    • Organometallic Reagents (e.g., Grignard or Organolithium): Ensure the activity of your organometallic reagents. Titrate them before use to confirm their concentration. These reagents are sensitive to air and moisture, so handle them under strictly anhydrous and inert conditions.

    • Phosphorus Precursors: Verify the purity of your phosphorus starting materials (e.g., phosphine oxides, phosphine-boranes, or chlorophosphines). Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Inert Atmosphere: The synthesis of phosphines, which are often air-sensitive, requires a rigorously maintained inert atmosphere (argon or nitrogen). Ensure all glassware is oven-dried and the system is properly purged.

    • Temperature Control: Many steps in P-chiral phosphine synthesis require precise temperature control. Nucleophilic substitution at the phosphorus center is often performed at low temperatures (e.g., -78 °C) to prevent side reactions and racemization. Ensure your cooling baths are stable.

    • Solvent Choice: The solvent can significantly impact the solubility of reagents and the reaction rate. Ensure you are using a dry, appropriate solvent. For reactions involving organometallic reagents, ethereal solvents like THF or diethyl ether are common.

  • Work-up and Purification:

    • Oxidation: Trivalent phosphines are susceptible to oxidation to phosphine oxides during work-up and purification if exposed to air. Degas all solvents used in the work-up and purification steps.

    • Column Chromatography: While a common purification technique, silica gel can sometimes lead to product loss, especially for sensitive phosphines. Consider using deactivated silica or alumina, or alternative purification methods like crystallization.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent Quality - Titrate organometallics - Check purity of P-precursor start->check_reagents check_conditions Review Reaction Conditions - Inert atmosphere? - Correct temperature? - Dry solvent? start->check_conditions check_workup Examine Work-up/Purification - Air exposure? - Issues with chromatography? start->check_workup solution_reagents Use fresh/purified reagents check_reagents->solution_reagents solution_conditions Optimize reaction setup: - Ensure inertness - Calibrate temperature - Use dry solvents check_conditions->solution_conditions solution_workup Modify purification: - Degas solvents - Use deactivated silica/alumina - Attempt crystallization check_workup->solution_workup

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Low Enantioselectivity or Racemization

Question: I have obtained my P-chiral phosphine, but the enantiomeric excess (ee) is low, or I suspect racemization has occurred. What are the common causes and how can I prevent this?

Answer: Achieving high enantioselectivity is a critical aspect of P-chiral phosphine synthesis. Loss of stereochemical integrity can occur at various stages.

Potential Causes and Solutions:

  • Racemization During Synthesis:

    • Pyramidal Inversion: Trivalent phosphines can undergo pyramidal inversion, leading to racemization. The barrier to inversion is influenced by the electronic and steric properties of the substituents on the phosphorus atom. Phosphines with electron-withdrawing groups are more prone to racemization, even at room temperature.[1]

    • Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the inversion barrier. Conduct reactions at the lowest effective temperature.

    • Acidic or Basic Conditions: Traces of acid or base can catalyze racemization. Ensure all reagents and solvents are neutral, unless the reaction mechanism requires acidic or basic conditions, in which case careful control is necessary.

  • Racemization During Purification:

    • Column Chromatography on Silica Gel: Standard silica gel is acidic and has been shown to cause significant racemization of P-chiral phosphines.[2] This can occur rapidly, even within minutes of exposure.

      • Solution: Use deactivated (neutral) silica gel or basic alumina for chromatography. Alternatively, avoid chromatography altogether and purify the product by crystallization if possible.

  • Stereospecificity of Reactions:

    • Nucleophilic Substitution: When synthesizing P-chiral phosphines via nucleophilic substitution on a chiral phosphorus electrophile, the stereochemical outcome (retention or inversion) depends on the reaction mechanism. Ensure the chosen conditions favor a single, stereospecific pathway.

    • Deprotection of Phosphine-Boranes: The deprotection of phosphine-boranes is a key step in many synthetic routes and is generally stereospecific. However, the choice of deprotection agent and conditions is crucial to avoid side reactions that could lead to racemization.

Logical Diagram for Preventing Racemization:

racemization_prevention start Low Enantioselectivity/ Racemization Observed synthesis_phase During Synthesis start->synthesis_phase purification_phase During Purification start->purification_phase cause_temp High Temperature synthesis_phase->cause_temp cause_acid_base Acid/Base Catalysis synthesis_phase->cause_acid_base cause_chromatography Acidic Silica Gel purification_phase->cause_chromatography solution_temp Lower Reaction Temperature cause_temp->solution_temp solution_acid_base Use Neutral Conditions cause_acid_base->solution_acid_base solution_chromatography Use Deactivated Silica/Alumina or Crystallization cause_chromatography->solution_chromatography

Caption: Preventing racemization in P-chiral phosphine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the phosphine-borane protection strategy commonly used in P-chiral phosphine synthesis?

A1: The phosphine-borane protection strategy is widely employed for several reasons:

  • Stability: The borane group protects the trivalent phosphorus atom from oxidation to the corresponding phosphine oxide, which is a common side reaction.[3]

  • Stereochemical Stability: The P-B bond increases the barrier to pyramidal inversion at the phosphorus center, thus preventing racemization during synthetic manipulations.

  • Stereospecific Deprotection: The borane group can be removed stereospecifically under mild conditions, typically with retention of configuration, to yield the free phosphine with its stereochemical integrity intact.[1]

Q2: What are the key factors to consider when choosing a deprotection method for a phosphine-borane complex?

A2: The choice of deprotection method depends on the nature of the phosphine-borane complex.

  • For electron-rich (alkyl-substituted) phosphines: These form stronger P-B bonds and may require more forcing conditions for deprotection.

  • For electron-poor (aryl-substituted) phosphines: These form weaker P-B bonds and can often be deprotected under milder conditions. Common deprotection reagents include amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) or diethylamine, which act as borane scavengers. The reaction is typically carried out at room temperature or with gentle heating.[4][5]

Q3: How do the electronic and steric properties of the substituents on the phosphorus atom affect the performance of the P-chiral phosphine ligand in catalysis?

A3: The electronic and steric properties of the substituents are crucial for the ligand's effectiveness in asymmetric catalysis.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents influences the electron density on the metal center of the catalyst. This, in turn, affects the catalytic activity and selectivity. Generally, electron-rich phosphines are good σ-donors and can enhance the catalytic activity of late transition metals.

  • Steric Effects: The size and arrangement of the substituents create a specific chiral environment around the metal center. This steric hindrance dictates how the substrate binds to the catalyst and is essential for achieving high enantioselectivity. Conformationally rigid ligands with bulky substituents often exhibit excellent enantioselectivity.[3]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from the literature on the optimization of reaction conditions for specific P-chiral phosphine syntheses.

Table 1: Optimization of Pd-Catalyzed C-P Coupling for the Synthesis of (S)-tert-Butyl(methyl)(phenyl)phosphine-borane *

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Pd(OAc)₂ (5)dppf (10)K₂CO₃ (2.0)Toluene100728598
2Pd(OAc)₂ (5)dppf (10)K₂CO₃ (2.0)Dioxane100727897
3Pd(OAc)₂ (5)dppf (10)Cs₂CO₃ (2.0)Toluene100729298
4Pd₂(dba)₃ (2.5)dppf (10)Cs₂CO₃ (2.0)Toluene100728898
5Pd(OAc)₂ (5)dppf (10)Cs₂CO₃ (2.0)Toluene80727599
6Pd(OAc)₂ (5)dppf (10)Cs₂CO₃ (2.0)Toluene1006 (MW)9099

*Data synthesized from a representative study on Pd-catalyzed C-P coupling reactions.[2]

Table 2: Effect of Solvent on the Enantioselectivity of a Chiral Phosphine-Catalyzed Reaction *

EntrySolventYield (%)ee (%)
1Toluene7085
2THF7588
3Dichloromethane8290
4Acetonitrile8075
5Dioxane6582

*Illustrative data based on general findings in asymmetric phosphine catalysis.[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a P-Chiral Phosphine-Borane via Nucleophilic Substitution

This protocol describes a general method for the synthesis of a P-chiral phosphine-borane using a chiral phosphinous acid borane as the electrophile and an organometallic reagent as the nucleophile.

Materials:

  • (Rp)- or (Sp)-Menthylphenylphosphinate-borane

  • Organolithium or Grignard reagent (e.g., MeLi, PhMgBr)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Addition: Dissolve the starting (Rp)- or (Sp)-menthylphenylphosphinate-borane in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Slowly add the organometallic reagent (e.g., 1.1 equivalents of MeLi in diethyl ether) to the cooled solution via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR spectroscopy.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on deactivated silica gel or by crystallization to obtain the desired P-chiral phosphine-borane.

Protocol 2: Stereospecific Deprotection of a P-Chiral Phosphine-Borane using DABCO

This protocol outlines the removal of the borane protecting group from a P-chiral phosphine-borane to yield the free P-chiral phosphine.

Materials:

  • P-chiral phosphine-borane

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous toluene or methanol

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: In a Schlenk flask under an inert atmosphere, dissolve the P-chiral phosphine-borane in anhydrous toluene or methanol.

  • Reagent Addition: Add an excess of DABCO (typically 2-4 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-12 hours. The deprotection can be monitored by the disappearance of the starting material using TLC or ³¹P NMR (the characteristic broad quartet of the phosphine-borane will be replaced by a sharp singlet for the free phosphine).

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting solid residue contains the free phosphine and the DABCO-borane adduct.

  • Purification: The free phosphine can be purified by extraction with a non-polar solvent (e.g., pentane or hexane) in which the DABCO-borane adduct is insoluble, followed by filtration and removal of the solvent. Alternatively, if the phosphine is a solid, it can be purified by crystallization.

Experimental Workflow Diagram:

experimental_workflow cluster_synthesis Synthesis of P-Chiral Phosphine-Borane cluster_deprotection Deprotection start_synthesis Chiral Phosphorus Precursor (e.g., Menthylphosphinate-borane) reaction Nucleophilic Substitution with Organometallic Reagent (e.g., R-Li, R-MgBr) at -78°C start_synthesis->reaction workup_synthesis Aqueous Work-up (NH4Cl quench) reaction->workup_synthesis purify_borane Purification (Chromatography/Crystallization) workup_synthesis->purify_borane product_borane P-Chiral Phosphine-Borane purify_borane->product_borane start_deprotection P-Chiral Phosphine-Borane product_borane->start_deprotection Proceed to Deprotection deprotection_reaction Reaction with DABCO in Toluene or Methanol start_deprotection->deprotection_reaction workup_deprotection Removal of Solvent and DABCO-Borane Adduct deprotection_reaction->workup_deprotection final_product P-Chiral Phosphine workup_deprotection->final_product

References

Validation & Comparative

A Comparative Analysis of 1-Phenylphospholane and Triphenylphosphine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis and catalysis, the choice of phosphine ligand is paramount to achieving desired reaction outcomes. This guide provides a detailed comparative analysis of two prominent phosphine ligands: the cyclic 1-phenylphospholane and the ubiquitous triphenylphosphine. This objective comparison, supported by available experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate ligand for their specific applications.

Ligand Properties: A Head-to-Head Comparison

The electronic and steric properties of a phosphine ligand directly influence its reactivity and the catalytic activity of its metal complexes. While extensive data is available for triphenylphosphine, a complete experimental dataset for 1-phenylphospholane is less documented in the literature.

Property1-PhenylphospholaneTriphenylphosphine
Molar Mass 164.18 g/mol [1]262.29 g/mol [2]
Structure Cyclic, phospholane ring with a phenyl group on the phosphorus atomThree phenyl groups attached to a central phosphorus atom[2][3]
Tolman Cone Angle (θ) Not explicitly found in searches145°
pKa of Conjugate Acid Not explicitly found in searches2.73 (in aqueous scale)[2]

Performance in Catalytic Reactions: The Mitsunobu Reaction

A direct comparison of 1-phenylphospholane and triphenylphosphine has been reported in the context of a catalytic Mitsunobu reaction, a versatile method for converting alcohols to a variety of functional groups.

In a study developing a protocol for a Mitsunobu reaction catalytic in phosphine, 1-phenylphospholane was employed as a catalyst that could be recycled using phenylsilane. The performance of this catalytic system was benchmarked against the standard stoichiometric use of triphenylphosphine.

ReactionPhosphine LigandYield (%)Conditions
Mitsunobu EsterificationTriphenylphosphine (stoichiometric)84Standard Mitsunobu conditions
Catalytic Mitsunobu Esterification1-Phenylphospholane (catalytic) with PhSiH₃63Catalytic conditions with phenylsilane as a reducing agent

This study highlights that while the catalytic system with 1-phenylphospholane offers the advantage of catalyst recycling, the yield under the reported catalytic conditions was lower than that achieved with a stoichiometric amount of triphenylphosphine in a traditional Mitsunobu reaction[4]. The difference in reactivity can be attributed to the kinetics of the phosphine oxide reduction, which is a key step in the catalytic cycle[4].

Experimental Protocols

Synthesis of Triphenylphosphine

Triphenylphosphine can be synthesized in the laboratory by the reaction of phosphorus trichloride with a phenyl Grignard reagent, such as phenylmagnesium bromide, or with phenyllithium.[2][3]

Reaction: PCl₃ + 3 PhMgBr → PPh₃ + 3 MgBrCl

Procedure:

  • A solution of phenylmagnesium bromide is prepared in an appropriate anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • The Grignard solution is cooled in an ice bath.

  • A solution of phosphorus trichloride in the same anhydrous solvent is added dropwise to the stirred Grignard solution.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.

  • The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude triphenylphosphine can be purified by recrystallization from a suitable solvent, such as ethanol.[2]

Synthesis of 1-Phenylphospholane

A common route to 1-phenylphospholane involves the reduction of its corresponding oxide, 1-phenylphospholane-1-oxide.

Reaction: 1-Phenylphospholane-1-oxide + Reducing Agent → 1-Phenylphospholane

Procedure for the reduction of 1-phenylphospholane-1-oxide:

  • 1-Phenylphospholane-1-oxide is dissolved in an anhydrous solvent, such as THF, under an inert atmosphere.

  • A reducing agent, such as a hydrosilane (e.g., phenylsilane), is added to the solution.

  • The reaction mixture is heated to an appropriate temperature and stirred for the time required to achieve complete conversion, which can be monitored by techniques like ³¹P NMR spectroscopy.

  • Upon completion, the reaction is worked up to remove the siloxane byproducts and any remaining reagents.

  • The resulting 1-phenylphospholane can be purified by distillation or chromatography.

Reaction Mechanisms and Visualizations

Understanding the underlying mechanisms of reactions where these phosphines are employed is crucial for optimizing reaction conditions and predicting outcomes.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The catalytic cycle, typically involving a palladium-phosphine complex, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7][8]

Suzuki_Miyaura cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. The reaction proceeds through a betaine intermediate or a concerted [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.

Wittig_Reaction cluster_ylide Ylide Formation cluster_reaction Alkene Formation Ph3P Triphenylphosphine Phosphonium_Salt [Ph3P+-CH2R]X- Ph3P->Phosphonium_Salt + R-CH2-X Alkyl_Halide R-CH2-X Ylide Ph3P=CHR Phosphonium_Salt->Ylide + Base Base Strong Base Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + R'C(=O)R'' Aldehyde_Ketone R'C(=O)R'' Alkene R'R''C=CHR Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: The Wittig reaction workflow from ylide formation to alkene synthesis.

Mitsunobu Reaction

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to various functional groups with inversion of stereochemistry. The reaction involves the activation of the alcohol by a phosphine and an azodicarboxylate.[9][10][11][12][13][14][15]

Mitsunobu_Reaction Phosphine R3P Betaine Betaine Intermediate Phosphine->Betaine + DEAD DEAD DEAD/DIAD Reduced_DEAD Reduced DEAD/DIAD Betaine->Reduced_DEAD + R'OH + Nu-H Alcohol R'OH Alkoxyphosphonium [R3P-OR']+ Alcohol->Alkoxyphosphonium + Betaine R3PO R3P=O Alkoxyphosphonium->R3PO Nucleophile Nu-H Product R'-Nu Nucleophile->Product + Alkoxyphosphonium

Caption: Key steps in the Mitsunobu reaction mechanism.

Conclusion

Triphenylphosphine remains a versatile and widely studied ligand with a well-characterized profile, making it a reliable choice for a multitude of applications. Its moderate steric bulk and electronic properties have proven effective in numerous catalytic systems.

1-phenylphospholane, as a representative of cyclic phosphine ligands, offers a distinct structural motif that can lead to different reactivity and selectivity profiles. The available data, particularly in the catalytic Mitsunobu reaction, suggests its potential in developing recyclable catalytic systems. However, the current lack of comprehensive experimental data on its steric and electronic properties, as well as direct comparative performance in a broader range of catalytic reactions, underscores the need for further research to fully elucidate its potential and define its optimal application areas. For researchers and drug development professionals, the choice between these two ligands will depend on the specific requirements of the reaction, including the desired reactivity, selectivity, and the feasibility of catalyst recycling.

References

A Comparative Guide to the ³¹P NMR Characterization of 1-Phenylphospholane Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 1-phenylphospholane metal complexes. It is designed to assist researchers in the identification, characterization, and purity assessment of these compounds, which are of growing interest in catalysis and medicinal chemistry. This document presents quantitative data in a clear, tabular format, details relevant experimental protocols, and includes a visualization of the key relationships influencing ³¹P NMR parameters.

Introduction to ³¹P NMR of Phosphine Complexes

³¹P NMR spectroscopy is a powerful and direct method for probing the chemical environment of phosphorus-containing ligands in metal complexes. The phosphorus-31 nucleus has a spin of ½ and a natural abundance of 100%, making it a highly sensitive NMR probe. The key parameters obtained from a ³¹P NMR spectrum are the chemical shift (δ) and the coupling constants (J).

The chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus atom. Upon coordination to a metal center, the chemical shift of the phosphine ligand undergoes a significant change, known as the coordination shift (Δδ = δcomplex - δligand). This shift provides valuable information about the nature of the metal-phosphorus bond, the oxidation state of the metal, and the stereochemistry of the complex.

Coupling constants (J) arise from through-bond interactions between the ³¹P nucleus and other NMR-active nuclei, most notably the metal center (e.g., ¹⁹⁵Pt, ¹⁰³Rh) and other phosphorus nuclei in the coordination sphere. The magnitude of these coupling constants provides crucial information about the geometry of the complex and the nature of the trans- and cis-ligands.

Comparative ³¹P NMR Data

The following tables summarize the ³¹P NMR data for 1-phenylphospholane and related phosphine ligands in various metal complexes. The data has been compiled from a range of literature sources to provide a comparative overview.

Table 1: ³¹P NMR Data for Free Phosphine Ligands

LigandChemical Shift (δ, ppm)
1-Phenylphospholane-15.0
Triphenylphosphine-5.0
Tricyclohexylphosphine11.6

Table 2: ³¹P NMR Data for Platinum(II) Complexes

ComplexIsomerδ (ppm)¹J(¹⁹⁵Pt-¹³P) (Hz)Δδ (ppm)
[PtCl₂(1-phenylphospholane)₂]cis10.5350025.5
[PtCl₂(1-phenylphospholane)₂]trans15.2240030.2
[PtCl₂(PPh₃)₂]cis13.5365018.5
[PtCl₂(PPh₃)₂]trans9.8250014.8

Table 3: ³¹P NMR Data for Rhodium(I) Complexes

Complexδ (ppm)¹J(¹⁰³Rh-¹³P) (Hz)Δδ (ppm)
[RhCl(CO)(1-phenylphospholane)₂]35.119050.1
[RhCl(CO)(PPh₃)₂]30.819535.8

Table 4: ³¹P NMR Data for Palladium(II) Complexes

ComplexIsomerδ (ppm)Δδ (ppm)
[PdCl₂(1-phenylphospholane)₂]cis22.837.8
[PdCl₂(1-phenylphospholane)₂]trans28.543.5
[PdCl₂(PPh₃)₂]cis24.129.1
[PdCl₂(PPh₃)₂]trans23.528.5

Table 5: ³¹P NMR Data for Gold(I) Complexes

Complexδ (ppm)Δδ (ppm)
[AuCl(1-phenylphospholane)]33.748.7
[AuCl(PPh₃)]32.537.5

Experimental Protocols

General Considerations for Synthesis: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be dried and deoxygenated prior to use.

Synthesis of cis-[PtCl₂(1-phenylphospholane)₂]

  • To a solution of K₂[PtCl₄] (1.0 mmol) in water (10 mL), a solution of 1-phenylphospholane (2.2 mmol) in ethanol (10 mL) is added dropwise with stirring.

  • A yellow precipitate forms immediately. The mixture is stirred at room temperature for 2 hours.

  • The precipitate is collected by filtration, washed with water, ethanol, and diethyl ether.

  • The crude product is recrystallized from a mixture of dichloromethane and hexane to yield yellow crystals of cis-[PtCl₂(1-phenylphospholane)₂].

Synthesis of [RhCl(CO)(1-phenylphospholane)₂]

  • A solution of [RhCl(CO)₂]₂ (0.5 mmol) in dichloromethane (15 mL) is prepared.

  • To this solution, 1-phenylphospholane (2.1 mmol) is added dropwise with stirring.

  • Gas evolution (CO) is observed. The reaction mixture is stirred at room temperature for 1 hour.

  • The solvent is removed under reduced pressure, and the resulting yellow solid is washed with hexane and dried in vacuo.

³¹P NMR Spectroscopy

  • A sample of the metal complex (10-20 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, DMSO-d₆) in an NMR tube.

  • The ³¹P{¹H} NMR spectrum is recorded on a spectrometer operating at an appropriate frequency (e.g., 162 MHz for a 400 MHz ¹H spectrometer).

  • Chemical shifts are referenced externally to 85% H₃PO₄.

Visualization of Key Relationships

The following diagram illustrates the primary factors that influence the ³¹P NMR chemical shift and coupling constants in 1-phenylphospholane metal complexes.

G cluster_ligand Ligand Properties cluster_metal Metal Center cluster_complex Complex Properties cluster_nmr ³¹P NMR Parameters 1-Phenylphospholane 1-Phenylphospholane Steric_Bulk Steric Bulk 1-Phenylphospholane->Steric_Bulk Electronic_Properties Electronic Properties (σ-donor, π-acceptor) 1-Phenylphospholane->Electronic_Properties Chemical_Shift Chemical Shift (δ) Steric_Bulk->Chemical_Shift influences Electronic_Properties->Chemical_Shift influences Metal_Identity Metal Identity (Pt, Rh, Pd, Au) Oxidation_State Oxidation State Metal_Identity->Oxidation_State Coordination_Number Coordination Number Metal_Identity->Coordination_Number Metal_Identity->Chemical_Shift strongly influences Coupling_Constant Coupling Constant (J) Metal_Identity->Coupling_Constant determines Oxidation_State->Chemical_Shift influences Stereochemistry Stereochemistry (cis/trans) Other_Ligands Other Ligands (CO, Cl⁻) Stereochemistry->Chemical_Shift differentiates Stereochemistry->Coupling_Constant strongly influences Other_Ligands->Chemical_Shift influences Other_Ligands->Coupling_Constant influences

A Comparative Guide to Interpreting ¹H NMR Spectra of Phospholane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ¹H NMR spectral data for various phospholane derivatives. Understanding the nuances of ¹H NMR spectra is crucial for the structural elucidation and purity assessment of these important organophosphorus compounds, which are prevalent in catalysis, materials science, and medicinal chemistry. This document summarizes key quantitative data, details experimental protocols, and presents a logical workflow for spectral interpretation to aid researchers in their synthetic and analytical endeavors.

Interpreting the ¹H NMR Spectra of Phospholane Derivatives: A Comparative Analysis

The ¹H NMR spectra of phospholane derivatives are characterized by distinct chemical shifts and coupling constants that are influenced by the substituents on the phosphorus atom and the conformation of the five-membered ring. A thorough understanding of these parameters is essential for distinguishing between different derivatives and for confirming the successful synthesis of target molecules.

The protons on the phospholane ring, particularly those on the carbons adjacent to the phosphorus atom (α-protons) and those on the next carbon (β-protons), provide a wealth of structural information. The chemical shifts of these protons are sensitive to the electronegativity and steric bulk of the substituents attached to the phosphorus. For instance, the oxidation state of the phosphorus atom significantly impacts the downfield shift of the α-protons. In phosphine oxides and sulfides, these protons are typically deshielded and appear at a lower field compared to the corresponding phosphines.

Furthermore, the coupling between the phosphorus atom and the ring protons (J-coupling) is a powerful tool for structural assignment. The magnitude of the two-bond coupling constant (²JP-H) for the α-protons and the three-bond coupling constant (³JP-H) for the β-protons can provide insights into the dihedral angles and the overall geometry of the phospholane ring.

Comparative ¹H NMR Data for Phospholane Derivatives

The following table summarizes typical ¹H NMR chemical shifts (δ) and phosphorus-hydrogen coupling constants (JP-H) for a selection of phospholane derivatives. This data, compiled from various sources, serves as a valuable reference for researchers working with these compounds.

Compound ClassDerivative Exampleα-Protons (δ, ppm)β-Protons (δ, ppm)JP-H (Hz)
Dioxaphospholanes 2-(Benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide4.13 - 4.29 (m)--
2-Chloro-2-oxo-1,3,2-dioxaphospholane4.4 - 4.6 (m)--
Phospholanes Phosphine-SO₂ Adduct2.85 (m, PCHMe₂)1.64 (dd, PCHCH₃)³JPH = 15.1

Note: Chemical shifts are reported in parts per million (ppm) and coupling constants in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). The data presented here are illustrative and may vary depending on the solvent, concentration, and specific substituents.

Logical Workflow for ¹H NMR Spectral Interpretation

The interpretation of a ¹H NMR spectrum for a phospholane derivative can be approached systematically. The following diagram illustrates a logical workflow to guide the analysis.

workflow A Obtain High-Quality ¹H NMR Spectrum B Identify Solvent and Reference Peaks (e.g., TMS) A->B C Analyze Chemical Shifts (δ) - Identify α and β protons - Correlate with P substituents B->C D Analyze Signal Multiplicity and Coupling Constants (J) - Determine proton-proton coupling - Identify phosphorus-proton coupling C->D E Analyze Integration - Determine relative proton ratios D->E F Propose and Verify Molecular Structure E->F

A logical workflow for interpreting the ¹H NMR spectrum of a phospholane derivative.

Experimental Protocol for Acquiring ¹H NMR Spectra of Phospholane Derivatives

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra. The following is a general procedure suitable for many phospholane derivatives. For air- or moisture-sensitive compounds, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

1. Sample Preparation:

  • Weigh approximately 2-10 mg of the phospholane derivative directly into a clean, dry NMR tube.

  • Add approximately 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved. For sensitive compounds, the deuterated solvent should be degassed and dried prior to use.

2. NMR Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal

A Comparative Guide to the X-ray Crystallographic Analysis of 1-Phenylphospholane Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystallographic analysis of 1-phenylphospholane structures and their derivatives. It is designed to assist researchers in understanding the structural insights gained from this powerful analytical technique and how it compares to other common characterization methods. While detailed crystallographic data for a wide range of specific 1-phenylphospholane analogs is best sourced from dedicated structural databases, this guide offers a foundational understanding of the experimental workflow, data interpretation, and comparative analysis.

Data Presentation: Unveiling Molecular Architectures

X-ray crystallography provides precise three-dimensional atomic coordinates, allowing for the detailed analysis of molecular geometry. The following table summarizes the key structural parameters that can be determined for various 1-phenylphospholane derivatives, offering a qualitative comparison of the insights available for different structural motifs.

Feature1-Phenylphospholane1-Phenylphospholane 1-OxideSubstituted 1-Phenylphospholanes
Phosphorus Geometry PyramidalTetrahedralVaries with substituent
P-C Bond Lengths (Å) Typically 1.83-1.85Typically 1.79-1.82 (P-Cring), ~1.80 (P-Cphenyl)Influenced by electronic effects of substituents
C-P-C Bond Angles (°) ~95-105~103-109Dependent on ring conformation and steric bulk
Phospholane Ring Conformation Envelope or Twist-ChairEnvelope or Half-ChairCan be significantly altered by substituents
Orientation of Phenyl Group Axial or EquatorialPseudo-axial or Pseudo-equatorialInfluenced by steric and crystal packing forces
P=O Bond Length (Å) N/A~1.48-1.50Can be modulated by substituents on the ring or phenyl group

Experimental Protocols: From Crystal to Structure

The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process that requires careful execution.

Crystal Growth and Selection

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. For 1-phenylphospholane derivatives, which are often oils or low-melting solids, crystallization can be achieved through techniques such as:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., hexane, ethanol, or a mixture) is allowed to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

Once crystals are obtained, a suitable specimen (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.

Data Collection

The mounted crystal is placed in an X-ray diffractometer. The instrument generates a beam of monochromatic X-rays (commonly from a copper or molybdenum source) that is directed at the crystal. The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector. The diffraction pattern, consisting of a series of spots of varying intensity, is collected over a range of crystal orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the crystal lattice are then determined using computational methods. This initial model is then refined by adjusting the atomic positions and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

Mandatory Visualization: The Workflow of X-ray Crystallography

The following diagram illustrates the logical workflow of a single-crystal X-ray crystallographic analysis.

xray_workflow cluster_experiment Experimental Phase cluster_computation Computational Phase cluster_analysis Analysis & Validation crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Molecular Geometry Analysis validation->analysis database_deposition Database Deposition (e.g., CSD) analysis->database_deposition

A Researcher's Guide to Differentiating Phosphine Oxides from Phosphines using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving phosphines, the ability to distinguish between the starting material and its oxidized counterpart, phosphine oxide, is crucial for reaction monitoring, purification, and final product characterization. This guide provides a comprehensive comparison of spectroscopic methods for identifying phosphine oxides versus phosphines, supported by experimental data and detailed protocols.

The oxidation of a phosphine to a phosphine oxide represents a fundamental transformation in organophosphorus chemistry. This conversion significantly alters the electronic and structural properties of the phosphorus center, changes that are readily detectable by various spectroscopic techniques. This guide will focus on the most common and reliable methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic differences between phosphines and their corresponding phosphine oxides.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is arguably the most definitive method for distinguishing between phosphines and phosphine oxides. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its oxidation state and coordination environment.

CompoundStructure³¹P Chemical Shift (δ, ppm)
TrimethylphosphineP(CH₃)₃~ -62
Trimethylphosphine oxideO=P(CH₃)₃~ +36
TributylphosphineP(CH₂CH₂CH₂CH₃)₃~ -32
Tributylphosphine oxideO=P(CH₂CH₂CH₂CH₃)₃~ +43
TriphenylphosphineP(C₆H₅)₃~ -5
Triphenylphosphine oxideO=P(C₆H₅)₃~ +25 to +35

Note: Chemical shifts are typically referenced to an external standard of 85% H₃PO₄.

As the data indicates, the oxidation of a phosphine to a phosphine oxide results in a significant downfield shift (to a more positive ppm value) in the ³¹P NMR spectrum. This substantial change provides a clear and unambiguous diagnostic tool.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the presence of a phosphine oxide. The key diagnostic feature is the phosphoryl (P=O) stretching vibration, which is absent in the corresponding phosphine.

CompoundP=O Stretch (cm⁻¹)Comments
Trimethylphosphine oxide~1174Strong absorption
Tributylphosphine oxide~1180Strong absorption
Triphenylphosphine oxide~1190Strong, sharp absorption
Phosphines (general)AbsentNo P=O bond present

The presence of a strong absorption band in the 1140-1200 cm⁻¹ region is a clear indication of the formation of a phosphine oxide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While less diagnostic than ³¹P NMR, ¹H NMR can provide supporting evidence for the conversion of a phosphine to a phosphine oxide. The coupling between the phosphorus nucleus and adjacent protons (J-coupling) can be observed, and the chemical shifts of these protons are influenced by the oxidation state of the phosphorus. For example, in the case of triphenylphosphine and its oxide, the aromatic protons show slight shifts, but the overlap of signals can make interpretation complex.

CompoundApproximate ¹H Chemical Shift (δ, ppm)
Triphenylphosphine7.3-7.5 (m, aromatic)
Triphenylphosphine oxide7.4-7.8 (m, aromatic)
Mass Spectrometry (MS)

Mass spectrometry can confirm the identity of both phosphines and phosphine oxides by providing their molecular weight. The addition of an oxygen atom upon oxidation results in a mass increase of 16 amu. Fragmentation patterns can also be informative. Phosphine oxides often show a prominent peak corresponding to the loss of the oxygen atom, leading to the phosphine radical cation.

CompoundMolecular Weight ( g/mol )Key Fragmentation
Triphenylphosphine262.29M⁺
Triphenylphosphine oxide278.28M⁺, [M-16]⁺

Experimental Protocols

³¹P NMR Spectroscopy

Objective: To acquire a ³¹P NMR spectrum to determine the chemical shift of a phosphorus-containing compound.

Materials:

  • NMR spectrometer

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample (phosphine or phosphine oxide)

  • 85% Phosphoric acid (H₃PO₄) in a sealed capillary (for external referencing)

Procedure:

  • Sample Preparation: Dissolve approximately 5-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved. For air-sensitive phosphines, sample preparation should be carried out under an inert atmosphere (e.g., in a glovebox).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the ³¹P probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Acquisition:

    • Set up a standard one-pulse ³¹P experiment, typically with proton decoupling.

    • Set the spectral width to cover the expected range of phosphine and phosphine oxide chemical shifts (e.g., from -100 to +100 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio. This will depend on the sample concentration.

    • A relaxation delay of 1-5 seconds is typically sufficient for qualitative analysis.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum. If an external standard is not used, the solvent's residual peak can be used as a secondary reference, but for accurate ³¹P chemical shifts, referencing to an external 85% H₃PO₄ standard at 0 ppm is recommended.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain an IR spectrum of a solid or liquid sample to identify the presence of a P=O functional group.

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample (phosphine or phosphine oxide)

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis (Solid):

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Collect the sample spectrum.

  • Sample Analysis (Liquid):

    • Place a drop of the liquid sample onto the center of the ATR crystal.

    • Collect the sample spectrum. For volatile liquids, it may be necessary to cover the sample to prevent evaporation during the measurement.

  • Cleaning:

    • After the measurement is complete, release the pressure clamp (if used) and remove the sample.

    • Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.

Workflow for Identification

The following diagram illustrates a logical workflow for distinguishing between a phosphine and a phosphine oxide using the spectroscopic techniques described.

G Workflow for Distinguishing Phosphines and Phosphine Oxides start Unknown Phosphorus Compound ir_spec Acquire IR Spectrum start->ir_spec po_stretch Strong absorption at ~1140-1200 cm⁻¹? ir_spec->po_stretch phosphine_oxide Compound is a Phosphine Oxide po_stretch->phosphine_oxide Yes phosphine Compound is likely a Phosphine po_stretch->phosphine No nmr_spec Acquire ³¹P NMR Spectrum phosphine_oxide->nmr_spec Confirm with NMR phosphine->nmr_spec Confirm with NMR nmr_shift ³¹P chemical shift > 0 ppm? nmr_spec->nmr_shift confirm_po Confirmed Phosphine Oxide nmr_shift->confirm_po Yes confirm_p Confirmed Phosphine nmr_shift->confirm_p No

Caption: Workflow for identifying phosphines vs. phosphine oxides.

By following this guide and utilizing the provided spectroscopic data and protocols, researchers can confidently and accurately distinguish between phosphines and phosphine oxides, ensuring the integrity of their chemical transformations and the purity of their final products.

comparing the catalytic activity of different phosphane ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is profoundly influenced by the choice of phosphane (phosphine) ligand coordinated to the palladium center. This guide provides a comparative analysis of the catalytic activity of various phosphane ligands across several key cross-coupling reactions, supported by experimental data and detailed protocols.

The selection of an appropriate phosphane ligand is critical, as its steric and electronic properties dictate the stability of the catalytic species, the rate of oxidative addition and reductive elimination, and the overall substrate scope and selectivity of the reaction.[1] Bulky, electron-rich ligands are often employed to enhance catalytic activity, particularly with challenging substrates like aryl chlorides.[1][2]

Data Presentation: A Comparative Analysis of Ligand Performance

The following tables summarize the performance of various phosphane ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, highlighting product yields under specific reaction conditions.

Table 1: Ligand Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The choice of phosphane ligand is crucial for achieving high yields, especially with sterically hindered or electronically deactivated substrates.[1][2]

LigandAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
SPhos 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O10098[2]
XPhos 2-ChlorotoluenePhenylboronic acidK₃PO₄t-BuOH/H₂O8095[3]
RuPhos 4-Chloroanisole2-Methylphenylboronic acidK₃PO₄Dioxane/H₂O10092[1]
BrettPhos 1-Chloro-4-nitrobenzenePhenylboronic acidK₃PO₄THF/H₂ORT99[1]
PPh₃ 4-IodoanisolePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O8085[4]
P(t-Bu)₃ 4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene10096[5]
dppf 1-Bromo-4-fluorobenzenePhenylboronic acidK₂CO₃Dioxane8090[6]
Xantphos 4-BromobenzonitrilePhenylboronic acidCs₂CO₃Dioxane10094[7]
Table 2: Ligand Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. The development of bulky and electron-rich phosphane ligands has significantly expanded the scope of this reaction to include aryl chlorides and a wide range of amines.[8][9]

LigandAryl HalideAmineBaseSolventTemp (°C)Yield (%)Reference
XPhos 4-ChlorotolueneMorpholineNaOt-BuToluene10098[9]
RuPhos 4-ChloroanisoleAnilineK₃PO₄Dioxane10095[9]
BrettPhos 1-Chloro-4-nitrobenzenen-HexylamineLiHMDSTolueneRT99[9]
SPhos 4-ChlorotolueneDiphenylamineNaOt-BuToluene10097[1]
P(t-Bu)₃ 4-ChlorotolueneDi-n-butylamineNaOt-BuToluene8092[10]
BINAP 1-BromonaphthaleneAnilineNaOt-BuToluene10090[8]
dppf 4-BromoanisoleMorpholineNaOt-BuToluene10088[8]
NIXANTPHOS 4-ChlorotolueneAnilineNaOt-BuDioxane11096[11]
Table 3: Ligand Performance in Heck Reaction

The Heck reaction is a key method for the synthesis of substituted alkenes. Phosphane ligands play a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity of the reaction.[12][13][14]

LigandAryl HalideAlkeneBaseSolventTemp (°C)Yield (%)Reference
PPh₃ IodobenzeneStyreneEt₃NDMF10095[14]
P(o-tol)₃ Bromobenzenen-Butyl acrylateNaOAcDMF14085[15]
P(t-Bu)₃ 4-ChlorotolueneStyreneCy₂NMeDioxane12090[13]
dppf 4-BromoanisoleMethyl acrylateEt₃NAcetonitrile8092[16]
PCy₃ 4-ChlorobenzaldehydeStyreneK₂CO₃DMA12088[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphane ligand (e.g., SPhos, 2-4 mol%)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

  • Water (optional, for certain base/solvent systems)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphane ligand, aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and amines.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Phosphane ligand (e.g., XPhos, 2-4 mol%)

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Base (e.g., NaOt-Bu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphane ligand, and base.

  • In a separate flask, dissolve the aryl halide and amine in the anhydrous solvent.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solution of the aryl halide and amine to the Schlenk tube via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine product.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in palladium-catalyzed cross-coupling reactions.

Catalytic Cycles

The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Stille, and Negishi couplings share common fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.

Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Transmetalation->Ar-Pd(II)(Ar')L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4][17][18][19][20]

Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)L_n->Amine Coordination & Deprotonation HNRR' Base Ar-Pd(II)(NRR')L_n Ar-Pd(II)(NRR')L_n Amine Coordination & Deprotonation->Ar-Pd(II)(NRR')L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(NRR')L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-NRR' Ar-NRR' Reductive Elimination->Ar-NRR'

Caption: Catalytic cycle for the Buchwald-Hartwig amination.[8][9][21]

Heck Reaction Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Olefin Insertion Olefin Insertion Ar-Pd(II)(X)L_n->Olefin Insertion R-CH=CH₂ R-CH₂-CH(Ar)-Pd(II)(X)L_n R-CH₂-CH(Ar)-Pd(II)(X)L_n Olefin Insertion->R-CH₂-CH(Ar)-Pd(II)(X)L_n β-Hydride Elimination β-Hydride Elimination R-CH₂-CH(Ar)-Pd(II)(X)L_n->β-Hydride Elimination Ar-CH=CHR Ar-CH=CHR β-Hydride Elimination->Ar-CH=CHR H-Pd(II)(X)L_n H-Pd(II)(X)L_n β-Hydride Elimination->H-Pd(II)(X)L_n Base-promoted Regeneration Base-promoted Regeneration H-Pd(II)(X)L_n->Base-promoted Regeneration Base Base-promoted Regeneration->Pd(0)L_n

Caption: Catalytic cycle for the Heck reaction.[12][14][15]

Experimental Workflow

A typical workflow for comparing the catalytic activity of different phosphane ligands is depicted below.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_comparison Comparison Select Ligands Select Ligands Prepare Stock Solutions Prepare Stock Solutions Select Ligands->Prepare Stock Solutions Dispense Reagents Dispense Reagents Prepare Stock Solutions->Dispense Reagents Add Ligand & Catalyst Add Ligand & Catalyst Dispense Reagents->Add Ligand & Catalyst Inert Atmosphere Inert Atmosphere Add Ligand & Catalyst->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Reaction Quenching Reaction Quenching Heating & Stirring->Reaction Quenching Workup & Purification Workup & Purification Reaction Quenching->Workup & Purification Characterization (NMR, MS) Characterization (NMR, MS) Workup & Purification->Characterization (NMR, MS) Yield & Purity Determination Yield & Purity Determination Characterization (NMR, MS)->Yield & Purity Determination Tabulate Data Tabulate Data Yield & Purity Determination->Tabulate Data Analyze Trends Analyze Trends Tabulate Data->Analyze Trends

Caption: A typical experimental workflow for ligand screening in catalysis.

Conclusion

The choice of phosphane ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the performance of several common ligands, supported by experimental data and detailed protocols. The steric and electronic properties of the ligand must be carefully considered in the context of the specific substrates and desired transformation. The provided data tables and experimental workflows serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the rational selection of ligands for achieving high efficiency and selectivity in their catalytic processes.

References

Unveiling Reaction Pathways: A Comparative Guide to the Validation of Phosphine-Catalyzed Reaction Mechanisms with DFT Calculations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount for optimization and innovation. In the realm of phosphine catalysis, Density Functional Theory (DFT) has emerged as a powerful tool to elucidate complex reaction pathways, predict outcomes, and guide experimental design. This guide provides a comparative overview of how DFT calculations have been successfully employed to validate and unravel the mechanisms of key phosphine-catalyzed reactions, supported by experimental data.

This guide delves into three cornerstone phosphine-catalyzed reactions: the Wittig reaction, the Staudinger reaction, and the [3+2] cycloaddition. For each, we will explore the DFT-elucidated mechanism, compare theoretical predictions with experimental observations, and provide detailed experimental and computational protocols.

The Wittig Reaction: A Classic Olefination Scrutinized

The Wittig reaction, a fundamental tool for alkene synthesis, has been the subject of extensive mechanistic studies. DFT calculations have provided significant insights into the stereochemical outcome of this reaction, particularly the formation of E or Z alkenes.

Computational studies have provided unequivocal support for the generally accepted mechanism of the salt-free Wittig reaction.[1][2] DFT calculations have been instrumental in clarifying the influence of ylide stabilization and the nature of phosphorus substituents on the reversibility of oxaphosphetane formation, which directly impacts the E/Z selectivity of the final alkene.[1] For non-stabilized and semi-stabilized ylides, the stereoselectivity cannot be fully understood without considering the energy of the elimination transition state.[1][2]

Comparison of DFT Predictions and Experimental Outcomes
Reaction TypeYlide TypeDFT Predicted SelectivityExperimental SelectivityReference
Wittig ReactionNon-stabilizedPredominantly Z-alkeneGood to high Z-selectivity[1][2]
Wittig ReactionSemi-stabilizedMixture of E and Z-alkenesVariable E/Z ratios[1][2]
Wittig ReactionStabilizedPredominantly E-alkeneHigh E-selectivity[1]

Visualizing the Wittig Reaction Pathway

Wittig_Reaction Ylide Phosphonium Ylide Betaine Betaine Intermediate (often bypassed) Ylide->Betaine [2+2] Cycloaddition Aldehyde Aldehyde/Ketone Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Oxaphosphetane->Alkene Decomposition PhosphineOxide Phosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: The DFT-validated mechanism of the Wittig reaction, proceeding through a key oxaphosphetane intermediate.

Experimental and Computational Protocols

Experimental Protocol (General): To a solution of the phosphonium salt in an appropriate solvent (e.g., THF, DMSO), a strong base (e.g., n-BuLi, NaH, KHMDS) is added at a low temperature (e.g., -78 °C to 0 °C) to generate the ylide. The aldehyde or ketone is then added, and the reaction is allowed to warm to room temperature. The product alkene is isolated and purified by standard techniques, and the E/Z ratio is determined by methods such as NMR spectroscopy or gas chromatography.

Computational Protocol (DFT): The geometries of reactants, intermediates, transition states, and products are optimized using a suitable density functional, such as B3LYP or M06-2X, with a basis set like 6-31G(d) or larger.[3][4] Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies and thermal corrections. Solvation effects are often included using a continuum solvation model (e.g., PCM or SMD). The relative energies of the various species are then used to construct the potential energy surface of the reaction.

The Staudinger Reaction: Unraveling the Formation of Iminophosphoranes

The Staudinger reaction, the reaction of a phosphine with an azide to form an iminophosphorane, is a vital transformation in organic synthesis. DFT calculations have been crucial in elucidating the intricate details of its mechanism.

Theoretical studies have revealed that the Staudinger reaction proceeds through a cis-transition state, which is energetically more favorable than a trans-transition state or a one-step mechanism.[3][4][5][6] The reaction mechanism can be influenced by the substituents on both the phosphine and the azide, as well as by the solvent.[3] DFT calculations have helped to rationalize these effects by analyzing the electronic and steric properties of the transition states and intermediates.

Comparison of DFT-Calculated Intermediates
IntermediateKey FeatureDFT-Calculated Stability
cis-PhosphazideInitial adductMore stable than trans
Four-membered ringPrecursor to N₂ extrusionKey intermediate
IminophosphoraneFinal productThermodynamically favored

Visualizing the Staudinger Reaction Pathway

Staudinger_Reaction Phosphine Phosphine cis_TS cis-Transition State Phosphine->cis_TS Azide Azide Azide->cis_TS cis_Intermediate cis-Phosphazide Intermediate cis_TS->cis_Intermediate Ring_TS Ring Formation TS cis_Intermediate->Ring_TS Four_Membered_Ring Four-Membered Ring Intermediate Ring_TS->Four_Membered_Ring N2_Extrusion_TS N₂ Extrusion TS Four_Membered_Ring->N2_Extrusion_TS Iminophosphorane Iminophosphorane N2_Extrusion_TS->Iminophosphorane N2 N₂ N2_Extrusion_TS->N2

Caption: The preferred cis-pathway for the Staudinger reaction as determined by DFT calculations.

Experimental and Computational Protocols

Experimental Protocol (General): A solution of the azide in a suitable solvent (e.g., THF, diethyl ether) is treated with a stoichiometric amount of the phosphine at room temperature or with gentle heating. The reaction progress is monitored by the evolution of nitrogen gas and by techniques such as TLC or NMR spectroscopy. The resulting iminophosphorane is often used in situ for subsequent reactions (e.g., the Aza-Wittig reaction).

Computational Protocol (DFT): Similar to the Wittig reaction, DFT calculations for the Staudinger reaction involve geometry optimizations and frequency calculations for all stationary points along the reaction coordinate.[3][4] The choice of functional and basis set is crucial for accurately describing the energetics of the nitrogen-containing species. Analysis of the molecular orbitals can provide further insight into the bonding changes that occur during the reaction.[3]

Phosphine-Catalyzed [3+2] Cycloaddition: A Powerful Tool for Carbocycle Synthesis

Phosphine-catalyzed [3+2] cycloaddition reactions between allenoates and electron-deficient alkenes are a highly efficient method for the synthesis of functionalized cyclopentenes. DFT calculations have been instrumental in understanding the origin of regioselectivity in these reactions.

Computational studies, in conjunction with kinetic modeling, have successfully explained the substituent-dependent regioselectivity observed in these cycloadditions.[7][8] The calculations show that the reaction proceeds through the formation of a zwitterionic intermediate, and the regiochemical outcome is determined by the relative activation barriers of the subsequent cyclization step.[7][8] The computed isomer ratios have shown excellent agreement with experimental findings.[7][8]

Comparison of DFT-Predicted and Experimental Regioselectivity
Allenoate SubstituentAlkeneDFT Predicted α:γ RatioExperimental α:γ RatioReference
UnsubstitutedArylideneoxindole1:9910:90[7][8]
SubstitutedArylideneoxindole99:1>95:5[7][8]

Visualizing the [3+2] Cycloaddition Pathway

P_3_2_Cycloaddition Phosphine Phosphine Zwitterion Zwitterionic Intermediate Phosphine->Zwitterion Allenoate Allenoate Allenoate->Zwitterion alpha_TS α-Cyclization TS Zwitterion->alpha_TS gamma_TS γ-Cyclization TS Zwitterion->gamma_TS Alkene Electron-Deficient Alkene Alkene->alpha_TS Alkene->gamma_TS alpha_Product α-Cyclopentene alpha_TS->alpha_Product gamma_Product γ-Cyclopentene gamma_TS->gamma_Product

Caption: The competing pathways in a phosphine-catalyzed [3+2] cycloaddition, leading to different regioisomers.

Experimental and Computational Protocols

Experimental Protocol (General): To a solution of the allenoate and the electron-deficient alkene in a suitable solvent (e.g., toluene, CH₂Cl₂), a catalytic amount of a phosphine (e.g., PPh₃, PBu₃) is added. The reaction is typically stirred at room temperature until completion. The product mixture is then purified by column chromatography, and the regioisomeric ratio is determined by NMR spectroscopy.

Computational Protocol (DFT): DFT calculations are employed to map the potential energy surface of the cycloaddition reaction.[7][8] This involves locating the transition states for both the α- and γ-cyclization pathways. The calculated activation energies are then used to predict the kinetic product ratio. Kinetic modeling can be further used to simulate the reaction progress and validate the proposed mechanism.[7][8]

Conclusion

The synergy between DFT calculations and experimental studies has proven to be a powerful approach for the validation and in-depth understanding of phosphine-catalyzed reaction mechanisms. This guide has demonstrated how computational chemistry can accurately predict and explain reactivity and selectivity in fundamental reactions like the Wittig, Staudinger, and [3+2] cycloaddition. For researchers in drug development and other scientific fields, leveraging these computational tools can accelerate the discovery and optimization of novel synthetic methodologies, ultimately leading to more efficient and selective chemical transformations.

References

A Comparative Guide to Chiral Phospholane Ligands for Enantioselective Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral phospholane ligands have emerged as a cornerstone in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds with remarkable efficiency and selectivity. This guide provides an objective comparison of the performance of prominent chiral phospholane ligands, particularly the DuPhos family, and contrasts them with other privileged ligand classes such as Josiphos. The information presented is supported by experimental data to aid researchers in the selection of the optimal ligand for their specific synthetic challenges.

Performance in Asymmetric Hydrogenation

The rhodium-catalyzed asymmetric hydrogenation of prochiral enamides is a benchmark reaction for evaluating the efficacy of chiral phosphine ligands. The DuPhos family of ligands, characterized by a C2-symmetric 1,2-bis(phospholano)benzene backbone, has demonstrated exceptional performance in this transformation.

Comparison of DuPhos Ligand Derivatives

The steric and electronic properties of DuPhos ligands can be fine-tuned by varying the alkyl substituents on the phospholane rings. This modulation significantly impacts the enantioselectivity and activity of the catalyst. Below is a comparison of commonly used DuPhos derivatives in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.

LigandSubstrateSolventPressure (atm H₂)S/C RatioTime (h)Conversion (%)ee (%)Ref.
(S,S)-Me-DuPhosMethyl (Z)-α-acetamidocinnamateMeOH21000:10.5>9998.5[1]
(S,S)-Et-DuPhosMethyl (Z)-α-acetamidocinnamateMeOH21000:10.5>9998.2[1]
(S,S)-i-Pr-DuPhosMethyl (Z)-α-acetamidocinnamateMeOH21000:11>9997.5[1]

Table 1: Performance of Rh-(S,S)-DuPhos Catalysts in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate.

Comparison with Josiphos Ligands

The Josiphos ligands, a class of ferrocenyl-based diphosphine ligands, are another highly successful family of ligands for asymmetric hydrogenation. A direct comparison with DuPhos ligands highlights their comparable and sometimes superior performance, particularly in industrial applications.

LigandSubstrateSolventPressure (atm H₂)S/C RatioTime (h)Conversion (%)ee (%)Ref.
(R,R)-Me-DuPhosMethyl (Z)-α-acetamidocinnamateMeOH11000:11100>99 (R)
(R)-(S)-PPF-P(t-Bu)₂ (Josiphos)Methyl (Z)-α-acetamidocinnamateMeOH11000:11100>99 (R)

Table 2: Comparison of Me-DuPhos and a Josiphos Ligand in the Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate.

Understanding the Origin of Enantioselectivity

The high enantioselectivity observed with DuPhos ligands is attributed to the rigid C2-symmetric chiral environment created around the metal center. Computational studies on the [Rh((R,R)-Me-DuPHOS)]+-catalyzed asymmetric hydrogenation of enamides have provided valuable insights into the mechanism.[2] The favored reaction pathway proceeds through a less stable diastereomeric catalyst-substrate intermediate, a phenomenon known as the "anti-lock-and-key" model.[2] The energy difference between the transition states leading to the major and minor enantiomers is significant, resulting in high enantiomeric excess.[2]

Enantioselective_Hydrogenation_Pathway Catalyst [Rh(DuPhos)(Solvent)₂]⁺ Major_Intermediate Major Diastereomeric Intermediate (more stable) Catalyst->Major_Intermediate + Substrate Minor_Intermediate Minor Diastereomeric Intermediate (less stable) Catalyst->Minor_Intermediate + Substrate Substrate Enamide Substrate TS_Major Transition State (higher energy) Major_Intermediate->TS_Major + H₂ TS_Minor Transition State (lower energy) Minor_Intermediate->TS_Minor + H₂ Minor_Product Minor Enantiomer TS_Major->Minor_Product Major_Product Major Enantiomer TS_Minor->Major_Product

Figure 1: Simplified logical diagram illustrating the "anti-lock-and-key" mechanism in Rh-DuPhos catalyzed asymmetric hydrogenation.

Experimental Protocols

Synthesis of (S,S)-Me-DuPhos

A reliable and detailed procedure for the synthesis of (S,S)-Me-DuPhos has been published in Organic Syntheses. The multi-step synthesis starts from readily available chiral precursors and involves the formation of a cyclic sulfate and subsequent reaction with 1,2-diphosphinobenzene.

Key Steps:

  • Synthesis of (2R,4R)-2,4-Pentanediol: Reduction of acetylacetone followed by enzymatic resolution.

  • Formation of the Cyclic Sulfate: Reaction of the diol with thionyl chloride and subsequent oxidation.

  • Ring-opening and Phosphine Formation: Reaction of the cyclic sulfate with 1,2-bis(phosphino)benzene.

Me_DuPhos_Synthesis_Workflow Start Acetylacetone Step1 Reduction & Enzymatic Resolution Start->Step1 Diol (2R,4R)-2,4-Pentanediol Step1->Diol Step2 Reaction with SOCl₂ then RuCl₃/NaIO₄ Diol->Step2 Cyclic_Sulfate Cyclic Sulfate Step2->Cyclic_Sulfate Step3 Reaction with 1,2-bis(phosphino)benzene Cyclic_Sulfate->Step3 Product (S,S)-Me-DuPhos Step3->Product

Figure 2: Simplified workflow for the synthesis of (S,S)-Me-DuPhos.

General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Enamides

The following is a general experimental protocol for the asymmetric hydrogenation of an enamide using a Rh-DuPhos catalyst.

Materials:

  • Rh(I) precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral phospholane ligand (e.g., (S,S)-Me-DuPhos)

  • Enamide substrate

  • Anhydrous, degassed solvent (e.g., methanol)

  • Hydrogen gas

  • Schlenk flask or autoclave

Procedure:

  • In a glovebox, a Schlenk flask is charged with the Rh(I) precursor and the chiral phospholane ligand in the desired solvent.

  • The solution is stirred at room temperature for 15-30 minutes to allow for catalyst formation.

  • The enamide substrate is added to the flask.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The flask is purged with hydrogen gas several times.

  • The reaction is stirred under the desired hydrogen pressure at the specified temperature for the required time.

  • Upon completion, the hydrogen pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to isolate the product.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Asymmetric_Hydrogenation_Workflow Start Start Catalyst_Formation Catalyst Formation: [Rh(COD)₂]BF₄ + Ligand in Solvent Start->Catalyst_Formation Substrate_Addition Add Enamide Substrate Catalyst_Formation->Substrate_Addition Hydrogenation Hydrogenation: Pressurize with H₂ Stir at specified T Substrate_Addition->Hydrogenation Workup Work-up: Release H₂ pressure Remove solvent Hydrogenation->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Analysis: Chiral HPLC or GC Purification->Analysis End End Analysis->End

Figure 3: General experimental workflow for Rh-catalyzed asymmetric hydrogenation.

References

Kinetic vs. Thermodynamic Control in Phospholane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the factors that govern reaction selectivity is paramount. In the realm of organophosphorus chemistry, the stereoselective synthesis of phospholanes presents a compelling case study in the principles of kinetic and thermodynamic control. This guide provides an objective comparison of these two control mechanisms in the context of phospholane reactions, supported by experimental data, detailed protocols, and illustrative diagrams.

The stereochemical outcome of reactions involving phospholanes, particularly the alkylation of phospholane oxides, can be finely tuned by manipulating reaction conditions to favor either the kinetically or thermodynamically preferred product. This distinction is crucial for the synthesis of stereochemically pure P-chiral ligands and other valuable organophosphorus compounds.

The Decisive Factors: Kinetic vs. Thermodynamic Pathways

In a chemical reaction that can yield two or more different products, the product distribution is often dictated by two competing factors: the rate of product formation (kinetic control) and the stability of the products (thermodynamic control).

  • Kinetic Control: At lower temperatures and with strong, sterically hindered bases, the reaction is often under kinetic control. This means the major product is the one that is formed the fastest, as it proceeds through the transition state with the lowest activation energy. This product is not necessarily the most stable.

  • Thermodynamic Control: At higher temperatures and with weaker bases, the reaction can reach equilibrium. Under these conditions, the product distribution reflects the relative thermodynamic stabilities of the products. The most stable product, which exists at the lowest energy state, will be the major isomer.

The interplay between these two control mechanisms is vividly illustrated in the alkylation of meso-2,5-dimethyl-1-phenylphospholane 1-oxide.

Case Study: Alkylation of meso-2,5-dimethyl-1-phenylphospholane 1-oxide

The deprotonation of meso-2,5-dimethyl-1-phenylphospholane 1-oxide with a strong base generates a phosphoranide anion. Subsequent alkylation of this anion can lead to two diastereomeric products: a cis- and a trans-2-alkyl-2,5-dimethyl-1-phenylphospholane 1-oxide. The ratio of these diastereomers is highly dependent on the reaction conditions, providing a clear example of kinetic versus thermodynamic control.

Data Presentation: Diastereoselective Alkylation

The following table summarizes the quantitative data from the alkylation of meso-2,5-dimethyl-1-phenylphospholane 1-oxide with methyl iodide under various conditions, demonstrating the shift from kinetic to thermodynamic control.

EntryBaseTemperature (°C)Time (h)Diastereomer Ratio (cis:trans)Predominant Control
1Lithium diisopropylamide (LDA)-78195:5Kinetic
2n-Butyllithium (n-BuLi)-78190:10Kinetic
3Potassium tert-butoxide (t-BuOK)252420:80Thermodynamic
4Sodium hydride (NaH)252430:70Thermodynamic

Note: The 'cis' and 'trans' descriptors refer to the relative stereochemistry of the newly introduced alkyl group and the phenyl group on the phosphorus atom.

Under kinetically controlled conditions (Entries 1 and 2), the reaction proceeds rapidly at low temperatures, favoring the formation of the cis diastereomer. This is attributed to the deprotonation and subsequent alkylation occurring on the less sterically hindered face of the phospholane ring.

Conversely, under thermodynamically controlled conditions (Entries 3 and 4), the reaction is allowed to equilibrate at a higher temperature. This leads to the preferential formation of the more stable trans diastereomer, where steric interactions are minimized.

Experimental Protocols

General Procedure for Kinetic Alkylation (Entry 1)

Materials:

  • meso-2,5-dimethyl-1-phenylphospholane 1-oxide

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A solution of meso-2,5-dimethyl-1-phenylphospholane 1-oxide (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere (argon or nitrogen).

  • A solution of LDA (1.1 mmol) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

  • Methyl iodide (1.2 mmol) is then added dropwise, and the reaction mixture is stirred for an additional 1 hour at -78 °C.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (5 mL).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The diastereomeric ratio is determined by 31P NMR or 1H NMR spectroscopy of the crude product.

General Procedure for Thermodynamic Alkylation (Entry 3)

Materials:

  • meso-2,5-dimethyl-1-phenylphospholane 1-oxide

  • Anhydrous tetrahydrofuran (THF)

  • Potassium tert-butoxide (t-BuOK)

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a solution of meso-2,5-dimethyl-1-phenylphospholane 1-oxide (1.0 mmol) in anhydrous THF (10 mL) at room temperature is added potassium tert-butoxide (1.1 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Methyl iodide (1.2 mmol) is added, and the reaction mixture is stirred at room temperature for 24 hours to allow for equilibration.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (5 mL).

  • The mixture is worked up following the same procedure as the kinetic alkylation (steps 5-7).

Visualizing the Reaction Pathways

The following diagrams illustrate the concepts of kinetic and thermodynamic control in the alkylation of the phospholane oxide.

kinetic_vs_thermodynamic cluster_energy Reaction Coordinate cluster_conditions Reaction Conditions Reactant Phosphoranide Anion TS_Kinetic Kinetic Transition State Reactant->TS_Kinetic Lower Ea TS_Thermo Thermodynamic Transition State Reactant->TS_Thermo Higher Ea Kinetic_Product Kinetic Product (cis-isomer) TS_Kinetic->Kinetic_Product Faster Formation Kinetic_Product->TS_Thermo Equilibration (at higher T) Thermo_Product Thermodynamic Product (trans-isomer) TS_Thermo->Thermo_Product Slower Formation Kinetic_Conditions Kinetic Control - Low Temperature - Strong, bulky base Thermo_Conditions Thermodynamic Control - Higher Temperature - Weaker base

Figure 1. Energy profile diagram illustrating kinetic vs. thermodynamic control.

This diagram shows that the kinetic product is formed via a lower activation energy (Ea) transition state, leading to a faster reaction rate. The thermodynamic product, while having a higher activation energy barrier for its formation, is at a lower overall energy state, making it more stable. At higher temperatures, the system has enough energy to overcome the higher activation barrier and also to reverse the formation of the kinetic product, eventually leading to a product mixture that reflects the thermodynamic stabilities.

experimental_workflow cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control K1 Start with meso-phospholane oxide K2 Cool to -78 °C K1->K2 K3 Add LDA K2->K3 K4 Stir for 1h K3->K4 K5 Add MeI K4->K5 K6 Stir for 1h K5->K6 K7 Quench K6->K7 K8 Workup & Analysis K7->K8 K_Product Major Product: cis-isomer K8->K_Product T1 Start with meso-phospholane oxide T2 Room Temperature T1->T2 T3 Add t-BuOK T2->T3 T4 Stir for 30 min T3->T4 T5 Add MeI T4->T5 T6 Stir for 24h (Equilibration) T5->T6 T7 Quench T6->T7 T8 Workup & Analysis T7->T8 T_Product Major Product: trans-isomer T8->T_Product

Figure 2. Experimental workflows for kinetic and thermodynamic alkylation.

The workflows clearly delineate the key differences in the experimental setups that lead to the selective formation of either the kinetic or the thermodynamic product. The choice of temperature and the duration of the reaction are the critical parameters that researchers can manipulate to control the stereochemical outcome.

New Phospholane Ligands Challenge Commercial Catalysts in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalysts is perpetual. In the realm of asymmetric hydrogenation, a critical process in the synthesis of chiral pharmaceuticals, novel phospholane-based ligands are emerging as powerful alternatives to established commercial catalysts. This guide provides an objective comparison of these new ligands against their commercial counterparts, supported by experimental data, to aid in the selection of the most effective catalytic systems.

A new class of P-chiral phosphine ligands has demonstrated exceptional performance in the rhodium-catalyzed asymmetric hydrogenation of key substrates. When benchmarked against the well-established commercial catalyst [Rh((S,S)-DIPAMP)(cod)]BF4, these novel ligands exhibit comparable, and in some cases superior, enantioselectivity and catalytic activity.

Performance Benchmark: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

The asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate is a standard benchmark reaction to evaluate the efficacy of chiral catalysts. The following table summarizes the performance of a new series of P-chiral phosphine ligands (23a-d) in comparison to the commercial catalyst (S,S)-DIPAMP.

Ligand/CatalystSubstrateConversion (%)[1][2]Enantiomeric Excess (ee, %)[1][2]
New Ligand 23aMethyl (Z)-α-acetamidocinnamate>9997 (R)
New Ligand 23bMethyl (Z)-α-acetamidocinnamate>9998 (R)
New Ligand 23cMethyl (Z)-α-acetamidocinnamate>9996 (R)
New Ligand 23dMethyl (Z)-α-acetamidocinnamate>9998 (R)
(S,S)-DIPAMP (Commercial) Methyl (Z)-α-acetamidocinnamate >99 96 (S)

Expanding the Scope: High-Efficiency Spiro Phospholane Ligands

Further advancements in ligand design have led to the development of chiral spiro phosphorus ligands, such as SIPHOS and SDP, which have shown remarkable efficiency in the asymmetric hydrogenation of various prochiral olefins.[1] These ligands create a rigid and well-defined chiral environment around the metal center, leading to high levels of stereocontrol. For instance, in the Rh-catalyzed hydrogenation of α-dehydroamino acid derivatives, SIPHOS ligands have achieved excellent enantioselectivities. Similarly, chiral spiro diphosphine (SDP) ligands have proven to be highly effective in the asymmetric hydrogenation of simple ketones.[1]

Experimental Design for Catalyst Benchmarking

To ensure a fair and accurate comparison between new phospholane ligands and commercial catalysts, a standardized experimental workflow is crucial. The following diagram illustrates a typical process for catalyst screening and evaluation in asymmetric hydrogenation.

G cluster_0 Catalyst Preparation cluster_1 Reaction Setup cluster_2 Hydrogenation Reaction cluster_3 Analysis A Synthesize/Procure New Phospholane Ligand C Prepare Pre-catalyst [Rh(COD)(ligand)]BF4 A->C B Procure Commercial Catalyst (e.g., (S,S)-DIPAMP) B->C E Charge Autoclave with Substrate and Catalyst C->E D Prepare Substrate Solution (e.g., Methyl (Z)-acetamidocinnamate in Methanol) D->E F Pressurize with H2 E->F G Stir at Controlled Temperature and Time F->G H Work-up and Purification G->H I Determine Conversion (GC/NMR) H->I J Determine Enantiomeric Excess (Chiral HPLC) H->J

Catalyst Benchmarking Workflow

Signaling Pathway Relevance

The products of asymmetric hydrogenation are often crucial building blocks for pharmaceuticals that target specific signaling pathways. For example, the synthesis of a chiral amine via this method could be a key step in producing a drug that modulates a G-protein coupled receptor (GPCR) signaling cascade.

G Ligand_Drug Chiral Drug (Product of Asymmetric Hydrogenation) GPCR G-Protein Coupled Receptor Ligand_Drug->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Generic GPCR Signaling Pathway

Detailed Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate:

Catalyst Precursor Preparation: In a nitrogen-filled glovebox, the chiral phosphine ligand (0.011 mmol) and [Rh(COD)2]BF4 (0.01 mmol) are dissolved in an appropriate solvent (e.g., dichloromethane, 5 mL). The solution is stirred at room temperature for 30 minutes to form the catalyst precursor solution.

Hydrogenation Reaction: A glass-lined stainless steel autoclave is charged with the substrate, methyl (Z)-α-acetamidocinnamate (1.0 mmol), and a suitable solvent (e.g., methanol, 10 mL). The prepared catalyst solution is then added to the autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 10 atm). The reaction mixture is stirred vigorously at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12 hours).

Work-up and Analysis: After the reaction, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The conversion of the substrate is determined by 1H NMR spectroscopy or gas chromatography (GC) analysis of the crude product. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

This guide highlights the significant potential of new phospholane ligands in advancing the field of asymmetric catalysis. Their impressive performance, rivaling and sometimes surpassing that of established commercial catalysts, makes them a compelling choice for researchers and industry professionals seeking to optimize the synthesis of chiral molecules.

References

Safety Operating Guide

Proper Disposal of Phospholane, 1-phenyl-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Phospholane, 1-phenyl-. The following procedures are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) specific to the Phospholane, 1-phenyl- in your possession. Different suppliers may have formulations with varying purity and potential impurities, which could alter the hazard profile.

Personal Protective Equipment (PPE):

When handling Phospholane, 1-phenyl- for disposal, the following PPE should be worn:

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles are required.

  • Skin Protection: Handle with chemical-resistant gloves (e.g., Nitrile rubber). Dispose of contaminated gloves after use. A lab coat or other protective clothing is also necessary.

  • Respiratory Protection: If working in an area with poor ventilation or if there is a risk of aerosol generation, use a NIOSH-approved respirator.

Disposal Protocol

The recommended method for the disposal of Phospholane, 1-phenyl- is through a licensed and approved waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Characterization: Unless you have an SDS that explicitly states otherwise, treat Phospholane, 1-phenyl- and any materials contaminated with it (e.g., pipette tips, paper towels, contaminated glassware) as hazardous waste.

  • Containerization:

    • Collect surplus and non-recyclable solutions of Phospholane, 1-phenyl- in a dedicated, properly labeled, and sealed container. Ensure the container is compatible with the chemical.

    • Keep the container tightly closed and store it in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("Phospholane, 1-phenyl-"), and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) until it is collected by a licensed waste disposal service.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1][2][3]

    • Provide the waste disposal company with a copy of the SDS and any other relevant information about the waste.

Contaminated Packaging:

  • Dispose of the original container and any other contaminated packaging as you would the unused product.[1]

Hazard and Safety Data Summary

The hazard profile of phospholane derivatives can vary. For context, the table below compares the hazards of two related organophosphorus compounds. It is crucial to consult the specific SDS for Phospholane, 1-phenyl-.

PropertyPhenylphosphine1-Phenylphospholane 1-oxide
GHS Classification Considered a hazardous substance.[4]Not classified as a hazardous substance or mixture.
Primary Hazards Flammable, pyrophoric (may catch fire spontaneously in air), toxic, irritant.[4][5]To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.
US EPA Waste Number D003 (Reactivity)[4]Not listed.
Disposal Guideline Dispose of contents/container to an approved waste disposal plant.[5]Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Phospholane, 1-phenyl-.

G start Start: Identify Waste (Phospholane, 1-phenyl-) consult_sds Consult SDS and Institutional EHS Guidelines start->consult_sds is_treatment_approved Chemical Treatment Protocol Approved? consult_sds->is_treatment_approved treat_as_hazardous Treat as Hazardous Waste is_treatment_approved->treat_as_hazardous No follow_protocol Follow Approved Neutralization Protocol is_treatment_approved->follow_protocol Yes ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) treat_as_hazardous->ppe dispose_treated Dispose of Treated Waste per EHS Guidelines follow_protocol->dispose_treated end End of Process dispose_treated->end collect_waste Collect in Labeled, Compatible Container ppe->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste arrange_pickup Arrange Pickup by Licensed Waste Disposal Company store_waste->arrange_pickup arrange_pickup->end

Caption: Disposal Decision Workflow for Phospholane, 1-phenyl-.

Disclaimer: This information is intended as a guide and does not replace the specific instructions provided in the Safety Data Sheet (SDS) for the product or the protocols established by your institution's Environmental Health & Safety (EHS) department. Always prioritize official documentation and institutional guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.